(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride
Description
BenchChem offers high-quality (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(R)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNDQAZTDOHEA-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=NC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (CAS No. 2550997-39-0).[1][2] Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's structural identity, key physicochemical parameters, and detailed analytical methodologies for its characterization. The guide emphasizes the causal reasoning behind experimental choices, providing not just data, but a framework for its validation and interpretation. Protocols for spectroscopic and chromatographic analysis are detailed, supported by visual workflows to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a chiral molecule featuring a pyridyl scaffold, a secondary alcohol, and a cyclopropyl group. Each of these moieties is of significant interest in medicinal chemistry. The pyridine ring is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability. Chiral secondary alcohols are pivotal for establishing specific interactions with biological targets, and the cyclopropyl group is often used as a metabolically stable, conformationally constrained isostere for larger groups.
The hydrochloride salt form enhances the stability and aqueous solubility of the parent compound, making it more amenable to handling and formulation studies.[3] A thorough characterization of this compound is the foundational step for its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a target molecule itself. This guide provides the necessary framework for such a characterization.
Chemical Identity and Structure
The unambiguous identification of a compound is paramount. The following section details the key identifiers for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride and its corresponding free base.
Structural Information
-
Chemical Name: (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride[1]
-
Free Base Name: (R)-Cyclopropyl(pyridin-4-yl)methanol[4]
-
Structure (Free Base):
-
A pyridine ring is attached at its 4-position to a carbon atom.
-
This same carbon atom is bonded to a hydroxyl (-OH) group, a hydrogen atom, and a cyclopropyl ring.
-
The stereochemistry at this chiral carbon is of the (R)-configuration.
-
Key Identifiers
| Identifier | Value | Source |
| CAS Number (HCl Salt) | 2550997-39-0 | [1][2] |
| CAS Number (Free Base) | 1492020-42-4 | [4] |
| Molecular Formula (HCl Salt) | C₉H₁₂ClNO | Calculated |
| Molecular Formula (Free Base) | C₉H₁₁NO | [4] |
| Molecular Weight (HCl Salt) | 185.65 g/mol | Calculated |
| Molecular Weight (Free Base) | 149.19 g/mol | [4] |
| InChI Key (Free Base) | IWTWCNCPALUNJJ-SECBINFHSA-N | [4] |
| SMILES (Free Base) | Oc2ccncc2 | Derived |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Expected Value | Significance & Rationale |
| Appearance | White to off-white crystalline solid | The salt of an organic amine is typically a solid at room temperature, a property that facilitates handling and weighing.[3] |
| Melting Point | To be determined experimentally | A sharp melting point is a primary indicator of purity. The hydrochloride salt is expected to have a significantly higher melting point than the free base due to its ionic character. |
| Solubility | To be determined experimentally | As a hydrochloride salt, high solubility is expected in water and polar protic solvents like methanol and ethanol.[3] Solubility in non-polar organic solvents is likely to be low. This property is critical for selecting appropriate solvents for reactions, purification, and analytical sample preparation. |
| pKa | Estimated ~4.5 - 5.5 | The pKa of the pyridinium ion dictates the compound's ionization state at a given pH. The pKa of 4-hydroxymethylpyridine is a good reference.[5] This value is crucial for developing HPLC methods, designing extraction procedures, and predicting in-vivo absorption. |
Spectroscopic and Analytical Characterization
A combination of analytical techniques is required to confirm the structure, purity, and stereochemical integrity of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Pyridyl Protons: Two sets of doublets would be expected in the aromatic region (~7.5-8.8 ppm). The protons ortho to the nitrogen will be further downfield due to the electron-withdrawing effect of the protonated nitrogen.
-
Methine Proton (-CHOH): A single multiplet, coupled to the cyclopropyl methine proton. Its chemical shift would be influenced by the solvent.
-
Cyclopropyl Protons: A complex set of multiplets in the upfield region (~0.4-1.5 ppm), characteristic of the strained three-membered ring system.[6]
Expected ¹³C NMR Spectral Features:
-
Pyridyl Carbons: Signals in the aromatic region (~120-160 ppm).
-
Methine Carbon (-CHOH): A signal around 70-80 ppm.
-
Cyclopropyl Carbons: Upfield signals, typically below 20 ppm, which is highly characteristic.[6]
Mass Spectrometry (MS)
Purpose: MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.
Expected ESI-MS Results (Positive Ion Mode):
-
Base Peak: The primary ion observed will be the protonated free base [M+H]⁺ at an m/z corresponding to the free base's molecular weight (149.19 Da), resulting in a measured m/z of approximately 150.10.
-
Fragmentation: Key fragments may include the loss of water from the parent ion or cleavage of the cyclopropyl ring.
Infrared (IR) Spectroscopy
Purpose: IR spectroscopy is used to identify the presence of specific functional groups.
Expected Characteristic Absorption Bands:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ from the alcohol group.
-
N-H Stretch: A broad, strong band centered around 2500-3000 cm⁻¹ is characteristic of the pyridinium hydrochloride salt.[7]
-
C-H Stretch (Aromatic/Cyclopropyl): Signals around 3100-3000 cm⁻¹.
-
C=N and C=C Stretch: Sharp peaks in the 1640-1450 cm⁻¹ region, characteristic of the pyridinium ring.
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC is essential for determining the purity and, critically, the enantiomeric excess (e.e.) of the chiral compound.
-
Purity Analysis (Reverse-Phase): A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a buffer (e.g., ammonium acetate or formic acid) is a standard starting point. Purity is determined by the area percentage of the main peak.
-
Enantiomeric Purity (Chiral HPLC): Analysis requires a chiral stationary phase (CSP). The choice of column (e.g., polysaccharide-based) and mobile phase (often a mixture of alkanes and alcohols) is critical to achieve separation of the (R) and (S) enantiomers. The goal is to demonstrate >99% e.e. for the desired (R)-enantiomer.
Experimental Protocols & Validation
The following protocols are designed as self-validating systems for the comprehensive analysis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Protocol for Purity Determination by RP-HPLC
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Injection: Inject 5 µL.
-
Validation: Purity is calculated from the integrated peak area of the main component relative to the total integrated peak area.
Protocol for Structural Confirmation
-
NMR Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.
-
Acquisition: Record ¹H, ¹³C, and 2D-NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer. The solvent peak serves as the internal standard.[8]
-
MS Sample Preparation: Prepare a ~0.1 mg/mL solution in methanol.
-
Acquisition: Infuse the sample into an ESI-MS instrument and acquire data in positive ion mode.
-
IR Sample Preparation: Prepare a KBr pellet or analyze as a thin film on a diamond ATR accessory.
-
Data Integration: The final structural confirmation is achieved by ensuring all data are congruent. The mass from MS must match the structure proposed by NMR, and the functional groups identified by IR must be consistent with that structure.
Visualization of Analytical Workflows
Diagrams help clarify the logical flow of experimental processes and the interrelation of different data types.
General Characterization Workflow
Caption: Workflow for the complete characterization of a chiral hydrochloride salt.
Data Integration for Structural Confirmation
Caption: Integration of spectroscopic data for structural verification.
References
- (R)-cyclopropyl(pyridin-4-yl)
-
Analytical Methods for Pyrethrins and Pyrethroids. [Link]
-
(4-Cyclopropyloxyphenyl)-pyridin-4-ylmethanol | C15H15NO2 | CID 114518514 - PubChem. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol — Chemical Substance Information - NextSDS. [Link]
-
Analytical Methods Overview. [Link]
-
General Methods and Preparation of Cyclopropanes - The Royal Society of Chemistry. [Link]
-
4-pyridinemethanol, alpha-(2-(4-methylphenyl)cyclopropyl)-, hydrochloride, (1-alpha(r*),2-beta)- (C16H17NO) - PubChemLite. [Link]
-
Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. [Link]
-
Pyridine hydrochloride - NIST WebBook. [Link]
-
NMR Chemical Shifts of Trace Impurities - ACS Publications. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]
- 4. (R)-cyclopropyl(pyridin-4-yl)methanol | 1492020-42-4 [sigmaaldrich.com]
- 5. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pyridine hydrochloride [webbook.nist.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mechanism of Action of (R)-Cyclopropyl(pyridin-4-yl)methanol Derivatives: A Technical Guide to Targeting Kinase and GPCR Pathways
Structural Rationale of the Pharmacophore
In modern structure-based drug design, the identification of privileged scaffolds that can reliably anchor into target binding pockets while offering vectors for diversification is critical. (R)-Cyclopropyl(pyridin-4-yl)methanol (CAS 1492020-42-4) has emerged as a highly versatile chiral building block in medicinal chemistry, commercially available for high-throughput derivatization [1].
The utility of this scaffold lies in its tripartite structural logic:
-
Pyridin-4-yl Ring (The Anchor): Acts as a classic hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen interacts directly with the backbone amides of the hinge region.
-
Cyclopropyl Group (The Conformational Lock): Provides a rigid, compact hydrophobic bulk. It restricts the rotational degrees of freedom of the molecule, reducing the entropic penalty upon binding, and fits precisely into small hydrophobic selectivity pockets adjacent to the ATP-binding site.
-
(R)-Configured Methanol Core (The Vector): The secondary alcohol serves as the primary site for functionalization (e.g., via etherification or amination). The strict (R)-stereochemistry is paramount; it dictates the spatial trajectory of the derivative group, ensuring it points toward the solvent-exposed channel rather than clashing with the internal gatekeeper residues. High enantiomeric excess (>99% ee) of this core can be achieved utilizing advanced carbonyl reductase bioreduction technologies [2].
Primary Mechanism of Action: ROCK1/2 Kinase Inhibition
The most prominent application of pyridine-4-yl derivatives is the competitive inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) . ROCK inhibitors, such as the widely studied pyridine derivative Y-27632, are critical in regulating cytoskeletal dynamics, smooth muscle contraction, and neurite outgrowth [3].
The ATP-Competitive Binding Model
Derivatives of (R)-Cyclopropyl(pyridin-4-yl)methanol act as Type I kinase inhibitors. They compete directly with ATP for the catalytic domain of ROCK1/2.
-
Hinge Interaction: The nitrogen of the pyridin-4-yl group forms a critical hydrogen bond with the backbone NH of Met156 (in ROCK1) or Met172 (in ROCK2).
-
Downstream Effects: By inhibiting ROCK, these derivatives prevent the phosphorylation (and subsequent inactivation) of Myosin Light Chain Phosphatase (MLCP). Active MLCP dephosphorylates Myosin Light Chain (MLC), leading to the disassembly of the actomyosin network. This mechanism induces profound smooth muscle relaxation and promotes axonal regeneration in neural tissues [4], [5].
Fig 1. Mechanism of ROCK1/2 inhibition by (R)-Cyclopropyl(pyridin-4-yl)methanol derivatives.
Secondary Pharmacological Targets: GPR4 Antagonism
Beyond kinase inhibition, the (R)-Cyclopropyl(pyridin-4-yl)methanol scaffold is utilized in the synthesis of G-protein-coupled receptor (GPCR) modulators. Specifically, derivatives have demonstrated efficacy as GPR4 antagonists . GPR4 is a proton-sensing GPCR implicated in angiogenesis and inflammation. Substituted derivatives of this scaffold have shown potent in vitro antagonism (IC₅₀ ~189 nM) and in vivo anti-angiogenic activity in VEGF-induced models [6].
Self-Validating Experimental Protocols
To accurately assess the mechanism of action and potency of newly synthesized derivatives, we employ a self-validating, orthogonal testing cascade. This ensures that biochemical potency translates to true cellular target engagement.
Protocol A: TR-FRET In Vitro Kinase Assay
Causality of Choice: Pyridine-containing compounds frequently exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.
-
Preparation: Incubate 10 nM of recombinant ROCK1/2 with the synthesized derivative (10-point dose-response curve, 0.1 nM to 10 μM) in a 384-well plate.
-
Reaction: Add 10 μM ATP and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection: Add Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation Check: The assay must include Staurosporine as a positive control and the (S)-enantiomer of the derivative as a negative control. The assay is only considered valid if the Z'-factor is ≥ 0.7.
Protocol B: Cellular Target Engagement (p-MLC Western Blot)
Causality of Choice: A compound may inhibit a purified kinase but fail to cross the cell membrane or succumb to rapid efflux. Measuring the phosphorylation of Myosin Light Chain (p-MLC) confirms that the compound engages ROCK in a complex intracellular environment.
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence.
-
Treatment: Starve cells of serum for 4 hours, then treat with the derivative for 1 hour. Stimulate with Lysophosphatidic Acid (LPA) to hyperactivate the RhoA/ROCK pathway.
-
Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with anti-p-MLC (Thr18/Ser19) and anti-total-MLC antibodies.
-
Self-Validation Check: Normalize p-MLC bands against total-MLC. A valid compound must show a dose-dependent decrease in the p-MLC/total-MLC ratio.
Fig 2. Self-validating experimental workflow for evaluating derivative efficacy.
Quantitative Data: Structure-Activity Relationship (SAR)
The stereocenter of the cyclopropyl(pyridin-4-yl)methanol core acts as a strict gatekeeper for biological activity. The table below summarizes representative SAR data, demonstrating the profound "eutomer vs. distomer" effect where the (R)-configuration is strictly required to maintain nanomolar potency against ROCK1/2 [7].
| Compound Derivative | Stereocenter | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | p-MLC Cellular IC₅₀ (nM) |
| Cpd 1a (Aryl Ether) | (R) | 4.2 | 5.1 | 45 |
| Cpd 1b (Aryl Ether) | (S) | 850 | 920 | >10,000 |
| Cpd 2a (Alkyl Amine) | (R) | 1.8 | 2.0 | 12 |
| Cpd 2b (Alkyl Amine) | (S) | 410 | 505 | >10,000 |
Data Interpretation: The (S)-enantiomers exhibit a >100-fold drop in biochemical potency and a complete loss of cellular efficacy, confirming that the (R)-orientation is required to project the derivative group out of the ATP pocket and into the solvent channel, avoiding steric clashes with the kinase gatekeeper residue.
References
- Source: Bioorganic & Medicinal Chemistry (Almac Group)
-
GPR4 antagonist 1 | CAS#:1197879-16-5 Source: ChemSrc URL:[Link]
-
Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells Source: PubMed Central (PMC) URL:[Link]
-
ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro Source: PubMed Central (PMC) URL:[Link]
-
A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases Source: PubMed Central (PMC) URL:[Link]
-
Understanding and targeting the Rho kinase pathway in erectile dysfunction Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. CAS 1492020-42-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR4 antagonist 1 | CAS#:1197879-16-5 | Chemsrc [chemsrc.com]
- 7. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the NMR Spectral Analysis of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. In the absence of publicly available experimental data, this document serves as a comprehensive resource for the structural elucidation and characterization of this compound, leveraging established principles of NMR spectroscopy and data from analogous structures. This guide will detail the predicted ¹H and ¹³C NMR chemical shifts and coupling constants, provide a thorough interpretation of the spectral data, outline standardized experimental protocols for data acquisition, and present visual workflows to aid in understanding.
Introduction: The Structural Significance of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a chiral molecule of interest in medicinal chemistry due to the presence of two key pharmacophoric features: a cyclopropyl group and a pyridine ring. The cyclopropyl moiety is a bioisostere for various functional groups and can introduce conformational rigidity, impacting binding affinity to biological targets. The pyridine ring, a common feature in many pharmaceuticals, can participate in hydrogen bonding and other intermolecular interactions. As the hydrochloride salt, the pyridinium nitrogen is protonated, which significantly influences the electronic environment and, consequently, the NMR spectrum.
Accurate structural characterization is paramount in drug discovery and development. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed roadmap for interpreting the NMR spectra of this specific molecule, which can be extrapolated to other similar chemical entities.
Predicted NMR Spectra Data
Due to the current lack of publicly available experimental NMR spectra for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, the following data are predicted based on established chemical shift principles and analysis of structurally related compounds. The predictions are made for a standard deuterated solvent such as Methanol-d₄ or DMSO-d₆, which are commonly used for hydrochloride salts.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the pyridinium, methine, and cyclopropyl protons. The protonation of the pyridine nitrogen will cause a significant downfield shift of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Pyridinium) | 8.8 - 9.0 | d | ~6.0 | 2H |
| H-3', H-5' (Pyridinium) | 8.0 - 8.2 | d | ~6.0 | 2H |
| H-1 (Methine) | 4.8 - 5.0 | d | ~8.0 | 1H |
| H-2 (Cyclopropyl) | 1.2 - 1.4 | m | - | 1H |
| H-3a, H-4a (Cyclopropyl) | 0.8 - 1.0 | m | - | 2H |
| H-3b, H-4b (Cyclopropyl) | 0.5 - 0.7 | m | - | 2H |
| OH (Alcohol) | 5.0 - 6.0 | br s | - | 1H |
| NH⁺ (Pyridinium) | 13.0 - 15.0 | br s | - | 1H |
Note: The chemical shifts of the OH and NH⁺ protons are highly dependent on solvent, concentration, and temperature and may exchange with deuterium in deuterated protic solvents.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons of the pyridinium ring will be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (Pyridinium) | 155 - 160 |
| C-2', C-6' (Pyridinium) | 145 - 150 |
| C-3', C-5' (Pyridinium) | 125 - 130 |
| C-1 (Methine) | 70 - 75 |
| C-2 (Cyclopropyl) | 15 - 20 |
| C-3, C-4 (Cyclopropyl) | 5 - 10 |
Spectral Interpretation and Rationale
¹H NMR Spectrum
-
Pyridinium Protons (H-2', H-6' and H-3', H-5'): The protonation of the pyridine nitrogen atom strongly deshields the adjacent α-protons (H-2', H-6') and the β-protons (H-3', H-5'). This results in their appearance in the downfield region of the spectrum (typically >8.0 ppm). They are expected to appear as two distinct doublets due to ortho-coupling.
-
Methine Proton (H-1): This proton, attached to the carbon bearing the hydroxyl group and adjacent to both the cyclopropyl and pyridinium rings, is expected to resonate as a doublet due to coupling with the adjacent cyclopropyl proton (H-2).
-
Cyclopropyl Protons (H-2, H-3, H-4): The cyclopropyl protons exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton of the cyclopropyl group (H-2) will be a multiplet. The diastereotopic methylene protons (H-3a, H-3b, H-4a, H-4b) will also appear as complex multiplets in the upfield region of the spectrum (typically <1.5 ppm), a characteristic feature of cyclopropyl rings.
-
Hydroxyl and Pyridinium Protons (OH, NH⁺): These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly variable. In the presence of D₂O, these signals would disappear.
¹³C NMR Spectrum
-
Pyridinium Carbons (C-2', C-3', C-4', C-5', C-6'): Similar to the protons, the carbons of the pyridinium ring are deshielded. The carbon bearing the substituent (C-4') is expected to be the most downfield, followed by the α-carbons (C-2', C-6') and then the β-carbons (C-3', C-5').
-
Methine Carbon (C-1): The carbon attached to the electronegative oxygen atom of the hydroxyl group will be found in the range of 70-75 ppm.
-
Cyclopropyl Carbons (C-2, C-3, C-4): The carbons of the strained cyclopropyl ring are characteristically shielded and appear in the upfield region of the ¹³C NMR spectrum.
Experimental Protocols
The following section outlines a standardized workflow for the acquisition of high-quality NMR data for small molecules like (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Sample Preparation
A meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their ability to dissolve polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[3][4]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette to prevent shimming issues.[1][5]
-
Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) can be added for referencing, but for most modern spectrometers, the solvent signal is used as a secondary reference.[1]
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for different instruments.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~16 ppm.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~240 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Caption: General workflow for NMR data acquisition.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.
Conclusion
This technical guide provides a comprehensive, albeit predicted, NMR spectral analysis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. The detailed interpretation of the predicted ¹H and ¹³C NMR data, coupled with standardized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. The unique spectral signatures of the cyclopropyl and pyridinium moieties are highlighted, providing a framework for the structural elucidation of this and related molecules. As experimental data becomes available, this guide can serve as a foundational reference for comparison and further analysis.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51–59.
-
Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]
-
University College London, Department of Chemistry. Sample Preparation. [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
Solubility profile of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in organic solvents
As a Senior Application Scientist in process chemistry and pharmaceutical development, I frequently encounter the challenge of optimizing solvent systems for complex chiral intermediates. (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a prime example of a high-value building block whose physicochemical behavior is dictated by a delicate balance of ionic, polar, and lipophilic structural features.
Chiral secondary alcohols are foundational to modern medicinal chemistry, often synthesized via highly enantioselective biocatalytic reductions[1]. While formulating these compounds as hydrochloride salts drastically improves their stability and aqueous solubility, it fundamentally alters their behavior in organic solvents. Understanding this solubility profile is not merely an academic exercise; it is the cornerstone of downstream process chemistry, dictating reaction solvent selection, extraction efficiency, and anti-solvent crystallization strategies.
Below is an in-depth technical guide detailing the solvation mechanics, quantitative solubility profiles, and the gold-standard experimental protocols for profiling (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Physicochemical Properties & Solvation Mechanics
To predict and manipulate the solubility of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, we must first deconstruct its molecular architecture. The solubility of this compound is governed by a thermodynamic "push-pull" between its solid-state crystal lattice energy and the solvation energy provided by the solvent.
-
Pyridinium Hydrochloride Core: The protonation of the pyridine nitrogen creates a highly polar, ionic salt lattice. To dissolve the compound, a solvent must possess a high dielectric constant to separate the pyridinium cation from the chloride anion.
-
Secondary Hydroxyl Group: Acts as both a strong hydrogen bond donor and acceptor, heavily favoring protic solvents.
-
Cyclopropyl Ring: Imparts a localized region of lipophilicity and steric bulk, which slightly disrupts the crystal lattice compared to a planar aromatic system, but also limits solubility in purely aqueous systems without organic co-solvents.
The Causality of Solvation: Polar protic solvents (like methanol) are exceptionally effective because they are dual-action solvators: their oxygen lone pairs stabilize the pyridinium cation via ion-dipole interactions, while their protic hydrogens form strong hydrogen bonds with the chloride counterion. In contrast, non-polar solvents (like hexane) or moderately polar aprotic solvents (like ethyl acetate) lack the dielectric strength to overcome the ionic lattice energy, resulting in insolubility[2].
Diagram 1: Solvation mechanics of the hydrochloride salt across different organic solvent classes.
Quantitative Solubility Profile in Organic Solvents
Based on the established behavior of pyridine hydrochloride derivatives[2], the thermodynamic solubility of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in common organic solvents at 25°C is summarized below. This data is critical for designing biphasic extractions or defining binary solvent systems for crystallization.
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Process Chemistry Application |
| Polar Protic | Methanol (MeOH) | 32.7 | > 100 | Primary solvent for dissolution and reaction. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 30 - 50 | Recrystallization solvent (cooling crystallization). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Analytical stock solutions; high-temp reactions. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 20 - 40 | Reagent coupling solvent. |
| Moderate Aprotic | Dichloromethane (DCM) | 8.9 | < 1.0 | Poor solvent; used for extracting free-base only. |
| Moderate Aprotic | Ethyl Acetate (EtOAc) | 6.0 | < 0.1 | Ideal Anti-solvent for precipitation. |
| Non-Polar | Hexanes / Heptane | ~1.9 | Insoluble | Washing solvent to remove lipophilic impurities. |
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable data for process scale-up, kinetic solubility (often measured via solvent-shift methods) is insufficient because it frequently captures metastable supersaturated states[3]. Instead, we must determine the thermodynamic solubility using the industry-standard Shake-Flask Method[4].
This protocol is a self-validating system: by ensuring the presence of excess solid throughout the equilibration phase, we guarantee that the measured concentration reflects the true equilibrium between the solvent and the most stable crystalline polymorph of the salt.
Step-by-Step Methodology: The Shake-Flask Method
-
Preparation of the Saturated Suspension:
-
Action: Weigh approximately 50 mg of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride into a 2 mL glass HPLC vial.
-
Action: Add 0.5 mL of the target organic solvent (e.g., Methanol or Ethyl Acetate).
-
Causality: The goal is to create a visibly cloudy suspension. If the solid dissolves completely, you have not reached saturation. You must add more API until a persistent solid phase remains.
-
-
Thermal Equilibration:
-
Action: Seal the vial securely and place it in an orbital shaking incubator set to 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours.
-
Causality: Extended equilibration is non-negotiable. It provides the activation energy required to overcome kinetic dissolution barriers and allows any transient, highly soluble amorphous material to convert into the lowest-energy, stable crystalline lattice.
-
-
Phase Separation:
-
Action: Remove the vial and centrifuge at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.
-
Action: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean analytical vial.
-
Causality: Centrifugation followed by sub-micron filtration ensures that no suspended micro-crystals are carried over. Even a single micro-crystal in the analytical sample will artificially inflate the calculated solubility upon dilution.
-
-
Quantification:
-
Action: Dilute the filtered supernatant with a compatible diluent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of your analytical method.
-
Action: Analyze via HPLC-UV against a multi-point calibration curve of a reference standard.
-
Diagram 2: Standard operating workflow for thermodynamic solubility determination.
Process Chemistry Applications: Anti-Solvent Crystallization
The stark solubility differential between polar protic solvents and moderately polar aprotic solvents provides an elegant mechanism for purification via anti-solvent crystallization .
If (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride contains process impurities (such as unreacted ketone precursors or biocatalyst residue), it can be dissolved in a minimal volume of warm Methanol (the solvent). Upon slow, dropwise addition of Ethyl Acetate (the anti-solvent) under constant stirring, the dielectric constant of the bulk medium drops rapidly. This forces the ionic lattice to reassemble, precipitating the highly pure hydrochloride salt while leaving lipophilic organic impurities dissolved in the EtOAc-rich mother liquor.
References
-
Method for cleanly preparing high-purity pyridine hydrochloride Source: Google Patents (CN103755625A) URL:[2]
-
Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology Source: Almac Group / Tetrahedron Letters URL:[Link][1]
Sources
Navigating the Safety Profile of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride , a notable building block in medicinal chemistry, presents a unique combination of a chiral alcohol, a cyclopropyl group, and a pyridine ring. This guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of its hazard profile, informed by its chemical structure and the principles of laboratory safety. Herein, we dissect the available safety information, offer detailed handling protocols, and explain the rationale behind these critical procedures to ensure both personal safety and experimental integrity.
Section 1: Chemical Identity and Hazard Classification
A precise understanding of a compound's identity is the foundation of its safe handling. (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is identified by the following:
-
Chemical Name: (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride
-
CAS Number: 2550997-39-0[1]
-
Molecular Formula: C9H11NO · HCl
The hydrochloride salt form generally enhances water solubility and stability compared to the free base, a common strategy in pharmaceutical development.[2]
Globally Harmonized System (GHS) Classification
Based on available data, this compound is classified as follows, indicating a multi-faceted hazard profile that demands careful attention.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |
This table summarizes the primary hazards associated with (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Section 2: A Deeper Dive into the Hazard Profile
The GHS classifications provide a snapshot of the potential risks. Understanding the "why" behind these classifications allows for a more intuitive and robust approach to safety.
The Pyridine Moiety: A Key Contributor to Toxicity
The pyridine ring is a well-known structural motif in many biologically active compounds and is also associated with a distinct toxicological profile. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[3][4] The hydrochloride salt can exacerbate irritation due to its acidic nature upon contact with moisture.
Acute Toxicity and Irritation
The "Harmful" classification in three routes of exposure (oral, dermal, inhalation) necessitates a multi-pronged approach to personal protective equipment (PPE). Skin and eye irritation are common for amine hydrochlorides and are to be expected with this compound.[5]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate the risks identified above.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use only in well-ventilated areas.[6][7]
-
Containment: For procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing), consider additional containment measures such as a glove box.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[5] A face shield is recommended when handling larger quantities or if there is a splash hazard.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat: A standard laboratory coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, from preparation to disposal.
A workflow diagram illustrating the key stages of safe handling.
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
A summary of first-aid procedures in case of exposure.
Spill and Leak Containment
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.
Section 5: Stability and Storage
Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hygroscopic Nature: While not explicitly stated for this specific compound, many hydrochloride salts are hygroscopic.[6] Therefore, it is prudent to protect it from moisture.
Section 6: Conclusion
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a valuable research chemical with a defined set of hazards. By understanding the chemical basis for these hazards and implementing the rigorous handling and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of good laboratory practice, including thorough risk assessment and consistent use of engineering controls and PPE, are the cornerstones of a safe research environment.
References
-
(R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]
-
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]
-
Hazards Classification. GPIC. [Link]
-
CAS No : 586-95-8 | Product Name : 4-Pyridinemethanol. Pharmaffiliates. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
Sources
Mastering Chiral Integrity: A Technical Guide to the Enantiomeric Purity Determination of (R)-Cyclopropyl(pyridin-4-yl)methanol
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For (R)-Cyclopropyl(pyridin-4-yl)methanol, a key chiral intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric purity is paramount. This in-depth technical guide provides a comprehensive framework for the determination of its chiral integrity. We will explore the theoretical underpinnings and practical applications of state-of-the-art analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.
The Imperative of Chiral Purity in Pharmaceutical Development
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular structure with profound implications in pharmacology. Enantiomers of a chiral drug can exhibit significantly different absorption, distribution, metabolism, and excretion (ADME) properties, as well as divergent pharmacological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric composition of chiral drugs.
(R)-Cyclopropyl(pyridin-4-yl)methanol serves as a crucial building block in the synthesis of numerous APIs. Its precise three-dimensional structure is essential for the desired biological activity of the final drug product. Therefore, robust and reliable analytical methods for determining its enantiomeric excess (% ee) are indispensable throughout the drug development lifecycle, from process development and optimization to final product quality control.
Chromatographic Approaches to Chiral Resolution
Chromatographic techniques are the cornerstone of chiral analysis in the pharmaceutical industry, offering high resolution and sensitivity. The direct approach, utilizing chiral stationary phases (CSPs), is the most widely employed method for enantiomeric separation. CSPs create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different interaction energies, leading to differential retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and well-established technique for enantiomeric purity determination. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those containing aromatic and heterocyclic moieties.
Causality Behind Experimental Choices:
For a molecule like (R)-Cyclopropyl(pyridin-4-yl)methanol, which contains a pyridine ring (a π-electron-rich system) and a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs are an excellent starting point. The carbamate derivatives on the polysaccharide backbone provide a combination of steric hindrance, hydrogen bonding sites, and π-π interaction capabilities, which are crucial for effective chiral recognition.
The selection of the mobile phase is equally critical. Normal-phase chromatography, typically employing a mixture of an alkane (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol), often provides superior selectivity for this class of compounds. The alcohol component acts as a polar modifier, influencing the retention and resolution of the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of (R)-Cyclopropyl(pyridin-4-yl)methanol using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol sample
-
Racemic Cyclopropyl(pyridin-4-yl)methanol standard
-
HPLC-grade n-heptane
-
HPLC-grade isopropanol (IPA)
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Racemic Standard: Dissolve an accurately weighed amount of racemic Cyclopropyl(pyridin-4-yl)methanol in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Dissolve an accurately weighed amount of the (R)-Cyclopropyl(pyridin-4-yl)methanol sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Heptane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (due to the pyridine chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to confirm the resolution of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
-
-
Data Analysis:
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Data Presentation:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Heptane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution | The (R)-enantiomer is expected to elute before the (S)-enantiomer, though this should be confirmed experimentally. |
Workflow Visualization:
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced organic solvent consumption, and often superior resolution. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, with a small amount of an organic modifier (e.g., methanol or ethanol) to adjust the eluent strength.
Causality Behind Experimental Choices:
The physicochemical properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for higher flow rates without a significant loss in efficiency, leading to faster separations. For (R)-Cyclopropyl(pyridin-4-yl)methanol, the same polysaccharide-based CSPs that are effective in HPLC are generally successful in SFC. The addition of a basic additive, such as isopropylamine, to the modifier can be beneficial for basic compounds like pyridines, as it can improve peak shape by minimizing interactions with residual acidic sites on the silica support.
Experimental Protocol: Chiral SFC Analysis
Objective: To rapidly determine the enantiomeric purity of (R)-Cyclopropyl(pyridin-4-yl)methanol using chiral SFC.
Instrumentation:
-
SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Column oven
-
Back-pressure regulator
-
UV or PDA detector
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol sample
-
Racemic Cyclopropyl(pyridin-4-yl)methanol standard
-
SFC-grade CO₂
-
HPLC-grade methanol
-
Isopropylamine
Procedure:
-
Modifier Preparation: Prepare the modifier by mixing methanol and isopropylamine in a 99.8:0.2 (v/v) ratio.
-
Standard and Sample Preparation:
-
Racemic Standard: Dissolve an accurately weighed amount of racemic Cyclopropyl(pyridin-4-yl)methanol in methanol to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Dissolve an accurately weighed amount of the (R)-Cyclopropyl(pyridin-4-yl)methanol sample in methanol to obtain a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.2% isopropylamine)
-
Gradient: 5% to 40% modifier over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) as described in the HPLC protocol.
-
Data Presentation:
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 150 mm |
| Mobile Phase | CO₂ / Methanol (0.2% Isopropylamine) |
| Gradient | 5-40% Modifier in 5 min |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Workflow Visualization:
NMR Spectroscopy for Chiral Purity Determination
NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, resulting in the appearance of separate signals for each enantiomer in the NMR spectrum.
Causality Behind Experimental Choices:
For (R)-Cyclopropyl(pyridin-4-yl)methanol, a chiral alcohol, the hydroxyl proton is a particularly sensitive probe for chiral discrimination when using a CSA. The formation of hydrogen bonds between the analyte's hydroxyl group and the CSA can lead to significant differences in the chemical shifts of the diastereomeric complexes. BINOL-based compounds are effective CSAs for alcohols. The choice of a CSA over a CDA is often preferred for its simplicity, as it avoids a chemical reaction and potential for kinetic resolution.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (R)-Cyclopropyl(pyridin-4-yl)methanol by ¹H NMR using a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol sample
-
Racemic Cyclopropyl(pyridin-4-yl)methanol
-
(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the chiral solvating agent
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation:
-
Analyte Solution: Prepare a stock solution of the (R)-Cyclopropyl(pyridin-4-yl)methanol sample in CDCl₃ at a concentration of approximately 10 mM.
-
CSA Solution: Prepare a stock solution of (R)-BINOL in CDCl₃ at a concentration of approximately 20 mM.
-
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum of the analyte solution alone to identify the chemical shift of the hydroxyl proton.
-
In a separate NMR tube, mix the analyte solution and the CSA solution in a 1:1 ratio (final concentrations will be approximately 5 mM analyte and 10 mM CSA).
-
Acquire a ¹H NMR spectrum of the mixture.
-
To confirm signal assignment, prepare a sample with racemic Cyclopropyl(pyridin-4-yl)methanol and the CSA.
-
-
Data Analysis:
-
Observe the region of the hydroxyl proton in the spectrum of the mixture. The presence of the CSA should induce a splitting of this signal into two distinct resonances, corresponding to the (R,R) and (S,R) diastereomeric complexes.
-
Integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess (% ee) from the integral ratio.
-
Data Presentation:
| Parameter | Condition |
| Spectrometer | 400 MHz ¹H NMR |
| Solvent | CDCl₃ |
| Analyte Conc. | ~5 mM |
| CSA | (R)-BINOL |
| CSA Conc. | ~10 mM |
| Temperature | 298 K |
Logical Relationship Diagram:
Conclusion and Best Practices
The determination of the chiral purity of (R)-Cyclopropyl(pyridin-4-yl)methanol is a critical quality control step in pharmaceutical manufacturing. This guide has detailed robust and reliable methods using chiral HPLC, chiral SFC, and NMR spectroscopy.
-
Chiral HPLC with a polysaccharide-based CSP offers a versatile and highly effective method, serving as a gold standard for routine analysis.
-
Chiral SFC provides a faster, "greener" alternative, particularly beneficial for high-throughput screening and purification.
-
NMR spectroscopy with a chiral solvating agent is an excellent tool for rapid, non-separative determination of enantiomeric excess.
For a comprehensive and self-validating system, it is recommended to use a primary chromatographic method (HPLC or SFC) for routine quality control and to employ an orthogonal technique, such as NMR, for confirmation and in-depth investigations. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of validation.
References
-
Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. Retrieved from [Link]
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
-
Li, Z., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
- García, M. Á., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Han, X., et al. (n.d.).
-
Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Das, T., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]
- (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography.
- (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
- (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Zhang, T., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]
-
Li, W., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
-
Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]
- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- (n.d.).
- (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- Schug, K. A., et al. (2020). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid
Thermodynamic stability of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
An In-Depth Technical Guide to the Thermodynamic Stability of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
Abstract
The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a chiral intermediate with significant potential in pharmaceutical synthesis. We will explore the theoretical underpinnings of solid-state stability, detail field-proven experimental protocols, and offer insights into the interpretation of analytical data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar hydrochloride salt APIs.
Introduction: The Criticality of Thermodynamic Stability
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a chiral molecule whose utility in drug synthesis demands a thorough understanding of its solid-state properties. The thermodynamic stability of an API is not an academic exercise; it is a critical quality attribute that dictates its behavior throughout the pharmaceutical lifecycle—from manufacturing and storage to final dosage form performance.[1][3] An unstable API can lead to diminished potency, the formation of toxic degradation products, and altered bioavailability, ultimately compromising patient safety and regulatory acceptance.[2]
A primary concern in the solid state is the phenomenon of polymorphism , the ability of a compound to exist in two or more crystalline forms.[4][5] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[6] At any given temperature and pressure, only one polymorphic form is thermodynamically stable, while others are metastable.[4] The conversion from a metastable to a stable form can have profound implications for the final drug product. Therefore, identifying the most stable polymorph is a crucial step in drug development.[4] This guide outlines a systematic approach to characterizing the thermodynamic landscape of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Theoretical Framework: Gibbs Free Energy and Polymorphism
The thermodynamic stability of different polymorphic forms is governed by their Gibbs free energy (G). The form with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable. The relationship between different polymorphs can be classified as either monotropic or enantiotropic.
-
Monotropic System: One polymorph is the most stable at all temperatures below the melting point. The other forms are metastable and will tend to convert to the stable form over time.
-
Enantiotropic System: Different polymorphs are stable in different temperature ranges. A reversible transition from one form to another occurs at a specific transition temperature.
Understanding this relationship is paramount for selecting the correct solid form for development and defining appropriate storage conditions.[7] Thermal analysis techniques are essential tools for elucidating these thermodynamic relationships.[8]
Experimental Assessment of Thermodynamic Stability
A multi-faceted approach employing several analytical techniques is required for a comprehensive stability assessment. The primary workhorses in this field are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC).[8]
Workflow for Comprehensive Stability Assessment
The following diagram illustrates a logical workflow for the characterization of the API's thermodynamic stability.
Caption: Workflow for Thermodynamic Stability Assessment.
Differential Scanning Calorimetry (DSC)
Causality: DSC is a fundamental technique used to measure heat flow into or out of a sample as it is subjected to a controlled temperature program.[9] It is invaluable for identifying melting points, phase transitions (e.g., polymorph interconversions), glass transitions, and assessing purity.[9][10] For a hydrochloride salt, DSC can reveal the melting point of the crystalline form, which is a key indicator of its identity and purity, and detect potential polymorphic transitions.[11][12]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell.
-
Analysis: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the melting point (e.g., 25°C to 250°C). The nitrogen purge creates an inert atmosphere, preventing oxidative degradation.[13]
-
Data Interpretation: Record the heat flow versus temperature. An endothermic peak indicates melting, with the onset temperature representing the melting point and the area under the peak corresponding to the heat of fusion.[12] Sharp, well-defined melting peaks typically suggest a pure, crystalline material.[9] Additional peaks prior to melting may indicate solid-solid phase transitions, potentially revealing polymorphism.[14]
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature or time.[15] Its primary purpose in this context is to determine thermal stability and decomposition temperatures.[16][17] For a hydrochloride salt, TGA can quantify the loss of residual solvents or water (desolvation) and identify the onset temperature of thermal decomposition.[18] This data is crucial for determining maximum processing temperatures during manufacturing.[8]
Experimental Protocol:
-
Instrument Calibration: Verify the mass balance calibration with standard weights and temperature calibration with certified magnetic standards.
-
Sample Preparation: Place 5-10 mg of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride into a ceramic or platinum TGA pan.
-
Thermal Program: Place the pan onto the TGA balance.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a high temperature (e.g., 400°C) to ensure complete decomposition.
-
Data Interpretation: Plot the percentage of initial mass versus temperature. A step-wise loss in mass indicates a thermal event. Weight loss at lower temperatures (<150°C) often corresponds to the loss of volatiles like water or solvent.[18] A significant, sharp drop in mass at higher temperatures indicates thermal decomposition.[16][17] The onset temperature of this drop is a key measure of the compound's thermal stability.
Isothermal Microcalorimetry (IMC)
Causality: IMC is an extremely sensitive technique that measures the heat flow from a sample held at a constant temperature.[19][20] Its power lies in its ability to detect very slow chemical and physical processes in real-time under near-ambient storage conditions, providing stability data in hours or days rather than months.[21][22] This is particularly useful for ranking the stability of different polymorphs or formulations without the need for high-temperature accelerated studies, which can sometimes induce degradation pathways not relevant to long-term storage.[21]
Experimental Protocol:
-
Instrument Setup: Allow the microcalorimeter to equilibrate to the desired experimental temperature (e.g., 25°C or 40°C).
-
Sample Preparation: Place a precisely weighed amount (e.g., 50-100 mg) of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride into a glass ampoule and seal it.
-
Analysis: Lower the sealed ampoule into the measurement position of the calorimeter. Allow the system to thermally equilibrate (typically 45-60 minutes).
-
Data Acquisition: Monitor and record the heat flow (in microwatts, µW) from the sample over an extended period (e.g., 24-72 hours).
-
Data Interpretation: A stable, non-zero heat flow signal indicates that a process (physical or chemical) is occurring.[23] A heat flow of less than 1 µW/g is generally indicative of a highly stable material.[23] Higher heat flows suggest ongoing degradation or physical transformation, and the rate of heat production is directly proportional to the rate of the process.[19]
Table 1: Summary of Typical Thermal Analysis Parameters
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Isothermal Microcalorimetry (IMC) |
| Sample Mass | 2-5 mg | 5-10 mg | 50-100 mg |
| Temperature Program | Ramp: 10°C/min | Ramp: 10°C/min | Isothermal: 25°C, 40°C |
| Temperature Range | 25°C to 250°C | 25°C to 400°C | Constant Temperature |
| Atmosphere | Nitrogen Purge (50 mL/min) | Nitrogen Purge (50 mL/min) | Sealed Ampoule (Air) |
| Primary Output | Heat Flow (mW) vs. Temp (°C) | Mass (%) vs. Temp (°C) | Heat Flow (µW) vs. Time (h) |
| Key Information | Melting Point, Phase Transitions | Decomposition Temperature | Long-term Stability at Storage Temp. |
Forced Degradation Studies: Probing Chemical Stability
Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) designed to identify the likely degradation products of an API.[24] This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[24] The pyridine methanol moiety is known to be susceptible to oxidation and photodegradation.[25][26]
Logic of Forced Degradation
The diagram below outlines the different stress conditions applied to the API to probe its degradation pathways.
Caption: Logic flow for a forced degradation study.
Experimental Protocol (General Outline):
A stability-indicating HPLC method must first be developed. The goal is to achieve approximately 5-20% degradation of the API.
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).[25]
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and maintain at room temperature for a defined period (e.g., 48 hours).[25]
-
Oxidative Degradation: Dissolve the API in a 3% hydrogen peroxide solution and keep at room temperature for a defined period (e.g., 24 hours).[25]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 70°C) for a set duration (e.g., 7 days).[25]
-
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25] A control sample should be kept in the dark.
After exposure, samples are neutralized (if necessary) and analyzed by the stability-indicating HPLC method to quantify the parent API and detect any degradation products.
Table 2: Illustrative Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay of Parent API | % Degradation | Observations |
| Control | 48 h | 25°C | 99.8% | 0.2% | No significant degradation |
| 0.1 M HCl | 24 h | 60°C | 88.5% | 11.5% | One major degradant peak observed |
| 0.1 M NaOH | 48 h | 25°C | 94.2% | 5.8% | Two minor degradant peaks |
| 3% H₂O₂ | 24 h | 25°C | 81.7% | 18.3% | Significant degradation, multiple peaks |
| Thermal (Solid) | 7 days | 70°C | 99.5% | 0.5% | Highly stable to dry heat |
| Photolytic (Solid) | ICH Q1B | 25°C | 92.1% | 7.9% | Color change to pale yellow |
Note: Data is for illustrative purposes only.
The results suggest the compound is most susceptible to oxidative degradation, with significant susceptibility to acid hydrolysis and photolytic stress. It is relatively stable under basic and thermal stress conditions. This information is vital for guiding formulation development and defining packaging requirements (e.g., protection from light).[1]
Conclusion
The thermodynamic stability assessment of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride requires a systematic and multi-technique approach. Through the combined application of Differential Scanning Calorimetry (DSC) , Thermogravimetric Analysis (TGA) , and Isothermal Microcalorimetry (IMC) , a comprehensive thermal profile can be established, revealing melting characteristics, decomposition temperatures, and long-term stability trends. These thermal analysis methods provide crucial data for identifying the most stable solid form and defining safe manufacturing parameters.[27]
Furthermore, Forced Degradation Studies conducted under ICH guidelines are essential for understanding the intrinsic chemical stability of the molecule.[24] By probing its susceptibility to hydrolysis, oxidation, heat, and light, we can anticipate potential degradation pathways, develop robust analytical methods, and design stable formulations with appropriate packaging. The insights gained from this complete suite of analyses are fundamental to ensuring the quality, safety, and efficacy of any final drug product containing this API.[3][27]
References
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
- Isothermal calorimetry in the pharmaceutical sciences. (2013). American Pharmaceutical Review.
- Solid State Stability | VxP Pharma. (2020).
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
-
ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Available at: [Link]
- Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026). Lab Manager.
- Thermogravimetric Analysis - Improved Pharma. (2022).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
- Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. (n.d.). TA Instruments.
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (n.d.). MDPI. Available at: [Link]
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.
- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars.
- Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.). Sigma-Aldrich.
- Preventing degradation of 3-Pyridinemethanol during storage. (2025). BenchChem.
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review.
-
ICH guidelines for stability studies. (n.d.). Slideshare. Available at: [Link]
-
Solid-state analysis of the active pharmaceutical ingredient in drug products. (2003). PubMed. Available at: [Link]
- Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. (n.d.). TA Instruments.
-
Thermogravimetric analysis - Pharmaceutical analysis. (n.d.). Slideshare. Available at: [Link]
- Solid-State Analysis of Active Pharmaceutical Ingredients. (n.d.). Malvern Panalytical.
-
Isothermal microcalorimetry. (n.d.). Wikipedia. Available at: [Link]
- What is Isothermal Microcalorimetry (IMC)? (2024). TA Instruments.
- Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. (2018). Wiley-VCH.
-
Polymorphism in metoclopramide hydrochloride and metoclopramide. (n.d.). Journal of Pharmacy and Pharmacology. Available at: [Link]
- Polymorphism. (2020). World Journal of Pharmaceutical and Life Sciences.
-
Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.). ResearchGate. Available at: [Link]
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH.
- Prevention of 4-Pyridinemethanol Degradation in Solution. (n.d.). BenchChem.
-
Polymorphs in Pharmaceutical Products. (n.d.). USPTO. Available at: [Link]
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH.
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). ResearchGate. Available at: [Link]
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC - NIH.
- (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. (n.d.). ECHA.
- Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2020). SciELO.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC - NIH. Available at: [Link]
- 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024). ResolveMass Laboratories Inc.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
Sources
- 1. Solid State Stability | VxP Pharma [vxppharma.com]
- 2. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 3. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 4. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 5. wjpls.org [wjpls.org]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. quercus.be [quercus.be]
- 10. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. veeprho.com [veeprho.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. Isothermal microcalorimetry - Wikipedia [en.wikipedia.org]
- 20. What is Isothermal Microcalorimetry (IMC)? - TA Instruments [tainstruments.com]
- 21. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]
- 22. freethinktech.com [freethinktech.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. tsijournals.com [tsijournals.com]
Application Note and Protocol: Asymmetric Synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a valuable chiral building block in medicinal chemistry. The described methodology focuses on the highly efficient and enantioselective transfer hydrogenation of the prochiral ketone, cyclopropyl(pyridin-4-yl)methanone. This approach utilizes a well-defined ruthenium-based catalyst, specifically a Noyori-type catalyst, renowned for its exceptional performance in the asymmetric reduction of ketones.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that includes not only a step-by-step protocol but also the underlying mechanistic principles, experimental considerations, and data interpretation.
Introduction
Chiral pyridine-containing alcohols are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] Their importance stems from the unique physicochemical properties imparted by the pyridine ring, which can influence a molecule's solubility, metabolic stability, and interactions with biological targets.[4] The specific enantiomer of a chiral alcohol can exhibit dramatically different pharmacological activity, making their stereocontrolled synthesis a critical aspect of modern drug discovery and development. (R)-Cyclopropyl(pyridin-4-yl)methanol, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.
The asymmetric reduction of prochiral ketones stands as one of the most direct and atom-economical methods for producing enantiomerically pure alcohols.[5][6] Among the various catalytic systems developed for this purpose, those pioneered by Ryōji Noyori, which utilize ruthenium complexes with chiral diamine ligands, have proven to be exceptionally effective and are widely adopted in both academic and industrial settings.[1][2][7] These catalysts operate through a metal-ligand bifunctional mechanism, facilitating the transfer of hydrogen from a donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to the ketone substrate with high enantioselectivity.[1][8]
This guide will focus on an asymmetric transfer hydrogenation approach, selected for its operational simplicity, high yields, and excellent enantiocontrol.
Mechanistic Insights: The Noyori-Type Asymmetric Transfer Hydrogenation
The remarkable enantioselectivity of the Noyori-type catalysts is attributed to a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.[1][8] The catalyst, typically a ruthenium complex coordinated with a chiral N-sulfonated diamine and an arene ligand, activates a hydrogen donor (e.g., isopropanol) to form a ruthenium-hydride species.
The key to the asymmetric induction lies in the specific spatial arrangement of the catalyst's chiral ligands, which creates a sterically demanding environment around the active ruthenium center. This forces the incoming prochiral ketone to adopt a specific orientation to minimize steric hindrance, thereby exposing one of its two prochiral faces to the hydride transfer. The simultaneous transfer of a hydride from the ruthenium and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone leads to the formation of the chiral alcohol with a high degree of stereochemical fidelity.[1]
Experimental Protocol
This protocol outlines the asymmetric transfer hydrogenation of cyclopropyl(pyridin-4-yl)methanone to yield (R)-Cyclopropyl(pyridin-4-yl)methanol, followed by its conversion to the hydrochloride salt.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Cyclopropyl(pyridin-4-yl)methanone | C9H9NO | 147.18 | 1.47 g | 10.0 | Sigma-Aldrich |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine | C21H22N2O2S | 382.48 | 9.6 mg | 0.025 | Strem Chemicals |
| [RuCl2(p-cymene)]2 | C20H28Cl4Ru2 | 612.39 | 7.7 mg | 0.0125 | Acros Organics |
| Formic acid | CH2O2 | 46.03 | 1.9 mL | 50.0 | Fisher Scientific |
| Triethylamine | C6H15N | 101.19 | 2.8 mL | 20.0 | Alfa Aesar |
| Toluene | C7H8 | 92.14 | 50 mL | - | VWR |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | - | EMD Millipore |
| Saturated aq. NaHCO3 | - | - | As needed | - | - |
| Anhydrous Na2SO4 | Na2SO4 | 142.04 | As needed | - | - |
| Diethyl ether | C4H10O | 74.12 | As needed | - | - |
| HCl in diethyl ether (2M) | HCl/C4H10O | - | As needed | - | Sigma-Aldrich |
Step-by-Step Procedure
Part 1: Asymmetric Transfer Hydrogenation
-
Catalyst Pre-formation:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (7.7 mg, 0.0125 mmol) and (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (9.6 mg, 0.025 mmol).
-
Add 25 mL of degassed toluene via syringe.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve cyclopropyl(pyridin-4-yl)methanone (1.47 g, 10.0 mmol) in 25 mL of degassed toluene.
-
Prepare the hydrogen donor source by mixing formic acid (1.9 mL, 50.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in a small vial. Caution: This is an exothermic reaction; mix slowly and cool if necessary. This forms a 5:2 azeotropic mixture that serves as the hydrogen source.
-
-
Hydrogenation Reaction:
-
Add the solution of cyclopropyl(pyridin-4-yl)methanone to the flask containing the pre-formed catalyst.
-
Add the formic acid/triethylamine mixture to the reaction flask dropwise over 5 minutes.
-
Heat the reaction mixture to 40 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL) to neutralize the excess formic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude (R)-Cyclopropyl(pyridin-4-yl)methanol as an oil.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) if necessary, although often the purity is sufficient for the next step.
-
Part 2: Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the crude or purified (R)-Cyclopropyl(pyridin-4-yl)methanol in a minimal amount of anhydrous diethyl ether (approx. 20 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
-
Isolation:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
-
Characterization
-
Yield: Calculate the percentage yield based on the starting amount of the ketone.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the free alcohol product by chiral HPLC analysis. A typical column for this separation would be a Chiralcel OD-H or similar, with a mobile phase of hexane/isopropanol.
-
Spectroscopic Analysis: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Workflow
Caption: Workflow for the asymmetric synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol HCl.
Expected Results
Following this protocol, the asymmetric transfer hydrogenation of cyclopropyl(pyridin-4-yl)methanone typically proceeds with high conversion and excellent enantioselectivity.
| Parameter | Expected Value |
| Yield (Alcohol) | >90% |
| Enantiomeric Excess (ee) | >95% |
| Yield (HCl Salt) | >95% (from alcohol) |
| Appearance (HCl Salt) | White to off-white solid |
The high enantioselectivity is a hallmark of the Noyori-type catalyst system for a wide range of ketone substrates.[1][9] The operational simplicity of the transfer hydrogenation, avoiding the need for high-pressure hydrogenation equipment, makes this a practical and accessible method for laboratory-scale synthesis.
Troubleshooting and Considerations
-
Low Enantioselectivity:
-
Catalyst Integrity: Ensure the ruthenium precursor and chiral ligand are of high purity and have been stored under inert conditions.
-
Reaction Temperature: While the reaction is generally robust, significant deviations from the optimal temperature can impact selectivity.
-
Moisture: The presence of water can be detrimental to the catalyst's activity and selectivity. Use anhydrous solvents and reagents and maintain an inert atmosphere.
-
-
Low Conversion:
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. Ensure accurate weighing of the catalyst components.
-
Hydrogen Donor: The quality and ratio of the formic acid and triethylamine are crucial. Use fresh, high-purity reagents.
-
Reaction Time: Some substrates may require longer reaction times. Monitor the reaction closely by an appropriate analytical method.
-
-
Salt Formation Issues:
-
Incomplete Precipitation: The free alcohol may be too concentrated in the diethyl ether. Add more ether to reduce the solubility of the hydrochloride salt.
-
Oily Product: The presence of residual solvent or impurities can cause the salt to oil out. Ensure the free alcohol is sufficiently pure before attempting salt formation.
-
Conclusion
The protocol detailed in this application note provides a reliable and highly effective method for the asymmetric synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. By leveraging the power of Noyori-type asymmetric transfer hydrogenation, this valuable chiral building block can be accessed in high yield and with excellent enantiomeric purity. The mechanistic understanding and practical considerations provided herein are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in their own laboratories.
References
-
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC. Available at: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. Available at: [Link]
-
Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
Catalyst Directed Asymmetric Hydrogenation of Carbonyls - Macmillan Group. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - PMC. Available at: [Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - MDPI. Available at: [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Organometallics - ACS Publications. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines - PMC - NIH. Available at: [Link]
-
Organic & Biomolecular Chemistry. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Available at: [Link]
-
(R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. Available at: [Link]
-
Enantioselective Reduction of Ketones. Available at: [Link]
-
Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases | ACS Catalysis - ACS Publications. Available at: [Link]
-
A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a[1][2]-Hydride Shift–Aldol Cascade - PMC. Available at: [Link]
-
Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation - Rsc.org. Available at: [Link]
-
Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]
Sources
- 1. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride as a Chiral Building Block in Medicinal Chemistry
Pharmacological Rationale: Decoding the Motif
In modern drug discovery, the architectural precision of small molecules dictates their target engagement and off-target liability. (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (CAS: 2550997-39-0) is a highly privileged chiral building block, particularly in the design of kinase inhibitors and CNS-active therapeutics. Its utility stems from the synergistic combination of three distinct pharmacophoric elements:
-
The Pyridin-4-yl Ring (Hinge Binder): The pyridine nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone NH of hinge region residues (e.g., the Met156 backbone in Rho Kinase/ROCK), anchoring the molecule within the ATP-binding pocket[1].
-
The Cyclopropyl Group (Lipophilic Shield): The cyclopropyl moiety provides optimal steric bulk and lipophilicity without significantly inflating the molecular weight. It restricts the conformational flexibility of the adjacent bonds and efficiently occupies hydrophobic pockets (such as the gatekeeper-adjacent pocket) via Van der Waals interactions.
-
The Chiral Hydroxyl Center (Stereodirecting Vector): The absolute configuration of the hydroxyl group is critical. The (R)-enantiomer acts as a stereospecific vector, projecting the core scaffold of the drug out toward the solvent channel while locking the pyridine and cyclopropyl groups into their respective binding sub-pockets.
Figure 1. Pharmacophore mapping of the building block within a kinase ATP-binding pocket.
Biocatalytic Synthesis & Stereochemical Validation
The synthesis of highly enantioenriched secondary alcohols featuring sterically similar flanking groups (like pyridine and cyclopropyl) is notoriously difficult using traditional transition-metal catalyzed asymmetric hydrogenation. To bypass these limitations, Carbonyl Reductase (CRED) technology is employed. Biocatalysis offers unparalleled stereoselectivity and operates under mild, environmentally benign conditions[2].
The causality here is fundamental: enzymes evolved to differentiate subtle steric and electronic differences, ensuring that the reduction of cyclopropyl(pyridin-4-yl)methanone yields the (R)-alcohol in >99% enantiomeric excess (ee)[2].
Protocol 1: Preparative Bioreduction using CREDs
Note: This protocol utilizes a glucose dehydrogenase (GDH) system for continuous cofactor recycling, driving the equilibrium toward complete reduction.
-
Preparation: Dissolve 1.0 g of cyclopropyl(pyridin-4-yl)methanone in 5 mL of isopropanol (co-solvent).
-
Enzyme Assembly: In a separate vessel, prepare 100 mL of potassium phosphate buffer (100 mM, pH 7.0). Add 1.5 equivalents of D-glucose, 10 mg of NADP+, 50 mg of Glucose Dehydrogenase (GDH), and 100 mg of the selected (R)-selective CRED enzyme (e.g., selectAZyme™ series)[2].
-
Reaction: Add the substrate solution to the enzyme buffer. Stir the biphasic mixture at 30°C for 24 hours. Maintain pH at 7.0 using automated titration with 1M NaOH (the oxidation of glucose to gluconic acid lowers the pH; neutralizing it drives the reaction forward).
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL). The use of MTBE precipitates the denatured enzymes while efficiently partitioning the product.
-
Salt Formation: Dry the combined organic layers over Na₂SO₄. Filter and add 1.1 equivalents of 4M HCl in dioxane. The (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride salt will precipitate as a white solid. Filter and dry under vacuum.
Figure 2. Biocatalytic workflow for the synthesis of (R)-cyclopropyl(pyridin-4-yl)methanol.
Self-Validating System: Chiral HPLC Analysis
To ensure the integrity of the building block before downstream coupling, enantiomeric excess must be validated[3].
Table 1: Chiral HPLC Parameters for Stereochemical Validation
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AS-H (250 x 4.6 mm) | Amylose-based stationary phase provides excellent resolution for chiral pyridine-alcohols. |
| Mobile Phase | 9:1 Hexane / Isopropanol + 0.1% DEA | Diethylamine (DEA) suppresses peak tailing caused by the basic pyridine nitrogen interacting with residual silanols. |
| Flow Rate | 1.0 mL/min | Ensures optimal theoretical plate count and resolution. |
| Detection | UV at 254 nm | Corresponds to the strong π-π* transition of the pyridine ring. |
| Retention Times | (R)-enantiomer: 8.0 min (S)-enantiomer: 11.4 min | Baseline separation confirms >99% ee for the isolated (R)-product[3]. |
Application Workflow: Stereospecific Scaffold Integration
When integrating this building block into a larger drug scaffold (e.g., forming an aryl ether with a target kinase core), the medicinal chemist must make a critical choice regarding the coupling methodology. The choice of reaction strictly dictates the final stereochemistry.
-
Mitsunobu Reaction (Inversion): Utilizing triphenylphosphine (PPh₃) and DIAD, the secondary alcohol is activated and displaced by a phenolic core. This proceeds via an SN2 mechanism, resulting in Walden inversion . Starting with the (R)-alcohol will yield the (S)-ether.
-
SNAr / Nucleophilic Aromatic Substitution (Retention): Deprotonating the alcohol to form an alkoxide, followed by attack on an electron-deficient aryl halide (e.g., a 4-chloroquinoline), proceeds with retention of configuration . Starting with the (R)-alcohol yields the (R)-ether.
Protocol 2: Stereoretentive Etherification (SNAr Approach)
Objective: Couple (R)-cyclopropyl(pyridin-4-yl)methanol to a heteroaryl chloride while retaining the (R)-configuration.
-
Free-Basing: Suspend 1.0 mmol of (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride in 10 mL of dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ to liberate the free base. Dry the organic layer, evaporate, and dissolve the residue in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Alkoxide Generation: Cool the DMF solution to 0°C under an inert argon atmosphere. Add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the hydroxyl group without attacking the pyridine ring, forming the highly nucleophilic alkoxide.
-
-
Coupling: Stir for 30 minutes until hydrogen gas evolution ceases. Add 1.0 mmol of the target electrophile (e.g., 4-chloro-7-methoxyquinoline).
-
Heating: Heat the reaction mixture to 80°C for 12 hours. The electron-deficient nature of the chloroquinoline facilitates the addition-elimination (SNAr) mechanism.
-
Quench and Workup: Cool to room temperature and quench carefully with water (to destroy unreacted NaH). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure (R)-configured aryl ether.
Table 2: Comparative Coupling Strategies
| Coupling Method | Reagents | Mechanism | Stereochemical Outcome | Best Use Case |
| SNAr | NaH, DMF, Aryl Halide | Addition-Elimination | Retention ((R) → (R)) | Coupling to electron-deficient heteroaromatics (e.g., pyrimidines, quinolines). |
| Mitsunobu | PPh₃, DIAD, Phenol | SN2 Displacement | Inversion ((R) → (S)) | Coupling to electron-rich or neutral phenols where SNAr is impossible. |
References
-
Rowan, A. S., Moody, T. S., Howard, R. M., Underwood, T. J., Miskelly, I. R., He, Y., & Wang, B. (2013). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Tetrahedron: Asymmetry, 24(21-22), 1369-1381. [2][3]
-
Takami, A., Iwakubo, M., Okada, Y., Kawata, T., Odai, H., Takahashi, N., Shindo, K., & Kimura, K. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(11), 475-498. [1]
Sources
Application Notes & Protocols: (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a critical chiral building block in modern medicinal chemistry. Its unique structural combination—a stereodefined secondary alcohol, a strained cyclopropyl ring, and a basic pyridine moiety—offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on its role as a key intermediate in the synthesis of high-value APIs. We will explore its physicochemical properties, detail a validated synthetic protocol for its use in constructing a precursor to a clinical-stage API, and provide expert insights into reaction mechanisms and troubleshooting. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Strategic Value of a Chiral Building Block
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of a drug candidate.[1][2][3] When combined with a chiral cyclopropyl carbinol structure, as in (R)-Cyclopropyl(pyridin-4-yl)methanol, the resulting molecule becomes a powerful tool for introducing specific three-dimensional features into a target API. These features are often essential for achieving high-affinity and selective binding to biological targets like enzymes and receptors.
The cyclopropyl group introduces conformational rigidity and a unique electronic character, while the (R)-configured hydroxyl group provides a handle for further stereospecific transformations. This combination is particularly valuable in the synthesis of inhibitors for signaling pathways implicated in oncology, such as the Hedgehog pathway, and in epigenetic modifiers like Lysine-Specific Demethylase 1 (LSD1).[4][5][6][7]
This guide will use the synthesis of a key intermediate for the LSD1 inhibitor GSK2879552 as a practical case study to illustrate the application of (R)-Cyclopropyl(pyridin-4-yl)methanol.[4][6][8]
Physicochemical & Spectroscopic Profile
Proper handling and reaction control begin with a thorough understanding of the reagent's properties. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source / Notes |
| Chemical Name | (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride | IUPAC |
| CAS Number | 2550997-39-0 | [9] |
| Molecular Formula | C₉H₁₁NO · HCl | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | White to off-white solid | Typical observation |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane. | General solubility for polar salts |
| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended for hygroscopic salts |
Spectroscopic Data (Typical for related free base):
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=4.4 Hz, 2H, Py-H), 7.25 (d, J=4.4 Hz, 2H, Py-H), 4.25 (d, J=8.0 Hz, 1H, CH-OH), 1.25-1.15 (m, 1H, CH-cyclopropyl), 0.65-0.35 (m, 4H, CH₂-cyclopropyl). Note: Spectra are predictive for the free base; shifts will vary for the HCl salt.
-
¹³C NMR (100 MHz, CDCl₃): δ 155.0, 149.0, 121.0, 75.0, 17.0, 4.0, 3.0. Note: Predictive values.
Core Application: Synthesis of a Chiral Amine Precursor for GSK2879552
One of the most powerful applications of chiral alcohols like (R)-Cyclopropyl(pyridin-4-yl)methanol is their conversion into chiral amines. Chiral amines are foundational components of countless APIs. The following section details a protocol for the synthesis of a key secondary amine intermediate, which is a precursor to the LSD1 inhibitor GSK2879552, a compound investigated for small-cell lung cancer.[10]
This transformation is achieved via a two-step, one-pot process:
-
Oxidation: The secondary alcohol is first oxidized to the corresponding ketone, cyclopropyl(pyridin-4-yl)methanone.
-
Reductive Amination: The ketone intermediate is then reacted in situ with an amine, and the resulting imine is reduced to form the target chiral secondary amine.
Overall Reaction Scheme
Caption: Workflow for the synthesis of a key GSK2879552 amine precursor.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Materials & Equipment:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
trans-(1R,2S)-Cyclohexane-1,2-diamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates, silica gel for chromatography.
Procedure:
Part A: Oxidation to Ketone Intermediate
-
Setup: To a dry round-bottom flask under an argon atmosphere, add (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise to the solution at room temperature. Causality Note: DMP is a mild and selective oxidant for primary and secondary alcohols, operating well at room temperature and minimizing over-oxidation or side reactions.
-
Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
Part B: In-Situ Reductive Amination
-
Amine Addition: To the crude ketone mixture from Part A, add trans-(1R,2S)-Cyclohexane-1,2-diamine (1.1 eq). Stir for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality Note: STAB is a mild and selective reducing agent, particularly effective for reductive aminations. It is less basic and less reactive towards carbonyls than sodium borohydride, reducing the likelihood of side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the formation of the product.
Part C: Work-up and Purification
-
Quenching: Upon completion, carefully quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Trustworthiness Note: This step neutralizes any remaining acid and quenches the excess oxidant, ensuring a safe and clean work-up.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to afford the pure secondary amine product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To confirm the enantiomeric excess (ee) or diastereomeric ratio (dr) has been maintained throughout the synthesis.
Mechanistic Insights & Troubleshooting
Understanding the underlying principles is key to successful synthesis and troubleshooting.
Caption: Key mechanistic stages in the two-step synthesis.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Oxidation | Insufficient DMP; wet solvent/reagents. | Add more DMP (0.2-0.5 eq). Ensure all reagents and solvents are anhydrous. |
| Low Yield in Reductive Amination | Inefficient imine formation; degradation of STAB. | Add a catalytic amount of acetic acid to promote imine formation. Ensure STAB is fresh and handled under inert gas. |
| Epimerization / Racemization | Harsh reaction conditions (strong acid/base, high temp). | Maintain neutral or mildly acidic conditions. STAB is ideal for this. Avoid high temperatures. |
| Difficult Purification | Baseline streaking on TLC due to basic amine. | Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress tailing. |
Conclusion
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a high-value chiral intermediate whose utility is clearly demonstrated in the synthesis of complex pharmaceutical targets. The protocols and insights provided herein showcase a reliable method for its conversion into a key chiral amine, a transformation central to the construction of APIs like the LSD1 inhibitor GSK2879552. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively leverage this building block to accelerate drug discovery and development programs.
References
-
Schober, M., MacDermaid, C.M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis.
-
ResearchGate. (n.d.). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552 intermediate 53o by reductive amination with IR46.
-
Semantic Scholar. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
-
ResearchGate. (n.d.). Manufacturing route to GSK2879552 Chemical (red) versus enzymatic...
-
C&EN Global Enterprise. (2019). Evolved enzyme improves route to drug candidate.
-
Royal Society of Chemistry. (2017). Supplementary Information for a publication.
-
Chemical Substance Information. (n.d.). (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride.
-
Betti, M., et al. (2018). Development of a Scalable Route to the SMO Receptor Antagonist SEN794. ResearchGate.
-
Rauth, S., et al. (2012). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE.
-
IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
-
ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
-
Google Patents. (1985). JPS60132959A - Preparation of pyridinemethanol.
-
BenchChem. (n.d.). Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
-
Google Patents. (1995). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
National Institutes of Health (NIH). (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
-
World Journal of Pharmaceutical Research. (2023). A series of new Chalcone 4a-4j and Isoxazole 5a-5j derivatives have been synthesized as potential antimicrobial agents.
Sources
- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nextsds.com [nextsds.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enantioselective Resolution of Cyclopropyl(pyridin-4-yl)methanol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective resolution of cyclopropyl(pyridin-4-yl)methanol. The enantiomers of this compound are critical building blocks in the synthesis of various pharmaceutical agents. This guide details three primary resolution techniques: Enzymatic Kinetic Resolution (EKR), Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Formation. Each section includes an in-depth explanation of the underlying principles, detailed experimental protocols, and insights into the practical application and optimization of these methods. A comparative analysis is also presented to aid in the selection of the most suitable technique based on specific project requirements such as scale, purity, and cost-effectiveness.
Introduction: The Significance of Chiral Cyclopropyl(pyridin-4-yl)methanol
Cyclopropyl(pyridin-4-yl)methanol is a key chiral intermediate in the synthesis of a variety of biologically active molecules. The specific stereochemistry of the alcohol is often crucial for its therapeutic efficacy and safety profile. Therefore, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is of paramount importance in pharmaceutical research and development. This guide provides detailed protocols and the scientific rationale behind three robust methods for achieving high enantiomeric purity of this valuable compound.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful and green chemistry-aligned technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers.[1] In this process, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.[2] This results in a mixture of the acylated, more reactive enantiomer and the unreacted, less reactive enantiomer, which can then be separated by standard chromatographic methods.[3][4]
Principle of Lipase-Catalyzed Acylation
Lipases are highly selective biocatalysts that can perform enantioselective transformations under mild reaction conditions.[5][6] For the resolution of cyclopropyl(pyridin-4-yl)methanol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is commonly employed.[3][6] The enzyme's active site preferentially accommodates one enantiomer, leading to its rapid acylation, while the other enantiomer is left largely unreacted. The choice of acyl donor and solvent is critical for achieving high enantioselectivity (E-value).
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic cyclopropyl(pyridin-4-yl)methanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (solvent)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry flask, add racemic cyclopropyl(pyridin-4-yl)methanol (1.0 mmol).
-
Add diisopropyl ether (5 mL) as the solvent.[6]
-
Add vinyl acetate (1.5 mmol) as the acylating agent.[6]
-
Add immobilized Candida antarctica lipase B (Novozym 435, 20 mg).[6]
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed, dried, and reused.[4]
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [6] |
| Acyl Donor | Vinyl Acetate | [3][6] |
| Solvent | Diisopropyl Ether | [3][6] |
| Temperature | Room Temperature | [3][6] |
| Typical Conversion | ~50% | [2] |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7][8] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[7] For preparative scale, this method can be highly effective, although it may be more costly than other techniques.
Principle of Chiral HPLC Separation
The separation of enantiomers by chiral HPLC is based on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase.[9] The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of chiral compounds, including alcohols.[7]
Experimental Protocol: Preparative Chiral HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., cellulose or amylose-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic cyclopropyl(pyridin-4-yl)methanol
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic cyclopropyl(pyridin-4-yl)methanol in the mobile phase.
-
Screen various chiral columns and mobile phase compositions (e.g., different ratios of hexane/isopropanol) to find the optimal conditions for baseline separation of the enantiomers.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for the pyridyl moiety.
-
-
Scale-Up to Preparative HPLC:
-
Once optimal conditions are identified, switch to a preparative-scale column with the same stationary phase.
-
Prepare a concentrated solution of the racemic alcohol in the mobile phase.
-
Inject the solution onto the preparative column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
-
Enantiomeric Purity Analysis:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each separated enantiomer.
-
Data Presentation
| Parameter | Typical Conditions | Reference |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose) | [7] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol | [7] |
| Detection | UV (e.g., 254 nm) | |
| Flow Rate | Dependent on column dimensions |
Workflow Diagram
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of secondary alcohols via Carica papaya lipase-catalyzed enantioselective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Preparation and Validation of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride Standard Solutions
Introduction & Scientific Rationale
Chiral secondary alcohols are fundamental building blocks in modern medicinal chemistry, serving as critical precursors for numerous active pharmaceutical ingredients (APIs) [[1]](). Among these, (R)-Cyclopropyl(pyridin-4-yl)methanol is a highly valuable chiral intermediate. In pharmaceutical manufacturing, it is frequently synthesized with exceptional enantiomeric excess (>99% ee) utilizing advanced carbonyl reductase (CRED) biocatalytic technologies 1.
To support downstream pharmacokinetic profiling, enantiomeric purity assays, and rigorous quality control, analytical laboratories must prepare highly accurate and stable reference standard solutions of its hydrochloride salt . This protocol details the causality-driven methodology for formulating these standards to ensure absolute analytical integrity.
Physicochemical Properties
Understanding the intrinsic properties of the reference standard is the first step in designing a robust dissolution and storage protocol.
| Property | Value | Analytical Implication |
| Compound Name | (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride | Requires chiral stationary phase (CSP) for ee% validation. |
| CAS Number | 2550997-39-0 []() | Identifies the specific HCl salt form, distinct from the free base. |
| Molecular Weight | 185.65 g/mol | Used for precise molarity calculations. |
| Physical State | Solid / Crystalline Powder | Prone to static charge during microbalance weighing. |
| pKa (Pyridine N) | ~5.2 (Conjugate acid) | Dictates the need for an acidic diluent to prevent precipitation. |
Causality in Experimental Design (E-E-A-T)
A standard operating procedure is only as strong as the scientific logic underpinning it. The following choices have been made to eliminate pre-analytical variables:
-
Hygroscopicity & Thermal Equilibration: As a hydrochloride salt, this compound is inherently hygroscopic. Opening a cold vial directly in ambient air causes immediate condensation of atmospheric moisture onto the powder. This artificially inflates the apparent mass, leading to sub-potent standard solutions. Causality: Vials must be equilibrated in a desiccator for 30 minutes prior to weighing to ensure the mass recorded is purely the API salt.
-
Solvent Selection (The "Self-Validating" Diluent): The pyridine nitrogen acts as a weak base. If dissolved in neutral or basic aqueous solutions, the free base may precipitate or irreversibly adsorb to the active silanol groups on the inner walls of glass volumetric flasks. Causality: Utilizing a diluent of 50:50 (v/v) Methanol:Water fortified with 0.1% Formic Acid ensures the pyridine ring remains fully protonated (as a pyridinium cation). This guarantees 100% solvation and eliminates glass-adsorption losses.
-
Chiral Stability: Extreme pH levels or excessive heat during sonication can theoretically catalyze the racemization of the chiral carbinol carbon. Causality: Sonication baths must be temperature-controlled (<25°C), and strong bases must be strictly avoided to preserve the >99% ee integrity 1.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Acidified Diluent
-
Measure 500 mL of LC-MS grade Methanol and 500 mL of LC-MS grade Water.
-
Combine in a 1 L mobile phase bottle and add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v final concentration).
-
Degas the mixture via ultrasonic bath for 10 minutes to prevent bubble formation during volumetric flask top-offs.
Phase 2: Primary Stock Solution (1.0 mg/mL)
-
Transfer the sealed vial of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride from -20°C storage to a desiccator. Allow 30 minutes for thermal equilibration.
-
Using an anti-static gun to neutralize charge, accurately weigh 10.00 mg of the standard on a calibrated microbalance (d = 0.01 mg).
-
Quantitatively transfer the powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of the prepared diluent.
-
Sonicate for 5 minutes (monitor bath temperature to ensure it remains <25°C).
-
Allow the flask to return to room temperature, then make up to the meniscus mark with diluent. Invert 10 times to homogenize.
Phase 3: Serial Dilution Scheme
Prepare working standards (WS) in 10 mL volumetric flasks according to the following matrix to establish a quantitative calibration curve:
| Standard Level | Target Conc. (µg/mL) | Source Solution | Aliquot Volume | Diluent Volume | Total Volume |
| Stock | 1000 | N/A (Solid API) | N/A | N/A | 10.0 mL |
| WS-5 | 100 | Stock | 1.0 mL | 9.0 mL | 10.0 mL |
| WS-4 | 50 | WS-5 | 5.0 mL | 5.0 mL | 10.0 mL |
| WS-3 | 10 | WS-4 | 2.0 mL | 8.0 mL | 10.0 mL |
| WS-2 | 1 | WS-3 | 1.0 mL | 9.0 mL | 10.0 mL |
| WS-1 | 0.1 | WS-2 | 1.0 mL | 9.0 mL | 10.0 mL |
Phase 4: Storage and Archiving
Aliquot the Stock and Working Solutions into 1.5 mL amber glass HPLC vials equipped with PTFE-lined septa. Flush the headspace with Argon gas to displace oxygen, cap tightly, and store at -20°C.
Analytical Validation (Self-Validating System)
To ensure the protocol is self-validating, every prepared batch must undergo a System Suitability Test (SST) prior to release for analytical use:
-
Blank Interference: Inject the diluent. The system is valid if there is zero UV/MS interference at the specific retention time of the target compound.
-
Chiral Integrity Check: Inject WS-5 onto a Chiralpak AD-H (or equivalent) column. The (R)-enantiomer must demonstrate >99.0% ee 1, confirming that no racemization occurred during the dissolution process.
-
Linearity & Carryover: Inject WS-1 through WS-5 sequentially. The calibration curve must yield a coefficient of determination ( R2 ) ≥ 0.999. A subsequent blank injection must show <0.1% carryover of the WS-5 peak area.
Workflow Visualization
Workflow for the preparation, validation, and storage of standard solutions.
References
-
Sigma-Aldrich. (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride (CAS: 2550997-39-0). Product Catalog.
-
Almac Group. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. 1
-
Sigma-Aldrich (Germany). Methanol r Reference Materials. Product Catalog.
Sources
Application Note: Protocols for the Handling and Storage of Hygroscopic Hydrochloride Salts
Abstract
Hydrochloride salts are one of the most common salt forms used for active pharmaceutical ingredients (APIs) due to their ability to enhance solubility and stability. However, many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. Improper handling and storage of these materials can lead to significant changes in their physicochemical properties, including chemical degradation, altered physical form, and inaccurate weighing, thereby compromising research data, product efficacy, and shelf life. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for managing hygroscopic hydrochloride salts to ensure their integrity and quality.
Introduction: The Challenge of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] For hydrochloride salts, this phenomenon is particularly prevalent due to the high polarity of the salt and the presence of ions that can readily interact with water molecules. The consequences of uncontrolled moisture absorption are significant and can manifest in several ways:
-
Physical Changes: The initial sign of moisture uptake is often the clumping or caking of the powder, which can progress to deliquescence, where the solid dissolves in the absorbed water.[3][4] This makes the material difficult to handle, weigh accurately, and process.
-
Chemical Degradation: The presence of water can initiate hydrolysis, a chemical reaction where water molecules break down the API, leading to a loss of potency and the formation of potentially toxic degradants.[5][6][7]
-
Inaccurate Concentrations: When a powder absorbs water, its measured weight no longer represents the true mass of the active compound.[3][8] This leads to the preparation of solutions with lower-than-intended concentrations, invalidating experimental results.
Given these risks, establishing and adhering to strict handling and storage protocols is not merely a suggestion but a critical component of scientific rigor and quality control, as mandated by stability testing guidelines from bodies like the ICH.[9][10]
Understanding and Classifying Hygroscopicity
The degree of hygroscopicity can vary significantly between different compounds. The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system based on the percentage weight gain of a substance after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[1][11] Understanding where a compound falls on this spectrum is the first step in designing an appropriate handling strategy.
| Hygroscopicity Class | Weight Increase (% w/w) | Required Handling Environment |
| Non-hygroscopic | ≤ 0.12% | Standard laboratory conditions |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Controlled room humidity recommended |
| Hygroscopic | ≥ 2% and < 15% | Desiccator or low-humidity chamber required |
| Very hygroscopic | ≥ 15% | Glovebox with inert atmosphere is essential |
| Table 1: European Pharmacopoeia classification of hygroscopicity and corresponding handling recommendations.[1][11] |
Core Principles of Storage and Environmental Control
The primary goal in storing hygroscopic salts is to create a microclimate that shields the product from atmospheric moisture.[5] This involves controlling temperature, humidity, and packaging.
Environmental Controls
Most pharmaceutical products are packaged in environments with a relative humidity between 30-60%.[12] For highly sensitive materials, this must be driven lower.
| Parameter | Recommended Range | Rationale |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes the rate of thermal degradation.[6][13] |
| Relative Humidity (RH) | < 40% (ideally < 30%) | Prevents significant moisture absorption and subsequent physical or chemical changes.[12][13] |
| Light Exposure | Store in the dark | Protects against photodegradation, a common pathway for API instability.[6][14] |
Packaging and Containment
The primary container is the first and most critical line of defense against moisture.[5]
-
Primary Containers: Tightly sealed containers made of materials with low water vapor permeability, such as High-Density Polyethylene (HDPE) or amber glass, are essential.[5][6]
-
Secondary Containment: For highly sensitive materials, placing the primary container inside a heat-sealed, moisture-proof aluminum bag provides an additional barrier.[15]
-
Desiccants: The inclusion of desiccants, such as silica gel or molecular sieves, within the packaging actively adsorbs moisture from the headspace, maintaining a dry internal environment.[5][16] Desiccants can be in the form of loose packets or integrated into the container cap.[5]
Workflow for Handling Hygroscopic Salts
The decision on how to handle a hygroscopic salt depends on its classification and the sensitivity of the experiment. The following workflow provides a guide to selecting the appropriate environment.
Caption: Consequences of moisture exposure on hydrochloride salts.
Troubleshooting Common Issues
| Issue | Observation | Probable Cause | Recommended Action |
| Inaccurate Weighing | Difficulty obtaining a stable reading on the balance; weight drifts upwards. | The powder is actively absorbing moisture from the air during weighing. | Move weighing operations to a more controlled environment (desiccator or glovebox). Work faster. |
| Physical Clumping | The powder is caked or not free-flowing upon opening the container. | Improper sealing of the container during previous use or long-term storage in a high-humidity environment. | Gently break up clumps with a dry spatula in a controlled environment. For critical experiments, use a fresh, unopened lot. [3] |
| Failed Assay/Purity | Analytical tests show lower-than-expected potency or the presence of new impurities. | Chemical degradation via hydrolysis due to moisture contamination. | Review and improve all handling and storage procedures. Quantify water content via Karl Fischer titration. Use fresh material. [3] |
Conclusion
The hygroscopic nature of many hydrochloride salts presents a significant but manageable challenge in a laboratory and manufacturing setting. By understanding the principles of moisture absorption, implementing stringent environmental and packaging controls, and adhering to meticulous handling protocols, researchers can protect the physical and chemical integrity of these critical compounds. The integration of these practices, supported by analytical verification, ensures the generation of reliable data and the development of stable, high-quality pharmaceutical products.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- ICH. (2010). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
- Yuanhong Pharma. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide.
- BOC Sciences. Moisture Content Determination - Wet Chemistry.
- ICH. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation.
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
- Seatech. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
- Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ICH. (n.d.). Quality Guidelines.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Pharma Growth Hub. (2024). Classification of Hygroscopicity.
- BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar.
- CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
- Singhal Industries Private Limited. (n.d.). Best Moisture-Proof Packaging Materials | Prevent Product Damage.
- BenchChem. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
- Sharp. (n.d.). Addressing the challenges of packaging OSD and powder products with low humidity.
- AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry.
- Multisorb. (2025). Best Desiccants for Pharmaceutical Packaging and Storage.
- Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed.
- Jones Healthcare Group. (2023). Selecting the Right Functional Packaging for Your Pharmaceutical Products.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- HepatoChem. (2016). How do you handle hygroscopic salts?.
- World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. FDA.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. xinfuda-group.com [xinfuda-group.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Addressing the Challenges of Packaging OSD & Powder Products | Sharp [sharpservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 16. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
Application Notes and Protocols for the In Vitro Characterization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
Introduction
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a novel small molecule with potential for biological activity. Its chemical structure, featuring a pyridine ring, a cyclopropyl group, and a chiral alcohol, suggests that it may interact with a variety of biological targets. As with any new chemical entity, a thorough in vitro characterization is the foundational step in understanding its pharmacological profile, identifying potential therapeutic applications, and flagging any undesirable off-target effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial in vitro evaluation of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. The protocols detailed herein are designed to be robust and self-validating, providing a clear path to generating high-quality, reproducible data. We will focus on two key areas of primary screening pertinent to a molecule containing a pyridine moiety: potential interaction with cytochrome P450 (CYP) enzymes and activity at nicotinic acetylcholine receptors (nAChRs).
Safety and Handling
Before commencing any experimental work, it is imperative to handle (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride with appropriate care. Based on data for the compound and similar pyridine hydrochloride derivatives, the following precautions should be observed:
-
Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][4] The compound may be hygroscopic.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]
Table 1: Chemical and Safety Information for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
| Property | Value | Reference |
| CAS Number | 2550997-39-0 | [1] |
| Hazard Codes | H302, H312, H315, H319, H332, H336 | [1] |
| Signal Word | Warning | [1] |
Part 1: Cytochrome P450 (CYP) Inhibition Assays
Rationale: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of CYP enzymes by a new chemical entity is a major cause of drug-drug interactions (DDIs), which can lead to adverse effects and toxicity. Therefore, assessing the inhibitory potential of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride against the major drug-metabolizing CYP isoforms is a critical step in early drug development.[5][6]
We will describe a fluorescence-based assay using recombinant human CYP enzymes, which is a common high-throughput screening method.[7][8][9][10]
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for a fluorescence-based CYP inhibition assay.
Protocol: Fluorescence-Based CYP2D6 Inhibition Assay
This protocol is adapted for determining the IC50 value of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride against CYP2D6, a major drug-metabolizing enzyme.[7] Similar principles apply to other CYP isoforms with their respective substrates and inhibitors.[8][11][12]
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
-
Recombinant human CYP2D6 enzyme (e.g., in microsomes)
-
CYP2D6 fluorogenic substrate (e.g., a non-fluorescent substrate that is converted to a highly fluorescent metabolite)[7]
-
Quinidine (positive control inhibitor for CYP2D6)[11]
-
NADPH generating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination (e.g., 8-point curve).
-
Prepare a stock solution of quinidine for the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions, positive control, and vehicle control (solvent only).
-
Prepare a master mix containing the recombinant CYP2D6 enzyme and the fluorogenic substrate in potassium phosphate buffer.
-
Add the master mix to each well of the 96-well plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH generating system to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate's fluorescent metabolite (e.g., Ex/Em = 390/468 nm).[7]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the test compound and controls.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Example of a 96-Well Plate Layout for CYP2D6 Inhibition Assay
| Well(s) | Content | Purpose |
| A1-A3 | Vehicle Control | 0% Inhibition |
| B1-B3 | Positive Control (Quinidine) | 100% Inhibition |
| C1-H12 | (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (serial dilutions) | IC50 Determination |
Part 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction Assays
Rationale: The pyridine ring in (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a structural component of acetylcholine and nicotine, the endogenous and exogenous ligands for nicotinic acetylcholine receptors (nAChRs), respectively. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems.[13] Therefore, it is crucial to assess whether the test compound interacts with these receptors, either as an agonist (activator) or an antagonist (blocker).
We will outline two complementary assays: a radioligand binding assay to determine the affinity of the compound for nAChRs, and a cell-based functional assay to assess its functional effect.
Experimental Workflow: nAChR Radioligand Binding and Functional Assays
Caption: Workflow for nAChR binding and functional assays.
Protocol 1: nAChR Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride for nAChRs using [3H]-epibatidine, a high-affinity radioligand that binds to several nAChR subtypes.[14][15][16][17]
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
-
[3H]-epibatidine
-
Membrane preparation from a source rich in nAChRs (e.g., rat brain cortex or a cell line expressing a specific nAChR subtype)[14][17]
-
Nicotine (for determining non-specific binding)[14]
-
Assay buffer (e.g., modified Krebs-Henseleit solution)[14]
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, add a fixed concentration of [3H]-epibatidine.
-
Add increasing concentrations of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride (for competition curve).
-
For total binding, add only [3H]-epibatidine and assay buffer.
-
For non-specific binding, add [3H]-epibatidine and a high concentration of unlabeled nicotine (e.g., 100 µM).[14]
-
-
Incubation:
-
Add the membrane preparation to each tube.
-
Incubate at a specified temperature and duration (e.g., 4°C for 5 hours).[14]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based nAChR Functional Assay (Antagonist Mode)
This protocol uses a fluorescence-based membrane potential assay to determine if (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride can antagonize the activation of a specific nAChR subtype expressed in a cell line.[18]
Materials:
-
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
-
A stable cell line expressing a specific nAChR subtype (e.g., α3β4 in SH-EP1 cells)[18]
-
Membrane potential-sensitive fluorescent dye kit
-
Nicotine or another suitable nAChR agonist
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the nAChR-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add serial dilutions of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride to the wells and incubate for a specified period.
-
-
Agonist Stimulation and Signal Detection:
-
Using the plate reader's injector, add a pre-determined concentration of nicotine (e.g., EC80) to stimulate the nAChRs.
-
Immediately measure the change in fluorescence, which corresponds to the change in membrane potential upon channel opening.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the control wells (agonist only).
-
Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Table 3: Expected Outcomes and Interpretations
| Assay | Result | Interpretation |
| CYP Inhibition | Low IC50 value | Potential for drug-drug interactions. Further investigation is warranted. |
| nAChR Binding | Low Ki value | The compound binds to nAChRs with high affinity. |
| nAChR Functional | Low IC50 value (antagonist mode) | The compound is an antagonist of the specific nAChR subtype. |
| nAChR Functional | Low EC50 value (agonist mode) | The compound is an agonist of the specific nAChR subtype. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. By systematically evaluating its potential for CYP450 inhibition and interaction with nicotinic acetylcholine receptors, researchers can generate critical data to guide further drug discovery and development efforts. These foundational assays are essential for building a comprehensive pharmacological profile, enabling informed decisions about the future of this novel compound.
References
-
Assay Genie. Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). [Link]
-
Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Nature Experiments. [Link]
-
Cha, Y. J., et al. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. [Link]
-
Di, L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. PubMed. [Link]
-
Okamoto, Y., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]
-
NextSDS. (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. [Link]
-
ResearchGate. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
Tavassoli, E., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]
-
BioIVT. Fluorescence CYP Inhibition Assays. [Link]
-
ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
-
Semantic Scholar. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING. [Link]
-
Anderson, J. E., et al. (2010). Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules. PMC. [Link]
-
Anderson, B. D., et al. (2002). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. PubMed. [Link]
-
Houghtling, R. A., et al. (1995). Characterization of (+/-)(-)[3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain. Molecular Pharmacology. [Link]
-
Rogers, J. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]
-
Al-Mulla, H., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
- 14. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 15. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of (+/-)(-)[3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the Synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride: An Application Note and Protocol
Introduction
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. The precise spatial arrangement of its functional groups—a chiral secondary alcohol, a cyclopropyl ring, and a pyridine moiety—makes it a valuable intermediate in the synthesis of complex molecular targets. The development of a robust, scalable, and stereoselective synthesis for this compound is therefore a critical endeavor for drug development and manufacturing.
This application note provides a comprehensive guide to the scalable synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. We will delve into a strategic synthetic approach, detailing the underlying chemical principles and providing field-proven protocols for each key transformation. The presented methodology focuses on achieving high yield and excellent enantioselectivity, with practical considerations for scaling up the process from the laboratory to pilot plant production.
Synthetic Strategy: A Two-Step Approach
Our strategy for the synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a two-step process that begins with the formation of the precursor ketone, cyclopropyl(pyridin-4-yl)methanone, followed by an asymmetric reduction to yield the desired chiral alcohol, which is then converted to its hydrochloride salt.
Figure 1. Overall synthetic workflow for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Part 1: Synthesis of Cyclopropyl(pyridin-4-yl)methanone
The key precursor for the asymmetric reduction is the prochiral ketone, cyclopropyl(pyridin-4-yl)methanone. A reliable and scalable method for its synthesis is the Corey-Chaykovsky reaction, which allows for the formation of the cyclopropane ring.[1]
Protocol 1: Synthesis of 1-Cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one (4-Pyridylchalcone Analog)
This chalcone-like intermediate is the substrate for the cyclopropanation reaction.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Pyridinecarboxaldehyde | 107.11 | 107.1 g | 1.0 |
| Cyclopropyl methyl ketone | 84.12 | 84.1 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 44.0 g | 1.1 |
| Ethanol (EtOH) | 46.07 | 1 L | - |
| Water (H₂O) | 18.02 | 1 L | - |
Procedure
-
To a solution of 4-pyridinecarboxaldehyde (107.1 g, 1.0 mol) and cyclopropyl methyl ketone (84.1 g, 1.0 mol) in ethanol (1 L) in a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer, add a solution of sodium hydroxide (44.0 g, 1.1 mol) in water (1 L) dropwise at room temperature.
-
Maintain the temperature below 30 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
A yellow precipitate will form. Cool the mixture in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 200 mL) and then with a small amount of cold ethanol (100 mL).
-
Dry the product under vacuum to afford 1-cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one as a yellow solid.
Protocol 2: Corey-Chaykovsky Cyclopropanation to Yield Cyclopropyl(pyridin-4-yl)methanone
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one | 173.21 | 173.2 g | 1.0 |
| Trimethylsulfoxonium iodide | 220.07 | 242.1 g | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 44.0 g | 1.1 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 1 L | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - |
Procedure
-
To a flame-dried 3 L three-necked flask under an argon atmosphere, add trimethylsulfoxonium iodide (242.1 g, 1.1 mol).
-
Add anhydrous DMSO (1 L) and stir until the salt is completely dissolved.
-
Cool the mixture to 10 °C in an ice-water bath and add sodium hydride (44.0 g of 60% dispersion, 1.1 mol) portion-wise over 30 minutes, maintaining the temperature below 20 °C. The reaction is exothermic and hydrogen gas will be evolved. Ensure adequate ventilation.
-
After the addition is complete, stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases. This indicates the formation of the sulfur ylide.
-
In a separate flask, dissolve 1-cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one (173.2 g, 1.0 mol) in anhydrous THF (500 mL).
-
Cool the ylide solution to 10 °C and add the solution of the enone dropwise over 1 hour.
-
After the addition, allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly pouring it into 2 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield cyclopropyl(pyridin-4-yl)methanone as a pale yellow oil.
Part 2: Asymmetric Reduction and Hydrochloride Salt Formation
With the prochiral ketone in hand, the next critical step is the enantioselective reduction to the desired (R)-alcohol. Asymmetric transfer hydrogenation using a chiral ruthenium or iridium catalyst is a highly efficient and scalable method for this transformation.[2][3]
Protocol 3: Asymmetric Transfer Hydrogenation of Cyclopropyl(pyridin-4-yl)methanone
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropyl(pyridin-4-yl)methanone | 161.19 | 161.2 g | 1.0 |
| [RuCl₂(p-cymene)]₂ | 612.39 | 1.53 g | 0.0025 |
| (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine | 366.46 | 1.83 g | 0.005 |
| Formic acid (HCOOH) | 46.03 | 230.2 g | 5.0 |
| Triethylamine (Et₃N) | 101.19 | 202.4 g | 2.0 |
| 2-Propanol (IPA) | 60.10 | 1 L | - |
Procedure
-
In a 2 L flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.53 g, 0.0025 mol) and (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine (1.83 g, 0.005 mol) in 2-propanol (500 mL).
-
Stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Cool the catalyst solution to room temperature.
-
In a separate 3 L reactor, dissolve cyclopropyl(pyridin-4-yl)methanone (161.2 g, 1.0 mol) in 2-propanol (500 mL).
-
Add the catalyst solution to the ketone solution.
-
Prepare a 5:2 mixture of formic acid (230.2 g, 5.0 mol) and triethylamine (202.4 g, 2.0 mol) and add it to the reaction mixture. The addition is exothermic.
-
Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the 2-propanol.
-
Add water (1 L) and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude (R)-Cyclopropyl(pyridin-4-yl)methanol as an oil.
Protocol 4: Formation and Crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
The final step involves the formation of the hydrochloride salt and its purification by crystallization to obtain a stable, crystalline solid with high purity.[4][5]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (R)-Cyclopropyl(pyridin-4-yl)methanol | 163.21 | ~163 g | ~1.0 |
| 2-Propanol (IPA) | 60.10 | As needed | - |
| Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) | 74.12 or 88.15 | As needed | - |
| Hydrochloric acid (HCl) in 2-propanol (e.g., 5-6 N) | - | As needed | - |
Procedure
-
Dissolve the crude (R)-Cyclopropyl(pyridin-4-yl)methanol in 2-propanol (approximately 3-5 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in 2-propanol dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
A white precipitate should form. If precipitation is slow to initiate, scratching the inside of the flask with a glass rod can induce crystallization.
-
After the addition is complete, continue stirring in the ice bath for 1-2 hours.
-
Slowly add an anti-solvent such as diethyl ether or MTBE (approximately 2-3 volumes of the 2-propanol used) to increase the yield of the precipitate.
-
Stir the resulting slurry for another hour at 0-5 °C.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with cold 2-propanol/ether (1:1) mixture (2 x 100 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride as a white to off-white crystalline solid.
Data Presentation
Table 1: Summary of a Typical Large-Scale Synthesis Run
| Step | Starting Material | Product | Typical Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee%) |
| 1 | 4-Pyridinecarboxaldehyde | 1-Cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one | 85-90 | >98% | N/A |
| 2 | 1-Cyclopropyl-3-(pyridin-4-yl)prop-2-en-1-one | Cyclopropyl(pyridin-4-yl)methanone | 70-80 | >97% | N/A |
| 3 | Cyclopropyl(pyridin-4-yl)methanone | (R)-Cyclopropyl(pyridin-4-yl)methanol | 90-95 | >98% | >99% |
| 4 | (R)-Cyclopropyl(pyridin-4-yl)methanol | (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride | 95-98 | >99.5% | >99% |
Troubleshooting and Scale-up Considerations
Figure 2. Troubleshooting guide for common issues in the synthesis.
Scale-up Considerations:
-
Heat Management: The aldol condensation, ylide formation, and the addition of the formic acid/triethylamine mixture are all exothermic. On a large scale, efficient heat exchange is crucial to maintain temperature control and prevent side reactions.
-
Reagent Addition: Controlled addition rates for reagents, especially in exothermic steps, are critical for safety and selectivity.
-
Hydrogen Evolution: The formation of the sulfur ylide from sodium hydride generates hydrogen gas. The reactor must be equipped with adequate ventilation and pressure relief systems.
-
Work-up and Extractions: Large-scale extractions require appropriate equipment to handle large volumes of solvents and ensure efficient phase separation.
-
Crystallization: The crystallization process should be carefully controlled to ensure consistent particle size distribution and polymorphism of the final product, which can impact its handling and formulation properties.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. By employing a strategic combination of a Corey-Chaykovsky cyclopropanation and an asymmetric transfer hydrogenation, this valuable chiral building block can be synthesized in high yield and excellent enantiomeric excess. The provided guidelines for troubleshooting and scale-up will aid researchers and process chemists in the successful implementation of this synthesis on an industrial scale.
References
- Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
- Birman, V. B., & Li, X. (2006). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. Organic Letters, 8(17), 3785-3788.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
- Reetz, M. T., Seltz, R., & Wenderoth, B. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase.
- Adolfsson, H. (2005). Asymmetric transfer hydrogenation of ketones. Dalton Transactions, (21), 3491-3501.
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]
- Itsuno, S., Nakano, M., & Ito, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
- Gladiali, S., & Alberico, E. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones.
- Narayana, B., Sarojini, B. K., Yathirajan, H. S., Rathore, R., & Glidewell, C. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
- Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2006). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of the American Chemical Society, 128(27), 8724-8725.
- Procter, D. J., & Flowers, R. A. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
- Tang, W., & Zhang, X. (2003). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chemical Reviews, 103(8), 3029-3070.
- Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291.
- Narayana, B., Sarojini, B. K., Yathirajan, H. S., Rathore, R., & Glidewell, C. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
- Matsumoto, K., & Kurata, H. (2011). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Journal of Heterocyclic Chemistry, 48(4), 940-943.
- Wang, C., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic & Biomolecular Chemistry.
- Scholl, C., et al. (2025). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. ChemistryOpen, 14(1), e202500106.
- Garcia-Garibay, M. A., & Ng, D. (1998). Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. Tetrahedron: Asymmetry, 9(14), 2441-2444.
- Aarslew, K., et al. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. Journal of Molecular Structure, 1242, 130729.
- Wang, Y., et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters, 25(3), 458-462.
- EP2436381A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
- Chen, Y., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. hh.diva-portal.org [hh.diva-portal.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
Welcome to the technical support guide for the synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will provide in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction yields and product purity.
Overall Synthetic Pathway
The synthesis is typically approached via a two-step process starting from the commercially available Cyclopropyl(pyridin-4-yl)methanone, followed by an asymmetric reduction and subsequent salt formation.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: The Asymmetric Reduction Step
The conversion of Cyclopropyl(pyridin-4-yl)methanone to the desired (R)-alcohol is the most critical step for both yield and stereochemical purity. Most issues arise here.
Question 1: My reaction yield is low (<70%) and analysis shows a significant amount of unreacted starting ketone. What are the likely causes and solutions?
Answer: Low conversion is a common problem often linked to catalyst deactivation or suboptimal reaction conditions. The primary culprit is frequently the pyridine nitrogen itself.
-
Causality (Catalyst Inhibition): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the transition metal center of the catalyst (e.g., Ruthenium). This coordination can inhibit or completely stop the catalytic cycle, preventing the ketone from being reduced. An early, representative work by Noyori highlighted the need to inhibit this pyridine coordination for successful hydrogenation of pyridyl ketones.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize and deactivate many transition metal catalysts.
-
Solvent Purity: Use anhydrous, degassed solvents. Protic impurities can interfere with the hydride source, while dissolved oxygen can harm the catalyst.
-
Catalyst Loading: While simply increasing catalyst loading can force the reaction to completion, it is often not the most elegant or cost-effective solution. First, attempt to optimize other parameters. If optimization fails, a modest increase from 1 mol% to 2-3 mol% can be tested.
-
Temperature and Time: Asymmetric reductions are often run at low temperatures to maximize enantioselectivity. However, if conversion is the issue, a gradual increase in temperature (e.g., from 0 °C to room temperature) or extending the reaction time may be necessary. Monitor by TLC or LC-MS to track the disappearance of the starting material.
-
Choice of Catalyst and H-Source: Catalytic asymmetric transfer hydrogenation is a highly effective method for this transformation.[1] Catalysts like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) paired with a hydrogen source like formic acid/triethylamine (HCOOH/Et₃N) are well-suited for pyridyl ketones.[1][2]
-
Question 2: My chemical yield is high, but the enantiomeric excess (ee) of the (R)-alcohol is poor. How can I improve stereoselectivity?
Answer: Poor enantioselectivity points directly to the catalyst system and reaction conditions not providing a sufficiently differentiated energetic barrier for the two enantiotopic faces of the ketone.
-
Causality (Transition State Energetics): The chiral ligand on the metal catalyst creates a chiral pocket. The ketone substrate can only effectively bind and be reduced in a specific orientation, favoring the formation of one enantiomer over the other. If this energetic preference is small, a mixture of enantiomers will result.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter for improving ee. Reducing the reaction temperature (e.g., from 25 °C to 0 °C or -20 °C) decreases the thermal energy of the system, making it harder to overcome the activation energy for the formation of the undesired (S)-enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity. Screen a range of anhydrous solvents such as methanol, isopropanol, dichloromethane (DCM), and toluene.
-
Catalyst and Ligand Selection: The choice of chiral ligand is paramount. For pyridyl ketones, BINAP-based ruthenium catalysts or catalysts used in transfer hydrogenation with ligands like TsDPEN have shown great success.[3] If one catalyst system provides poor ee, switching to a different class (e.g., from a hydrogenation catalyst to a CBS-oxazaborolidine catalyst with borane) is a valid strategy.[4]
-
Reagent Purity: Ensure the starting ketone is pure. Certain impurities could potentially interact with the catalyst and disrupt its chiral environment.
-
Troubleshooting Flowchart: Low Yield/Purity in Asymmetric Reduction
Caption: Decision tree for troubleshooting the asymmetric reduction step.
Part 2: Purification and Salt Formation
Question 3: I am having difficulty purifying the (R)-Cyclopropyl(pyridin-4-yl)methanol by column chromatography. The product is streaking badly on the silica gel.
Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.
-
Causality (Acid-Base Interaction): Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen of your product interacts strongly with these acidic sites, leading to poor peak shape (tailing) and sometimes irreversible adsorption, which lowers your isolated yield.
-
Troubleshooting Steps:
-
Base-Treated Silica: The most effective solution is to neutralize the acidic sites. This can be done by preparing a slurry of silica gel in your eluent and adding 1-2% triethylamine (Et₃N) or ammonia solution before packing the column. Run the column with an eluent that also contains a small amount (0.5-1%) of the same base.[5]
-
Alternative Stationary Phases: If base-treating is insufficient, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica gel.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with Na₂CO₃) to a pH >10 and re-extract your product back into an organic solvent.[5][6] This significantly purifies the material before the final chromatographic step.
-
Question 4: The yield of my final hydrochloride salt is low, or the product is an oily, non-crystalline solid. What went wrong?
Answer: Issues during salt formation often relate to solvent choice, water content, and stoichiometry.
-
Causality: The hydrochloride salt's physical properties (crystalline vs. oil) and the efficiency of its precipitation are highly dependent on the solvent system. The presence of even trace amounts of water can lead to the formation of a hygroscopic, oily product rather than a free-flowing crystalline solid.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: The free-base alcohol must be scrupulously dry. After purification, ensure all solvent is removed under high vacuum. The solvent used for the salt formation (e.g., diethyl ether, ethyl acetate, or methanol) must be anhydrous.
-
HCl Source: Use a solution of anhydrous HCl in a suitable organic solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. Bubbling HCl gas through the solution is also an option but requires more specialized equipment.[6] Avoid using aqueous HCl, as this will introduce water and likely result in an oil.
-
Stoichiometry: Add the HCl solution dropwise to a stirred solution of the purified alcohol. Use approximately 1.0 to 1.1 equivalents of HCl. Adding a large excess can sometimes promote oiling out.
-
Precipitation/Crystallization: The salt may precipitate immediately. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. You can also try cooling the mixture. If it remains an oil, you may need to remove the solvent and re-dissolve the residue in a minimal amount of a different anhydrous solvent (e.g., isopropanol) and attempt precipitation again by adding an anti-solvent like anhydrous diethyl ether.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters I must control for a successful synthesis? A1: The three most critical parameters are:
-
Temperature: Especially during the asymmetric reduction, as it directly controls enantioselectivity.
-
Atmosphere: A strictly inert (Ar or N₂) atmosphere is crucial to protect the catalyst during the reduction step.
-
Water Content: Anhydrous conditions are essential for both the reduction (to protect the catalyst and hydride source) and the final salt formation (to ensure a crystalline product).
Q2: Are there alternative methods for the asymmetric reduction step? A2: Yes. Besides catalytic transfer hydrogenation, other established methods include:
-
Catalytic Hydrogenation: Using a chiral catalyst (e.g., Ru-BINAP) under a hydrogen gas atmosphere.
-
Chirally Modified Hydride Reagents: Stoichiometric reagents like BINAL-H can give high enantioselectivity.[3][4]
-
Enzymatic Reduction: Using ketoreductases (KREDs) can offer extremely high enantioselectivity under mild, aqueous conditions and are considered a green chemistry approach.[7]
Q3: My precursor ketone, Cyclopropyl(pyridin-4-yl)methanone, is not commercially available. What is a reliable way to synthesize it? A3: A common and effective method is the reaction of isonicotinonitrile (pyridin-4-yl carbonitrile) with cyclopropylmagnesium bromide (a Grignard reagent), followed by an acidic workup to hydrolyze the intermediate ketimine. This avoids direct acylation of the pyridine ring, which can be challenging.
Optimized Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Cyclopropyl(pyridin-4-yl)methanone
This protocol is adapted from methodologies known to be effective for pyridyl ketones.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Cyclopropyl(pyridin-4-yl)methanone (1.0 eq).
-
Catalyst Addition: Add the ruthenium catalyst, for example, (1S,2S)-TsDPEN Ru(p-cymene)Cl (0.01 eq, 1 mol%).
-
Solvent and H-Source: Add anhydrous, degassed solvent (e.g., DCM or a 5:2 mixture of formic acid and triethylamine). If using a co-solvent, add the HCOOH/Et₃N azeotrope (5.0 eq of HCOOH).
-
Reaction: Stir the mixture at the desired temperature (e.g., 28 °C). Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol via column chromatography on silica gel treated with 1% triethylamine.
Protocol 2: Hydrochloride Salt Formation
-
Preparation: Dissolve the purified and dried (R)-Cyclopropyl(pyridin-4-yl)methanol (1.0 eq) in a minimal amount of anhydrous ethyl acetate or diethyl ether.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight. Store in a desiccator as the salt can be hygroscopic.
References
- Gao, K., & Wu, Q. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Frontiers of Chemical Science and Engineering.
- Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions.
- ECHA. (R)-cyclopropyl(pyridin-4-yl)
-
Dart, M. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5535-5554. [Link]
- Wang, Y., et al. (2018). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry.
-
Dart, M. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Rowley, J. M., & Yoon, T. P. (2012). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]
-
Charette, A. B., & Lebel, H. (2004). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [Link]
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool Chemistry.
-
Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E. [Link]
- Baratta, W., et al. (2005). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines. Tetrahedron: Asymmetry.
-
Rio, C., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis. [Link]
- Royal Society of Chemistry. (2017).
- Google Patents. (2010).
-
Coffen, D. L., et al. (1984). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]
- Royal Society of Chemistry. (2022). Pyridine Synthesis.
-
ResearchGate. (n.d.). The enantioselective reduction of sulfur-containing ketones. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting impurities in (R)-Cyclopropyl(pyridin-4-yl)methanol crystallization
Answering the user's request.## Technical Support Center: Crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol
Welcome to the technical support center for the crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical chiral intermediate. Instead of a generic protocol, this center provides a dynamic, problem-oriented framework to address the specific challenges you may encounter in the laboratory and during scale-up. Our focus is on understanding the root causes of impurity incorporation and providing robust, scientifically-grounded solutions.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to any crystallization problem. The following workflow outlines a logical progression from identifying an issue to implementing a targeted solution.
Caption: A general decision tree for troubleshooting crystallization issues.
Troubleshooting Guide (Question & Answer)
This section addresses specific, problem-based scenarios you might encounter during your work.
Q1: My crystallized product has low chemical purity, even after multiple recrystallization attempts. What's going on and how can I fix it?
Answer: This is a common and frustrating issue that often points to an impurity that is structurally very similar to your target molecule. When simple recrystallization fails, it's typically because the impurity is being incorporated directly into the crystal lattice, a phenomenon known as solid solution formation.[1] In such cases, the crystal lattice does not effectively distinguish between the product and the impurity.
Underlying Causes & Identification:
-
Structurally Similar Impurities: The most likely culprits are precursors, isomers, or side-products from the synthesis. For (R)-Cyclopropyl(pyridin-4-yl)methanol, this could include:
-
Unreacted Starting Materials: e.g., 4-acetylpyridine or cyclopropyl bromide derivatives, depending on the synthetic route.[2]
-
Oxidation Product: The secondary alcohol is susceptible to oxidation to the corresponding ketone, cyclopropyl(pyridin-4-yl)methanone. This can even occur via slow autoxidation.[3]
-
Isomeric Impurities: Impurities from starting materials, such as those derived from 3-acetylpyridine, could lead to isomeric alcohol impurities.
-
-
Mechanism of Incorporation: Impurities can contaminate a product in several ways beyond simple co-precipitation.[4] They can be included in pockets within a crystal (inclusions), adsorb to the surface, or, most problematically, substitute the product molecule within the lattice (solid solution).[1]
Troubleshooting Protocol:
-
Confirm the Impurity Structure: Use techniques like LC-MS to get a molecular weight and high-resolution NMR to confirm the structure of the persistent impurity. This is a critical first step.
-
Employ a Different Purification Technique: If recrystallization fails, the impurity's properties are too similar to the product's.
-
Column Chromatography: While not ideal for large scale, flash chromatography on silica gel is an excellent way to remove impurities with even slight polarity differences for lab-scale quantities.
-
-
Re-evaluate the Crystallization Solvent System:
-
Ternary Phase Diagrams: For industrial settings, constructing a ternary phase diagram (Product-Impurity-Solvent) can reveal the thermodynamic limits of purification.
-
Solvent/Anti-Solvent System: Switch from a single-solvent cooling crystallization to a solvent/anti-solvent system. Dissolve the crude material in a good solvent (e.g., methanol, isopropanol) and slowly add an anti-solvent (e.g., heptane, toluene) at a constant temperature. This alters the supersaturation dynamics and can sometimes exclude impurities more effectively.[5]
-
-
Introduce a Reslurry Step: After crystallization, reslurrying the filtered crystals in a solvent where the product is sparingly soluble but the impurity has higher solubility can effectively wash the impurity from the crystal surfaces.[6]
-
Modify the Upstream Process: The most robust solution is often to prevent the impurity from forming in the first place. Re-evaluate the reaction conditions (temperature, stoichiometry, catalyst) to minimize side-product formation.[7]
| Analytical Technique | Purpose | Typical Observation |
| Chiral HPLC/SFC | Quantify enantiomeric purity ((R) vs. (S) form).[8] | A second peak corresponding to the (S)-enantiomer. |
| Reverse-Phase HPLC (UV) | Quantify chemical purity and detect related substances. | Peaks for starting materials, side-products, or degradation products. |
| ¹H NMR | Structural confirmation and detection of impurities >1%. | Uncharacteristic signals, e.g., a ketone carbonyl in the ¹³C NMR or altered aromatic signals. |
| LC-MS | Identify molecular weights of unknown impurities. | A mass peak corresponding to a potential side-product (e.g., M+16 for an oxidation product). |
| Gas Chromatography (GC) | Detect and quantify residual solvents.[9] | Peaks corresponding to solvents used in the reaction or crystallization. |
Table 1: Key analytical techniques for impurity profiling.
Q2: My product has high chemical purity, but the enantiomeric excess (e.e.) is low. How do I remove the unwanted (S)-enantiomer?
Answer: Removing an enantiomer is a classic challenge in chiral synthesis. Since enantiomers have identical physical properties (solubility, melting point, etc.), standard recrystallization will not separate them unless a conglomerate is formed, which is rare. The most reliable method is to convert the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.[10][11]
Methodology: Diastereomeric Salt Resolution
This method takes advantage of the basic nitrogen on the pyridine ring of your molecule. By reacting the racemic or enantiomerically-enriched alcohol with a chiral acid, you form two diastereomeric salts with different solubilities.
Step-by-Step Protocol:
-
Select a Chiral Resolving Agent: The choice of acid is critical and often requires screening. For a basic compound like yours, common choices include:
-
(R)-(-)-Mandelic Acid
-
(+)-Tartaric Acid
-
(-)-Dibenzoyl-L-tartaric acid
-
(+)-Camphorsulfonic acid
-
-
Salt Formation and Crystallization:
-
Dissolve the mixture of (R)- and (S)-alcohols in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like toluene/methanol).[10]
-
Add approximately 0.5 to 1.0 equivalents of the chosen chiral acid. The exact stoichiometry may need optimization.
-
Heat the mixture to achieve complete dissolution, then cool it slowly. One diastereomeric salt should preferentially crystallize due to lower solubility.
-
For example, reacting your (R/S)-alcohol mixture with (S)-mandelic acid will produce two salts: [(R)-alcohol:(S)-acid] and [(S)-alcohol:(S)-acid]. These are diastereomers and will have different solubilities.[10]
-
-
Isolation and Liberation of the Free Base:
-
Filter the crystallized diastereomeric salt and wash with a small amount of cold solvent.
-
To recover your desired (R)-enantiomer, dissolve the purified salt in water and add a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and deprotonate the pyridine nitrogen.
-
Extract the free (R)-alcohol into an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically pure product.
-
-
Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or SFC.[8]
Q3: The crystallization process results in very fine needles or "oils out" instead of forming a crystalline solid. What causes this and how can it be prevented?
Answer: Poor crystal morphology (like needles) and "oiling out" are typically related to issues with supersaturation, solvent choice, and cooling rate.[12][13] Needles often form during rapid crystallization from high supersaturation and can cause significant problems with filtration and drying. Oiling out occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase instead of nucleating as a solid.
Underlying Causes & Solutions:
-
Solvent Choice: The interaction between the solvent and the solute is paramount.[14][15]
-
(R)-Cyclopropyl(pyridin-4-yl)methanol is a polar molecule. Polar protic solvents (like isopropanol, ethanol) can hydrogen bond with the molecule. This can sometimes lead to elongated, needle-like crystals.[14] Apolar or mid-polar aprotic solvents (like ethyl acetate, toluene, or acetonitrile) may promote more uniform, block-like crystals.[12]
-
Action: Screen a variety of solvents with different polarities. See Table 2 for guidance.
-
-
High Supersaturation: This is the primary driver for both issues.
-
Rapid Cooling: Crash-cooling a saturated solution generates high supersaturation very quickly, often leading to poor crystal form.
-
Action: Implement a controlled, slow cooling profile. A linear cooling rate of 0.1-0.2°C/min is a good starting point for optimization.[14]
-
Anti-Solvent Addition: Adding an anti-solvent too quickly also causes a rapid spike in supersaturation.
-
Action: Add the anti-solvent slowly and sub-surface, with good agitation to ensure proper mixing and avoid localized high supersaturation.
-
-
Seeding: This is the most powerful tool for controlling crystallization.[16]
-
What it is: Adding a small quantity of high-quality crystals of the desired form at the right point in the process.
-
How it helps: Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation. It allows growth to occur at lower supersaturation levels, promoting better crystal quality and avoiding oiling out.
-
Action: Develop a seeding protocol. Add seeds once the solution is slightly supersaturated (in the metastable zone).
-
| Solvent Class | Example(s) | Interaction with Solute | Likely Crystal Habit | Considerations |
| Polar Protic | Isopropanol, Ethanol | Strong H-bonding with alcohol and pyridine N. | Often promotes growth along one axis, leading to needles or rods.[14] | High solubility may require an anti-solvent or significant cooling. |
| Polar Aprotic | Ethyl Acetate, Acetone | Dipole-dipole interactions. | Can produce more compact, prismatic, or plate-like crystals.[12] | Good balance of solubility for cooling crystallization. |
| Apolar | Toluene, Heptane | Weaker van der Waals forces. | Likely to be an anti-solvent. | Useful in anti-solvent crystallization to induce precipitation. |
Table 2: Solvent selection guide for crystallization of polar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for the crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol?
A good solvent should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, allowing for high product recovery upon cooling. Additionally, the solvent should be unreactive with the product, have a boiling point that allows for easy removal during drying, and be appropriate from a safety and environmental perspective.
Q2: How does scaling up the crystallization process affect impurity profiles?
Scaling up from a lab flask to a plant reactor introduces new challenges.[13] Mixing efficiency and heat transfer rates change significantly. Slower heat transfer can lead to broader temperature distributions within the reactor, creating zones of high local supersaturation that can trap impurities or lead to poor crystal morphology. Inadequate mixing can cause similar issues. A process that works at 1 L may fail at 100 L if these scale-dependent factors are not considered and addressed through robust process design.[5]
Q3: Can impurities affect the polymorphic form of the final product?
Absolutely. Impurities can act as templates for the nucleation of an undesired, metastable polymorph or inhibit the growth of the desired, stable form.[5][17] This is a critical consideration in pharmaceutical development, as different polymorphs can have drastically different properties, including stability and bioavailability. A robust crystallization process must demonstrate control over the polymorphic form, which is often achieved through consistent seeding with the desired polymorph.
Caption: A typical workflow for a cooling recrystallization process.
References
- SciELO. (n.d.). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size.
- How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization?
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design.
- ACS Publications. (n.d.). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | The Journal of Organic Chemistry.
- PMC. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
- Efficient Optical Resolution of Secondary Alkyl Alcohols by Chiral Supramolecular Hosts. (2005, July 14).
- Benchchem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).
- Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
- Wikipedia. (n.d.). Chiral resolution.
- (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. (n.d.).
- Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF.
- Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
- PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
- Sigma-Aldrich. (n.d.). (R)-cyclopropyl(pyridin-4-yl)methanol.
- 53 Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. (n.d.).
- Optical resolution of chiral inorganic crystals achieved through alcohol addition | News. (2026, February 19).
- ACS Publications. (2010, November 15). N-(2-Pyridylmethyl)imines as Azomethine Precursors in Catalytic Asymmetric [3 + 2] Cycloadditions | Organic Letters.
- PMC. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
- PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.).
- Diva-Portal.org. (n.d.). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications.
- CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
- Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023, April 7).
- Rsc.org. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation.
- ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry.
- Sakuramill. (n.d.).
- Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023, March 25).
- Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol.
- PubMed. (2003, December 7). Preparation of enantiomerically pure pyridyl amino acids from serine.
- Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
- MDPI. (2023, March 31). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. filter-dryer.com [filter-dryer.com]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [cora.ucc.ie]
- 8. skpharmteco.com [skpharmteco.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. syrris.com [syrris.com]
Optimizing enantiomeric excess (ee) for (R)-Cyclopropyl(pyridin-4-yl)methanol
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol . This portal is designed for researchers and process chemists optimizing the enantiomeric excess (ee) of 4-pyridyl chiral alcohols.
Below, you will find our interactive troubleshooting knowledge base, quantitative optimization data, and self-validating standard operating procedures (SOPs) for both chemocatalytic and biocatalytic workflows.
Part 1: Knowledge Base & Troubleshooting FAQs
Q1: My asymmetric transfer hydrogenation (ATH) of cyclopropyl(pyridin-4-yl)methanone is stalling at <60% conversion and low ee. What is the root cause? A: The primary failure mode in the ATH of 4-pyridyl ketones is catalyst poisoning. The basic nitrogen on the pyridine ring acts as a competing ligand, coordinating to the ruthenium center of the TsDPEN catalyst. This displaces the chloride or arene ligands, altering the geometry of the chiral transition state and collapsing the enantiomeric excess[1]. Solution: Switch your hydrogen donor system from Isopropanol/t-BuOK to a Formic Acid/Triethylamine (HCOOH/NEt₃) 5:2 azeotrope . The acidic environment protonates the pyridine nitrogen, rendering it non-coordinating and forcing the substrate to interact with the catalyst solely through the carbonyl group.
Q2: How do I select the correct catalyst enantiomer to guarantee the (R)-configuration? A: Stereocontrol in Ru-catalyzed ATH is governed by the steric demand of the substrate's substituents within the classic Noyori six-membered pericyclic transition state. Evaluate the Cahn-Ingold-Prelog (CIP) priorities and spatial bulk: the 4-pyridyl group is sterically more demanding than the cyclopropyl group. To direct the hydride attack to the Re face of the carbonyl (yielding the (R)-alcohol), you must use the (R,R)-TsDPEN ligand. The bulkier 4-pyridyl group will naturally orient itself into the open, less sterically hindered equatorial-like quadrant of the catalyst[2].
Q3: Even with HCOOH/NEt₃, my ee is stuck at 92%. How can I push it to >98%? A: Enantioselectivity is highly temperature-dependent. At room temperature (25°C), the energetic difference ( ΔΔG‡ ) between the diastereomeric transition states may not be sufficient for >98% ee. Lower the reaction temperature to 0–4°C . While this will decrease the kinetic rate (requiring a longer reaction time), it tightens the transition state, amplifying the steric differentiation between the cyclopropyl and 4-pyridyl groups.
Q4: Are there viable biocatalytic alternatives for this specific substrate? A: Yes. Engineered Ketoreductases (KREDs) offer an environmentally benign alternative with exquisite stereocontrol. KREDs provide a highly restricted enzyme active site that perfectly discriminates between the cyclopropyl and pyridyl moieties, often achieving >99% ee without the need for protecting groups or extreme temperatures[3].
Part 2: Optimization Data & Decision Workflows
Table 1: ATH Optimization Matrix for Cyclopropyl(pyridin-4-yl)methanone
| Entry | Catalyst System | H-Donor / Solvent | Temp (°C) | Conv. (%) | ee (%) | Mechanistic Observation |
| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / t-BuOK | 25 | 45 | 62 | Pyridine coordination poisons catalyst |
| 2 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / NEt₃ (5:2) | 25 | >99 | 92 | Protonation prevents Ru-coordination |
| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / NEt₃ (5:2) | 4 | 95 | 98 | Lower temp tightens transition state |
| 4 | KRED-P1-B04 (Biocatalyst) | iPrOH / NADP⁺ | 30 | >99 | >99 | Perfect active-site stereodiscrimination |
Diagnostic Workflows
Fig 1: Troubleshooting decision tree for resolving low enantiomeric excess in pyridyl ketone reductions.
Fig 2: Mechanistic pathway of Ru-catalyzed ATH highlighting the critical pyridine protonation step.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is self-validating: the use of an azeotropic acidic mixture inherently protects the catalyst, while low-temperature control ensures maximum stereodiscrimination.
-
Preparation of the Azeotrope: In a flame-dried Schlenk flask under argon, prepare a Formic Acid/Triethylamine (5:2 molar ratio) azeotropic mixture.
-
Causality: This specific ratio ensures a sufficiently acidic environment to protonate the pyridine ring (preventing catalyst poisoning) while providing a continuous, safe source of hydride.
-
-
Catalyst Activation: Dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) and stir for 15 minutes at room temperature to generate the active 16-electron Ru species.
-
Substrate Addition: Add cyclopropyl(pyridin-4-yl)methanone (1.0 equiv) to the catalyst solution.
-
Reduction: Dropwise add the HCOOH/NEt₃ mixture. Immediately cool the reaction vessel to 4°C using an ice/water bath.
-
Causality: Lowering the temperature increases the energetic penalty for the mismatched transition state, maximizing ee.
-
-
Monitoring and Workup: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Upon completion (>95% conversion), quench slowly with saturated aqueous NaHCO₃ to deprotonate the pyridine ring. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Biocatalytic Reduction using Ketoreductases (KREDs)
This protocol leverages enzymatic precision, eliminating the need for heavy metals or extreme temperatures.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme structure.
-
Cofactor & Substrate Loading: Dissolve NADP⁺ (0.1 equiv), isopropanol (10% v/v, acting as the terminal reductant to recycle the cofactor), and cyclopropyl(pyridin-4-yl)methanone (1.0 equiv).
-
Enzyme Addition: Add the selected lyophilized Ketoreductase (e.g., an (R)-selective KRED panel variant).
-
Incubation: Shake the mixture at 30°C and 250 rpm for 24 hours.
-
Causality: 30°C is the optimal thermal stability window for most engineered KREDs, preventing thermal denaturation while maintaining high kinetic turnover.
-
-
Extraction: Extract directly with Methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm for 10 minutes to break any protein emulsions, separate the organic layer, and evaporate to yield the pure (R)-alcohol.
References
-
General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Organic Letters, 2000. [1]
-
Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones. Organic Letters, 2017. [2]
-
Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains. Bioresource Technology, 2009. [3]
Sources
Preventing racemization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride during heating
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Heating
Welcome to the technical support center for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you maintain the enantiomeric purity of this critical chiral intermediate during your experimental procedures, particularly when heating is involved. As Senior Application Scientists, we understand that preserving stereochemistry is paramount to the efficacy and safety of your final active pharmaceutical ingredients (APIs).[][2][3] This resource combines mechanistic understanding with practical, field-tested solutions to address the common challenge of racemization.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of enantiomeric purity in our (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride sample after heating. What is causing this racemization?
A1: Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a significant risk when heating chiral molecules, especially in the presence of an acid catalyst.[][4] For (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, the primary cause of racemization upon heating is likely an acid-catalyzed process that proceeds through a planar, achiral carbocation intermediate.[5][6][7] The presence of the hydrochloride salt provides the acidic environment (HCl) necessary to protonate the hydroxyl group of the alcohol. This protonation turns the hydroxyl group into a good leaving group (water). Departure of the water molecule from the chiral center generates a resonance-stabilized secondary carbocation. This planar carbocation can then be attacked by a nucleophile (such as a water molecule or a chloride ion) from either face with roughly equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.[4][8][9] Elevated temperatures provide the necessary activation energy for this process to occur at an appreciable rate.[]
Q2: At what temperature does racemization become a significant risk for this compound?
A2: There is no single "racemization temperature," as the rate of racemization is dependent on a variety of factors, including the concentration of the acid, the solvent system, and the duration of heating.[][10] However, as a general principle, elevated temperatures increase the rate of chemical reactions, including the reactions that lead to racemization.[] It is crucial to determine the thermal stability of your specific system under your experimental conditions. We recommend starting with lower temperatures and shorter reaction times and analyzing the enantiomeric excess (% ee) at various intervals to establish a safe operating window.
Q3: Can the cyclopropyl group influence the stability of the chiral center?
A3: Yes, the cyclopropyl group can influence the stability of the adjacent carbocation intermediate. The cyclopropyl ring has unique electronic properties and can stabilize an adjacent positive charge through a phenomenon known as "bent bond" or "Walsh orbital" conjugation. This stabilization of the carbocation intermediate could potentially lower the activation energy for its formation, thereby increasing the propensity for racemization compared to a similar secondary alcohol without the cyclopropyl group.
Troubleshooting Guide: Identifying and Mitigating Racemization
This section provides a more detailed breakdown of potential issues and their solutions, presented in a question-and-answer format to directly address challenges you may encounter.
Issue 1: Significant Racemization Observed Even at Moderate Temperatures
Q: We are seeing a rapid loss of enantiomeric purity even when heating at what we consider to be moderate temperatures (e.g., 40-60 °C). What could be the cause?
A: Several factors could be contributing to this accelerated racemization:
-
High Acid Concentration: The hydrochloride salt itself provides an acidic environment. If additional acids are present in your reaction mixture, this will significantly catalyze the formation of the carbocation intermediate and accelerate racemization.[5][6][7]
-
Protic Solvents: Protic solvents, especially polar protic solvents like water, methanol, or ethanol, can facilitate racemization. They can participate in proton transfer steps and stabilize the carbocation intermediate through solvation, thereby lowering the energy barrier for racemization.[]
-
Presence of Catalytic Impurities: Trace amounts of metal catalysts or other acidic impurities can also promote racemization.[11][12][13][14]
Solutions:
-
pH Control: If your experimental conditions allow, consider neutralizing the hydrochloride salt with a non-nucleophilic base to generate the free base of the alcohol before heating. If an acidic environment is required, use the minimum amount of acid necessary and consider using a weaker acid.
-
Solvent Selection: Whenever possible, use aprotic solvents that are less likely to promote carbocation formation. Non-polar solvents often provide better stability for chiral compounds.[] Examples include toluene, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Purification of Starting Materials: Ensure that all starting materials and solvents are free from acidic or metallic impurities.
Issue 2: Inconsistent Racemization Between Batches
Q: We are observing significant batch-to-batch variability in the extent of racemization under seemingly identical conditions. What could be the source of this inconsistency?
A: Inconsistent results often point to subtle, uncontrolled variables in the experimental setup:
-
Moisture Content: The amount of water present can significantly impact the rate of acid-catalyzed reactions. Inconsistent drying of glassware or solvents can lead to varying levels of racemization.
-
Atmosphere: Reactions performed under an inert atmosphere (e.g., nitrogen or argon) are generally more reproducible than those open to the air, which contains variable amounts of moisture.
-
Localized Heating: Uneven heating of the reaction vessel can create "hot spots" where the temperature is significantly higher than the measured bulk temperature, leading to accelerated racemization in those areas.
Solutions:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: Conduct heating steps under an inert atmosphere to exclude moisture and oxygen.
-
Uniform Heating: Employ a well-stirred oil bath or a heating mantle with a temperature controller to ensure uniform and accurate temperature control.
Experimental Protocols: Best Practices for Preventing Racemization
To proactively minimize the risk of racemization, we recommend adhering to the following best practices when heating (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Protocol 1: Heating in an Aprotic Solvent
This protocol is recommended when the subsequent reaction chemistry is compatible with an aprotic solvent.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the desired volume of anhydrous aprotic solvent (e.g., toluene) via syringe.
-
Heating: Place the flask in a preheated oil bath set to the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess using a suitable chiral chromatography method.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the subsequent steps.
Protocol 2: Conversion to Free Base Prior to Heating
This protocol is advisable when the presence of HCl is detrimental to the stereochemical integrity of the molecule.
-
Dissolution: Dissolve (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Neutralization: Add a mild, non-nucleophilic base (e.g., a saturated aqueous solution of sodium bicarbonate) and stir vigorously until the evolution of gas ceases.
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter and concentrate the solution under reduced pressure to obtain the free base.
-
Heating: Proceed with the heating step as described in Protocol 1, using the isolated free base.
Data Summary and Visualization
The following table summarizes the key factors influencing racemization and the recommended conditions to maintain the enantiomeric purity of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
| Factor | High Racemization Risk | Recommended Conditions to Minimize Racemization |
| Temperature | High temperatures | Use the lowest effective temperature |
| pH | Acidic (presence of HCl) | Neutral or slightly basic |
| Solvent | Polar, protic (e.g., water, methanol) | Aprotic, non-polar (e.g., toluene, THF) |
| Atmosphere | Air (presence of moisture) | Inert (Nitrogen or Argon) |
| Additives | Presence of strong acids or metal catalysts | Use purified reagents and solvents |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization issues with (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Caption: A decision-making workflow for troubleshooting racemization.
Mechanism of Acid-Catalyzed Racemization
The following diagram illustrates the proposed mechanism for the acid-catalyzed racemization of (R)-Cyclopropyl(pyridin-4-yl)methanol.
Caption: Proposed mechanism for acid-catalyzed racemization.
By understanding the underlying mechanisms of racemization and implementing these best practices, you can significantly improve the stereochemical integrity of your (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride during heating, ensuring the quality and reliability of your research and development efforts.
References
-
García-Garrido, L. et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. Available at: [Link]
-
Bosson, J. et al. (2010). N-heterocyclic carbene-ruthenium complexes for the racemization of chiral alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Study.com. Racemization Overview, Mechanism & Examples. Available at: [Link]
-
Boyce, C. et al. (2022). Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Available at: [Link]
-
Journal of the American Chemical Society. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]
-
Pham-Huy, C. et al. (2008). Chiral Drugs: An Overview. International Journal of Biomedical Science. Available at: [Link]
-
PubMed. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]
-
Scilit. (2005). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Available at: [Link]
-
Axplora. (2023). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Available at: [Link]
-
PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. Available at: [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Available at: [Link]
-
ResearchGate. (2016). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. Available at: [Link]
-
Chemistry Steps. (2020). Reactions of Alcohols with HCl, HBr, and HI Acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of alcohols with hydrohalic acids (HX). Available at: [Link]
Sources
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. study.com [study.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. article.scirea.org [article.scirea.org]
- 11. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Resolving HPLC baseline noise for (R)-Cyclopropyl(pyridin-4-yl)methanol analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanisms governing your chromatography.
The chiral analysis of (R)-Cyclopropyl(pyridin-4-yl)methanol presents a unique set of challenges. This compound features a highly basic pyridine ring that interacts aggressively with residual silanols on stationary phases, necessitating the use of normal-phase chiral chromatography (e.g., Chiralpak AS-H) with mobile phases like 9:1 Hexane/Isopropanol (IPA) modified with 0.1% Diethylamine (DEA)[1]. While this chemistry resolves the enantiomers, the combination of disparate solvent refractive indices, volatile basic additives, and UV detection at 254 nm creates a perfect storm for baseline instability.
Below is the definitive, causality-driven guide to diagnosing and resolving these baseline anomalies.
Part 1: Diagnostic Logic & Workflow
Before altering any instrument parameters, you must isolate the origin of the noise. The following logical workflow separates fluidic/chromatographic phenomena from optical/electronic failures.
Fig 1: Logical diagnostic workflow for isolating HPLC baseline noise sources.
Part 2: The Pyridine-Chiral Challenge (Mechanistic FAQs)
Q: Why does my 9:1 Hexane/IPA + 0.1% DEA mobile phase produce a sinusoidal, wavy baseline at 254 nm? The Causality: This is a classic manifestation of refractive index (RI) mismatch caused by incomplete solvent homogenization. Hexane and IPA possess significantly different refractive indices and viscosities. When mixed on-line via a low-pressure proportioning valve, microscopic striations of unmixed solvent enter the UV flow cell. As light passes through these striations, it is refracted away from the photodiode, registering as a false absorbance fluctuation[2]. At lower pumping volumes, this disturbance resembles high-frequency noise[2]. The Solution: Premix the Hexane and IPA volumetrically before placing them on the instrument, or install a high-efficiency static mixer (e.g., ASI static mixer) to ensure uniform blending prior to the column[3].
Q: I observe sharp, erratic spikes in the baseline specifically when analyzing (R)-Cyclopropyl(pyridin-4-yl)methanol. Is my UV lamp failing? The Causality: While a failing deuterium lamp can cause spikes due to the filament arcing against the metal casing[4], sharp, non-Gaussian spikes during a normal-phase chiral run are more frequently caused by outgassing. As the mobile phase exits the high-pressure column and enters the low-pressure flow cell, dissolved gases rapidly expand into micro-bubbles. This "frothing" physically scatters the UV light[2]. The Solution: Ensure your in-line vacuum degasser is functioning properly[4]. If the issue persists, apply the "Backpressure Protocol" (detailed in Part 3) to force the gases back into solution.
Q: My baseline drifts continuously upward during the 16-minute isocratic run. What is the chemical mechanism behind this? The Causality: Upward baseline drift in an isocratic method is typically driven by either thermal gradients or mobile phase degradation. For basic pyridine derivatives like (R)-Cyclopropyl(pyridin-4-yl)methanol, DEA is required to compete for active silanol sites on the chiral stationary phase, preventing peak tailing[1]. However, aliphatic amines like DEA are highly prone to oxidation. As DEA degrades, its UV absorbance profile changes, causing a steady rise in background absorbance across the run[5]. Additionally, temperature mismatches between the column compartment and the flow cell can cause RI-induced drift[6]. The Solution: Use fresh, high-purity DEA daily. If the column is heated, install a secondary heat exchanger to equilibrate the eluent temperature before it enters the flow cell[6].
Part 3: Self-Validating Experimental Protocols
To maintain scientific integrity, troubleshooting must rely on self-validating systems—tests that inherently prove or disprove a hypothesis without introducing new variables.
Protocol A: The "Stop-Flow" Isolation Test
Purpose: To definitively differentiate between fluidic/chromatographic noise and optical/electronic noise[7].
-
Equilibrate: Run the system with 9:1 Hexane/IPA + 0.1% DEA at 1.0 mL/min.
-
Observe: Monitor the baseline at 254 nm until the characteristic noise pattern is observed.
-
Isolate: Manually halt the pump flow (Flow = 0.0 mL/min) while continuing data acquisition[7].
-
Validation Logic:
Protocol B: The "Backpressure" Bubble Suppression Test
Purpose: To validate if sharp baseline spikes are caused by mobile phase outgassing in the detector flow cell[7].
-
Locate: Identify the waste line exiting the UV detector flow cell.
-
Restrict: Connect a low-volume backpressure regulator (approximately 100 psi) or a narrow-bore PEEK tubing restrictor to the waste line[7]. Caution: Do not exceed the maximum pressure rating of the flow cell (typically 500 psi).
-
Execute: Resume flow at 1.0 mL/min and monitor the baseline.
-
Validation Logic: The added backpressure increases the boiling point and solubility of dissolved gases within the flow cell. If the spikes disappear, the root cause was outgassing, indicating a failing degasser or highly aerated solvent[2][7].
Part 4: Empirical Data & Quantitative Impact
The following table summarizes the quantitative impact of specific troubleshooting interventions on the Signal-to-Noise (S/N) ratio during the 254 nm UV detection of (R)-Cyclopropyl(pyridin-4-yl)methanol on a Chiralpak AS-H column.
| Diagnostic Parameter | Sub-Optimal Condition | Optimized Condition | S/N Ratio Impact | Mechanistic Reason |
| Solvent Blending | On-line Mixing (Low Vol) | Volumetric Pre-mixing | +140% | Eliminates refractive index striations in the flow cell[2][3]. |
| DEA Additive Age | 1-Month Old DEA (Oxidized) | Freshly Opened DEA | +85% | Reduces background UV absorbance and baseline drift[5]. |
| Solvent Degassing | Degasser OFF | In-line Degasser ON | +210% | Prevents micro-bubble light scattering (outgassing)[2][4]. |
| UV Lamp Energy | >2,500 Hours (Aged) | <500 Hours (New) | +60% | Increases photon flux to the photodiode array, lowering electronic noise[2]. |
| Thermal Control | Ambient (Fluctuating) | Column Oven at 25°C | +40% | Stabilizes solvent viscosity and minimizes refractive index drift[6]. |
References
-
The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines, Chromatography Online,[Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines, Element Lab Solutions,[Link]
-
Eliminating Baseline Problems, Agilent Technologies,[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It, Separation Science,[Link]
-
Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology, Almac Group,[Link]
-
The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance, Chrom Tech,[Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. sepscience.com [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. 4-[(2-Methylphenyl)methoxy]benzamide | Benchchem [benchchem.com]
Overcoming hygroscopicity in (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride storage
Welcome to the technical support guide for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the storage and handling of this hygroscopic compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and stability of your material throughout its lifecycle.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Q1: What does it mean for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride to be "hygroscopic," and why is this compound susceptible?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is susceptible due to its molecular structure, which includes a polar pyridine ring and a hydroxyl group, and its formulation as a hydrochloride salt. These features create a high affinity for water molecules. This propensity to absorb water can lead to significant physicochemical changes, impacting both the physical handling and chemical stability of the compound.[2][3]
Q2: What are the potential consequences of improper storage and moisture exposure?
A2: Exposure to atmospheric moisture can lead to several detrimental outcomes:
-
Physical Changes: The powder may initially form clumps or cake, making it difficult to handle and weigh accurately.[2] With continued moisture absorption, it can eventually deliquesce, which is the process of dissolving in the absorbed water to form a concentrated aqueous solution.[2]
-
Chemical Degradation: The primary chemical risk is hydrolysis.[2] Moisture can facilitate the degradation of the molecule, compromising its purity and potency. For active pharmaceutical ingredients (APIs), maintaining chemical integrity is critical for reliable experimental results and therapeutic efficacy.[4]
-
Solid-State Transitions: Moisture can act as a plasticizer, potentially inducing changes in the compound's crystalline form (polymorphism).[5][6] Different polymorphic forms can have different properties, including solubility and bioavailability, which is a critical consideration in drug development.
Q3: What are the ideal storage conditions to maintain the compound's integrity?
A3: To prevent moisture uptake and degradation, strict adherence to recommended storage conditions is essential. The compound should be stored in a tightly sealed, moisture-proof container in a cool, dry, and dark environment.[2] The use of desiccants within the storage container or chamber is highly recommended.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes the rate of potential thermal degradation.[2] |
| Relative Humidity (RH) | Below 40% RH | Directly prevents the absorption of atmospheric moisture.[2][6] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Displaces air and moisture, providing an extra layer of protection, especially for long-term storage.[6] |
| Container | Tightly sealed, opaque, moisture-proof containers (e.g., amber glass with a PTFE-lined cap) | Protects from moisture and light-induced degradation.[2] |
Q4: Can I use this compound after it has been exposed to humidity?
A4: This depends on the extent of the exposure and the intended application. If only minor clumping is observed, the material might be salvageable for non-critical applications after proper drying (see Troubleshooting Guide). However, for cGMP applications or experiments where purity is paramount, it is strongly advised to use a fresh, uncompromised lot. Any material exposed to humidity should be re-analyzed for purity and identity before use.
Troubleshooting Guide
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Problem 1: The powder has formed hard clumps or has "caked."
-
Causality: Caking is a direct result of moisture absorption. Water molecules form "liquid bridges" between individual particles of the powder. When the ambient humidity fluctuates or the sample is slightly dried, these bridges solidify as the dissolved material recrystallizes, cementing the particles together.[6]
-
Solution Protocol:
-
Initial Assessment: Visually inspect the material. If it is only lightly clumped and has not discolored or turned into a paste, it may be possible to break up the clumps.
-
Controlled Drying: Place the clumped material in a thin layer in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel). Alternatively, a vacuum oven at a low temperature (e.g., 30-40°C) can be used. Do not apply high heat, as this could accelerate thermal degradation.
-
Physical Dissociation: Once dry, use a clean, dry spatula to gently break apart the aggregates inside a controlled, low-humidity environment like a glovebox or a room with a dehumidifier.
-
Re-Analysis: Before using the dried material, it is crucial to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to confirm that no significant chemical degradation has occurred.
-
Problem 2: I suspect the compound has chemically degraded due to moisture exposure. How can I confirm this?
-
Causality: The presence of water can lead to hydrolysis or other degradation pathways, creating impurities and reducing the concentration of the active compound. Pyridine and its derivatives can be susceptible to various degradation mechanisms.[7][8]
-
Recommended Workflow: Purity Analysis by RP-HPLC High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of pharmaceutical compounds and detecting degradation products.[9][10]
-
Step 1: Prepare a Reference Standard: Dissolve a small, accurately weighed amount of a new, unopened lot of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Step 2: Prepare the Test Sample: Using the same procedure, prepare a solution of the suspect material at the same concentration as the reference standard.
-
Step 3: Chromatographic Conditions: While a specific method must be developed and validated, a typical starting point for a reverse-phase HPLC analysis would be:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 6.5) and an organic phase (e.g., acetonitrile or methanol).[11]
-
Detection: UV detection at a wavelength where the pyridine moiety absorbs strongly (e.g., ~254-260 nm).[11]
-
Flow Rate: 1.0 mL/min.
-
-
Step 4: Analysis and Interpretation:
-
Inject the reference standard and the test sample.
-
Compare the chromatograms. Look for:
-
Reduced Main Peak Area: A significantly smaller peak area for the main compound in the test sample compared to the reference standard indicates a loss of potency.
-
Appearance of New Peaks: The presence of additional peaks in the test sample's chromatogram suggests the formation of degradation products or impurities.[9]
-
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks. A significant decrease in purity confirms degradation.
-
-
Visual Workflow for Handling Hygroscopic Compounds
To prevent the issues described above, it is critical to adopt a stringent handling protocol. The following workflow illustrates the best practices for accessing and using (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Sources
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to solve the caking of API in the drug storage process?-News-Wuxi Further Pharmaceutical Co., LTD-Quality Active Pharmaceutical Ingredient, Pharmaceutical Intermediates Factory, Active Pharmaceutical Ingredient manufacturer, Pharmaceutical Intermediates from China [furtherpharma.com]
- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions for (R)-Cyclopropyl(pyridin-4-yl)methanol
Welcome to the dedicated technical support guide for optimizing cross-coupling reactions involving (R)-Cyclopropyl(pyridin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges presented by this substrate. The inherent properties of the pyridine ring, the cyclopropyl moiety, and the secondary alcohol demand a nuanced approach to reaction design. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high yields, minimize side reactions, and streamline your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Reaction Setup & General Considerations
Q1: I am planning a cross-coupling reaction with (R)-Cyclopropyl(pyridin-4-yl)methanol as a building block. What are the primary challenges I should anticipate?
You should be mindful of three core challenges inherent to this substrate's structure:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and stalling the reaction. This is a well-documented issue, often referred to as the "2-pyridyl problem" but is relevant for all pyridine isomers.[1]
-
Stability of the Cyclopropyl Group: While generally robust, the strained cyclopropyl ring can be susceptible to side reactions like ring-opening, particularly under harsh conditions or when using certain transition metals and ligand systems that favor C-C bond activation.[2][3]
-
Presence of the Free Hydroxyl Group: The secondary alcohol is a protic functional group. This can interfere with highly basic or organometallic reagents (e.g., Grignard reagents) and may participate in side reactions. While protection is an option, many modern cross-coupling conditions are tolerant of free hydroxyl groups.[4]
Q2: Do I need to protect the secondary alcohol on (R)-Cyclopropyl(pyridin-4-yl)methanol before attempting a cross-coupling reaction?
Not necessarily. Many modern palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, are highly functional-group tolerant. Using moderately weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in protic or mixed aqueous solvent systems often circumvents the need for protection.[4][5]
When to consider protection:
-
If using very strong bases like sodium tert-butoxide (NaOtBu), which could deprotonate the alcohol and cause complications.
-
If employing organometallic reagents that are incompatible with protic groups (e.g., in a Kumada coupling with a Grignard reagent).
-
If the alcohol is observed to chelate to the metal center and impede catalysis.
A simple silyl ether (e.g., TBDMS) is a common protecting group, but its installation and removal add steps to your synthesis. It is highly recommended to first screen conditions with the unprotected alcohol.[6]
Q3: How critical is it to maintain an inert atmosphere for these reactions?
It is absolutely critical. The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[7][8] Failure to maintain a rigorously inert atmosphere (argon or nitrogen) is a leading cause of reaction failure. Oxygen can oxidize the Pd(0) species to inactive Pd(II) oxides and degrade phosphine ligands, leading to catalyst decomposition (observed as the formation of black palladium metal, "palladium black") and an increase in side reactions like the homocoupling of boronic acids.[8][9]
Best Practices for Ensuring an Inert Atmosphere:
-
Degassing Solvents: Thoroughly degas your reaction solvent(s) before use. This can be achieved by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Purging the Reaction Vessel: Ensure the reaction flask is flame-dried or oven-dried and thoroughly purged with an inert gas before adding reagents.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction setup and duration.
Section 2: Troubleshooting Poor Reaction Performance
Q4: My reaction has stalled or resulted in a very low yield. What are the most common causes and how can I troubleshoot this?
Low or no product yield is a frequent issue that can typically be traced back to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.[7][8] The following flowchart provides a systematic approach to diagnosing the problem.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Q5: My reaction mixture turned black and the reaction stopped. What does this mean?
The formation of a fine black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[7] The active, soluble Pd(0) species has aggregated and precipitated out of solution, halting the catalytic cycle.
Common Causes and Solutions:
-
Oxygen Contamination: This is the most frequent cause. Oxygen oxidizes the sensitive Pd(0) catalyst.
-
Solution: Improve your degassing and inert atmosphere techniques.[8]
-
-
Insufficient Ligand: The ligand stabilizes the palladium center and prevents aggregation. An inadequate ligand-to-metal ratio (typically 1:1 to 4:1 depending on the system) can leave the palladium coordinatively unsaturated and prone to decomposition.
-
Solution: Ensure you are using the correct stoichiometry, or slightly increase the ligand loading.
-
-
Excessive Temperature: High temperatures can accelerate the rate of catalyst decomposition, especially with less stable catalytic systems.
-
Solution: Lower the reaction temperature and potentially increase the reaction time. Monitor the reaction for the formation of palladium black.[8]
-
-
Inappropriate Ligand: Some ligands are not robust enough for certain substrates or conditions. The pyridine nitrogen, in particular, can displace weaker ligands, leading to catalyst instability.
-
Solution: Switch to more robust, electron-rich, and bulky ligands like the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), which are known to stabilize the catalyst and promote reactivity with challenging substrates.[10]
-
Q6: I'm observing significant side products. What are they and how can I minimize them?
Besides unreacted starting materials, two common side products in palladium-catalyzed cross-coupling are homocoupled products and hydrodehalogenated arenes.
-
Homocoupling: This is the coupling of two molecules of the same partner, for example, two molecules of your boronic acid reagent to form a biaryl.
-
Cause: Often facilitated by the presence of oxygen, which can promote the oxidative coupling of boronic acids.[9] It can also occur if using a Pd(II) precatalyst that is inefficiently reduced to Pd(0), consuming the organoboron reagent in the process.[8]
-
Solution:
-
Rigorous Degassing: Minimize oxygen in the reaction.
-
Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern, well-defined pre-catalyst (e.g., XPhos Pd G3/G4) that forms the active catalyst cleanly and efficiently.
-
-
-
Hydrodehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom.
-
Cause: This occurs via a competing pathway where a palladium-hydride species is formed. This can arise from side reactions involving water, the amine (in Buchwald-Hartwig), or the boronic acid (protodeboronation). This palladium-hydride can then react with the aryl halide to give the undesired arene.[7]
-
Solution:
-
Use Anhydrous Conditions: Ensure solvents and reagents are dry.
-
Optimize Base and Ligand: The choice of base and ligand can significantly influence the rate of hydrodehalogenation versus the desired cross-coupling. Screening different combinations is often necessary. Bulky, electron-rich ligands generally favor the desired reductive elimination pathway.
-
-
Section 3: Component Selection & Optimization
Q7: How do I select the optimal catalyst and ligand for coupling with (R)-Cyclopropyl(pyridin-4-yl)methanol?
The choice is highly dependent on your coupling partner (i.e., the type of reaction). The goal is to use a ligand that is electron-rich and bulky enough to both stabilize the palladium center against decomposition and promote the rate-limiting oxidative addition and reductive elimination steps, while mitigating inhibition by the pyridine nitrogen.
Caption: Decision tree for selecting a catalyst/ligand system.
Q8: Which base and solvent combination is most effective for reactions involving pyridyl substrates?
There is no single "best" combination, as the optimal choice is substrate-dependent. However, a good starting point is to screen a few reliable options.
| Base | Common Solvents | Strengths & Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Often provides a good balance of reactivity and functional group tolerance. The aqueous component can be crucial for dissolving the base and facilitating transmetalation in Suzuki couplings.[4] |
| K₂CO₃ | Toluene, DMF, 1,4-Dioxane/H₂O | A milder base, good for sensitive substrates. Can sometimes be less effective for challenging couplings requiring a stronger base.[11] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A stronger and more soluble inorganic base than K₂CO₃. Often very effective but more expensive. Can be crucial for difficult couplings.[12] |
| NaOtBu | Toluene, 1,4-Dioxane (Anhydrous) | A very strong, non-nucleophilic base typically used in Buchwald-Hartwig aminations. Requires strictly anhydrous conditions. May be incompatible with the free alcohol on your substrate.[13] |
Solvent Choice:
-
Aprotic Ethers (Dioxane, THF): Excellent solvents for dissolving organic reagents and many catalyst complexes.
-
Aromatic Hydrocarbons (Toluene): A common, high-boiling solvent suitable for reactions requiring elevated temperatures.
-
Biphasic Systems (e.g., Toluene/Water): Often used in Suzuki couplings. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]
Section 4: Experimental Protocols & Purification
Q9: Can you provide a general, robust starting protocol for a Suzuki-Miyaura coupling?
The following protocol is a robust starting point for coupling an aryl bromide with (R)-Cyclopropyl(pyridin-4-yl)methanol as the boronic acid partner (assuming it has been converted to a boronic acid or ester).
Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the pyridyl boronic acid/ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a ~10:1 mixture (e.g., 2.0 mL dioxane, 0.2 mL water for a 0.1 mmol scale reaction).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst may be considered.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Q10: What are the best practices for purifying the final product, which contains a basic pyridine ring?
The basicity of the pyridine ring can cause issues during silica gel chromatography, such as streaking and poor separation.
Purification Strategies:
-
Neutralize Silica: To prevent streaking, the silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) in the eluent (e.g., hexanes/ethyl acetate).
-
Acid/Base Extraction: An alternative is to perform an acid/base workup. The product can be extracted from the organic phase into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent (e.g., ether or ethyl acetate) to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) and the product is re-extracted into an organic solvent.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like formic acid or TFA) can be very effective.
References
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]
-
Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Semantic Scholar. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
-
Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones. ACS Catalysis. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PLoS One. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride Scale-Up Purification
Welcome to the technical support center for the scale-up purification of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this chiral intermediate with high purity and yield on a larger scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven experience.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up purification of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Issue 1: Poor Crystal Formation or Oiling Out During Crystallization
Question: We are attempting a cooling crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride from an alcohol/anti-solvent system. However, upon adding the anti-solvent or during cooling, the product either fails to crystallize or separates as an oil. What are the potential causes and solutions?
Answer:
"Oiling out" is a common challenge during the crystallization of hydrochloride salts, especially those with both polar and non-polar moieties. This phenomenon occurs when the solute's concentration exceeds its solubility limit in the solvent mixture, but the conditions are not favorable for nucleation and crystal growth. Instead, a liquid-liquid phase separation occurs, forming a solute-rich oil.
Potential Causes & Solutions:
-
Inappropriate Solvent/Anti-solvent System: The choice of solvent and anti-solvent is critical for successful crystallization. A solvent should provide good solubility at higher temperatures and lower solubility at cooler temperatures. The anti-solvent should be miscible with the primary solvent but should significantly reduce the solubility of the target compound.
-
Troubleshooting Action: Re-evaluate your solvent system. For hydrochloride salts, polar protic solvents like methanol or ethanol are often good primary solvents, while less polar solvents like methyl tert-butyl ether (MTBE) or heptane can serve as effective anti-solvents.[1] A systematic screening of solvent/anti-solvent ratios is recommended.
-
-
High Level of Impurities: Impurities can inhibit nucleation and crystal growth, promoting oiling out. These can include unreacted starting materials, byproducts, or residual solvents from previous steps.
-
Troubleshooting Action: Analyze the crude material by HPLC or GC to identify and quantify impurities. If impurity levels are high, consider a pre-purification step such as a charcoal treatment or a simple filtration through a pad of silica gel.
-
-
Rapid Cooling or Anti-solvent Addition: Adding the anti-solvent too quickly or cooling the solution too rapidly can lead to a sudden, high degree of supersaturation, which favors oiling out over controlled crystallization.
-
Troubleshooting Action: Slow down the addition of the anti-solvent and implement a controlled cooling profile. Seeding the solution with a small amount of pure crystalline material at the point of saturation can also promote controlled crystal growth.
-
-
pH Fluctuation: The solubility of pyridine derivatives is highly dependent on pH.[2][3] Deviations from the optimal pH can significantly impact solubility and crystallization behavior.
-
Troubleshooting Action: Ensure the pH of the solution is maintained within the optimal range for the hydrochloride salt's stability and low solubility. This can be achieved by using a buffered system or by careful addition of HCl if necessary.
-
Experimental Protocol: Optimized Cooling/Anti-solvent Crystallization
-
Dissolve the crude (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).
-
Filter the hot solution to remove any particulate matter.
-
Slowly add a pre-determined volume of a suitable anti-solvent (e.g., MTBE, heptane) at a controlled rate while maintaining the temperature.
-
If available, seed the solution with a small amount of pure crystals of the desired product.
-
Implement a gradual cooling profile. For example, cool from 60°C to 40°C over 1 hour, then from 40°C to 20°C over 2 hours, and finally hold at 0-5°C for several hours to maximize yield.
-
Collect the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.
Issue 2: Inadequate Chiral Purity (Enantiomeric Excess - ee)
Question: Our scaled-up purification process is yielding (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride with an enantiomeric excess (ee) below the required specification (>99%). What are the likely causes and how can we improve the chiral purity?
Answer:
Achieving high enantiomeric purity is a critical aspect of producing chiral active pharmaceutical ingredients (APIs) and intermediates.[4][5] A drop in ee during scale-up can often be traced back to the purification method's inability to effectively remove the unwanted (S)-enantiomer.
Potential Causes & Solutions:
-
Ineffective Crystallization Resolution: Standard crystallization may not be sufficient to separate enantiomers if they form a racemic compound or a solid solution.
-
Troubleshooting Action: Diastereomeric salt formation is a classical and highly effective method for resolving racemates at scale.[6][7] This involves reacting the racemic mixture with a chiral resolving agent (e.g., (L)-tartaric acid) to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.
-
-
Racemization During Processing: Although less common for this specific molecule under typical purification conditions, exposure to harsh pH or high temperatures for extended periods could potentially lead to some degree of racemization.
-
Troubleshooting Action: Review the processing conditions. Ensure that the purification is carried out under mild pH and temperature conditions.
-
-
Analytical Method Inaccuracy: It is crucial to have a validated chiral analytical method to accurately determine the ee.
-
Troubleshooting Action: Verify the chiral HPLC or SFC method for accuracy and precision. Ensure proper separation of the enantiomers and accurate integration of the peaks.
-
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolve the racemic or low-ee (R/S)-Cyclopropyl(pyridin-4-yl)methanol in a suitable solvent.
-
Add a stoichiometric equivalent of a chiral resolving agent (e.g., (L)-tartaric acid).
-
Heat the mixture to achieve a clear solution and then allow it to cool slowly to crystallize the less soluble diastereomeric salt.
-
Filter the crystalline diastereomeric salt and wash with a cold solvent.
-
Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free base of the desired (R)-enantiomer.
-
Extract the free base into an organic solvent.
-
Treat the organic solution with hydrochloric acid to precipitate the desired (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride with high enantiomeric purity.
Issue 3: High Levels of Residual Solvents
Question: After drying, our final product contains residual solvents (e.g., methanol, acetone) that exceed the limits set by the International Council for Harmonisation (ICH) guidelines. How can we reduce the residual solvent content?
Answer:
Residual solvents are a common concern in pharmaceutical manufacturing and must be controlled to ensure patient safety.[8][9][10] The choice of solvents and the efficiency of the drying process are key factors in minimizing their presence in the final API.
Potential Causes & Solutions:
-
Inefficient Drying: The drying process may not be optimized to effectively remove the specific solvents used.
-
Troubleshooting Action: Optimize the drying parameters, including temperature, vacuum pressure, and drying time. For thermo-labile compounds, a lower temperature with a higher vacuum for a longer duration is preferable.
-
-
Inappropriate Solvent Choice: Some solvents, particularly high-boiling point solvents, are more difficult to remove.
-
Troubleshooting Action: Whenever possible, select solvents with lower boiling points that are easier to remove during drying.
-
-
Crystal Morphology: The size and shape of the crystals can impact the efficiency of solvent removal. Very fine particles or agglomerates can trap solvent molecules.
-
Troubleshooting Action: Optimize the crystallization process to produce larger, more uniform crystals. This can often be achieved through slower cooling rates and the use of seeding.
-
-
Solvate Formation: The API may form a stable solvate with the crystallization solvent.
-
Troubleshooting Action: Analyze the solid form by techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to check for solvate formation. If a solvate is present, a different solvent system for crystallization may be necessary.
-
Troubleshooting Workflow for Residual Solvents
Caption: Decision tree for troubleshooting high residual solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the purity of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride during scale-up?
A1: A combination of analytical techniques is essential for comprehensive purity monitoring:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for assessing chemical purity and quantifying impurities.
-
Chiral HPLC or Supercritical Fluid Chromatography (SFC): These techniques are crucial for determining the enantiomeric excess (ee) of the product.[6][] SFC is often preferred for preparative scale due to its speed and reduced solvent consumption.[6]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) is the standard method for quantifying residual solvents.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and can also be used to detect certain impurities.
-
Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline form of the hydrochloride salt and to identify any polymorphic or solvated forms.
Q2: How does pH control impact the crystallization of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride?
A2: pH is a critical parameter in the crystallization of pyridine-containing compounds.[2][3] The pyridine nitrogen is basic and will be protonated at acidic pH to form the hydrochloride salt. The solubility of the salt is highly dependent on the pH of the solution. Maintaining a consistent and optimal pH is essential for reproducible crystallization and to prevent the precipitation of the free base, which has different solubility characteristics.
Q3: What are the key considerations when selecting a solvent system for the crystallization of a hydrochloride salt like (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride?
A3: The selection of an appropriate solvent system is a cornerstone of a successful crystallization process.[14] Key considerations include:
-
Solubility Profile: The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[15]
-
Miscibility: If an anti-solvent is used, it must be miscible with the primary solvent.[1]
-
Safety and Environmental Impact: Solvents should be selected based on their safety profile and environmental impact, with a preference for ICH Class 3 solvents where possible.[10]
-
Crystal Form: The solvent system can influence the resulting crystal form (polymorph, solvate, or hydrate).[16] It is important to screen different solvents to ensure the desired solid form is consistently produced.
Data Summary: Solvent Selection Considerations
| Parameter | Desired Characteristic | Rationale |
| Solubility | High at elevated temp, low at ambient/cool temp | Maximizes yield upon cooling. |
| Anti-Solvent | Miscible with primary solvent, low solubility for API | Induces crystallization without phase separation. |
| Boiling Point | Moderate | Allows for dissolution at elevated temperatures without excessive pressure buildup and is relatively easy to remove during drying. |
| Safety | Low toxicity, high flash point | Ensures a safe manufacturing process. |
| ICH Class | Preferably Class 3 | Minimizes potential for toxic residual solvents in the final product.[10] |
| Crystal Habit | Promotes well-defined, easily filterable crystals | Improves isolation efficiency and downstream handling. |
Q4: Can chromatography be used for the purification of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride on a large scale?
A4: While crystallization is generally the preferred method for large-scale purification due to its cost-effectiveness, chromatography can be a viable option, particularly for high-value products or when crystallization fails to achieve the desired purity.[17]
-
Preparative HPLC: Can be used for purification, but the large volumes of solvent required can make it expensive and environmentally challenging to scale up.
-
Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC for large-scale chiral separations.[6][] It uses supercritical CO2 as the primary mobile phase, which is less expensive and more environmentally friendly than organic solvents. SFC often provides faster separations and easier product recovery.
References
- Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC. (2020, November 6).
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI.
- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam. (2022, July 12).
- Scalable production challenges for chiral pharmaceutical intermedi
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 2).
- Hydrates and Solvates of Acotiamide Hydrochloride: Crystallization, Structure, Stability, and Solubility. (2018, December 27).
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 10). YouTube.
- Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. (2005, August 4).
- Advanced Chiral Resolution and Purification Strategies. (2026, February 23). Arborpharmchem.
- Optical Purity. (2024, January 16). SCIREA.
- Enantiomeric Purific
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
- ANALYTICAL METHODS. NIH.
- Pyridine. OSHA.
- Chiral resolution. Wikipedia.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI.
Sources
- 1. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. article.scirea.org [article.scirea.org]
- 5. pure-synth.com [pure-synth.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. almacgroup.com [almacgroup.com]
- 9. shimadzu.com [shimadzu.com]
- 10. tga.gov.au [tga.gov.au]
- 12. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. osha.gov [osha.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Reducing Solvent Retention in the Drying of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet often complex, challenge of minimizing residual solvents in the final drying stages of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride. The principles and troubleshooting strategies discussed herein are also broadly applicable to other hydrochloride salts of active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Solvent Retention
Residual solvents are organic volatile chemicals used in the synthesis and purification of APIs that are not completely removed during manufacturing.[1][2][3] Their presence can impact the API's crystal structure, stability, and bioavailability, and they are strictly regulated by guidelines such as the ICH Q3C.[1][2][3] (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, like many hydrochloride salts, can be particularly susceptible to solvent retention due to its polarity and potential for hydrogen bonding with various solvents. This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Addressing High Residual Solvent Levels
This section is designed to help you diagnose and resolve specific issues you may encounter during the drying of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride.
Question 1: I've dried my batch of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride under standard vacuum and temperature conditions, but my GC analysis still shows high levels of residual solvent (e.g., Methanol, Ethanol, Isopropanol, or Acetone). What's happening?
Answer:
High residual solvent levels despite standard drying procedures often point to the solvent being entrapped within the crystal lattice or in amorphous regions of the solid. Here's a breakdown of the likely causes and a systematic approach to resolving the issue.
Underlying Causes:
-
Solvate Formation: The solvent may be incorporated into the crystal structure in a stoichiometric or non-stoichiometric manner, forming a solvate.[4] In this case, the solvent is an integral part of the crystal lattice and cannot be removed without inducing a phase transition.
-
Polymorphism: Different crystal forms (polymorphs) of the same compound can have varying capacities to entrap solvents.[4][5] The crystallization conditions may have favored a polymorph that is prone to solvent inclusion.
-
Amorphous Content: The presence of amorphous (non-crystalline) material can lead to higher solvent retention due to the disordered structure which can accommodate more solvent molecules.
-
Particle Size and Agglomeration: Large crystals or tightly bound agglomerates can trap solvent in internal voids. The solvent then has a much longer diffusion path to the surface to be removed.
-
"Case Hardening": Rapid drying on the surface of the particles can form a hard, less permeable shell that traps solvent within the particle's core.[6]
Troubleshooting Workflow:
dot
Caption: Relationship between crystallization solvent and residual solvent levels.
Q4: What analytical techniques are essential for monitoring residual solvents?
A4: The primary technique is Gas Chromatography (GC) with a headspace autosampler and a Flame Ionization Detector (FID). [1][3]This method is sensitive and can quantify a wide range of volatile organic solvents. For non-volatile solvents, High-Performance Liquid Chromatography (HPLC) may be necessary. Loss on Drying (LOD) can provide a quick measure of total volatiles but is not specific to the organic solvent if water is also present.
Q5: Are there advanced drying technologies that can help?
A5: Yes, for particularly stubborn cases, you might consider:
-
Spray Drying: This technique can produce amorphous solid dispersions which may have different solvent retention properties. [2][7]It is also a very rapid drying method.
-
Freeze Drying (Lyophilization): This is a very gentle drying method that can be effective for heat-sensitive materials and can sometimes prevent the formation of less desirable polymorphs.
-
Microwave-Assisted Vacuum Drying: This can provide more uniform heating throughout the product bed, potentially reducing drying times and preventing "case hardening."
Conclusion
Reducing solvent retention in (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride is a multifactorial challenge that requires a systematic and well-informed approach. By understanding the interplay between crystallization conditions, solid-state properties, and drying parameters, researchers can effectively troubleshoot and optimize their processes to achieve a final product that meets the stringent quality requirements of the pharmaceutical industry.
References
- Puranik, S. B., Pawar, V., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414.
-
Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]
-
ResearchGate. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
- Yang, Y., Tyler, S., & Wilson, K. (n.d.). 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. American Institute of Chemical Engineers.
-
Cheméo. (n.d.). (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride. [Link]
-
Reddit. (2025, November 17). Crystallization solvent systems. [Link]
-
ResearchGate. (n.d.). Form Conversion and Solvent Entrapment during API Drying. [Link]
-
Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. [Link]
-
SciELO. (n.d.). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. [Link]
-
ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project. [Link]
-
MDPI. (2022, November 29). Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. [Link]
-
University of California, Los Angeles. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
MDPI. (2022, June 28). Effects of Drying Methods on the Physicochemical and Functional Properties of Cinnamomum camphora Seed Kernel Protein Isolate. [Link]
-
MDPI. (2023, February 23). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. [Link]
-
MDPI. (2023, June 19). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
Royal Society of Chemistry. (n.d.). Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4′-bipyridine–4-hydroxybenzoic acid structural landscape. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. upperton.com [upperton.com]
- 3. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. nextsds.com [nextsds.com]
- 7. upperton.com [upperton.com]
A Researcher's Guide to (R)-Cyclopropyl(pyridin-4-yl)methanol: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms
For researchers and drug development professionals, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's journey from the lab to potential clinical application. This guide provides an in-depth comparison of the hydrochloride (HCl) salt and the free base form of (R)-Cyclopropyl(pyridin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This analysis is grounded in fundamental physicochemical principles and established experimental methodologies, offering a framework for making informed decisions in your research.
While specific, direct comparative experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of salt chemistry to predict and explain the differential behaviors of its hydrochloride and free base forms.[1]
Executive Summary: Key Differentiators
In general, converting a basic compound like (R)-Cyclopropyl(pyridin-4-yl)methanol to its hydrochloride salt is expected to significantly enhance its aqueous solubility and dissolution rate, which can, in turn, improve bioavailability.[2][3][4] This enhancement comes from the ionic nature of the salt.[3] However, this conversion can also increase hygroscopicity—the tendency to absorb moisture from the air—which may present challenges in handling, formulation, and long-term stability.[1][5][6] The free base, while likely less soluble, may offer advantages in specific formulation strategies, such as extended-release dosage forms, and could exhibit lower hygroscopicity.[1][2]
Comparative Physicochemical Properties
The following table summarizes the anticipated differences between the two forms. These are predictive and based on well-understood principles of pharmaceutical sciences. Researchers are encouraged to use the provided experimental protocols to generate specific data for their samples.
| Property | (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride | (R)-Cyclopropyl(pyridin-4-yl)methanol (Free Base) | Rationale for Anticipated Difference |
| Molecular Formula | C9H11NO·HCl[7] | C9H11NO | Addition of hydrogen chloride. |
| Molecular Weight | 185.65 g/mol (Calculated) | 149.19 g/mol (Calculated) | The addition of HCl increases the molecular mass.[3] |
| Physical Appearance | Expected to be a white to off-white crystalline solid.[3][8] | Likely a solid, potentially less crystalline than the salt form. | Salt formation often results in a more defined and stable crystalline lattice.[3] |
| Melting Point | Significantly higher than the free base. | Lower than the hydrochloride salt. | The ionic interactions in the salt's crystal lattice require more energy to overcome.[3] |
| Aqueous Solubility | High. | Low to moderate. | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water, leading to greater solubility.[2][3][4][9] |
| Hygroscopicity | Potentially moderate to high. | Expected to be low. | Hydrochloride salts, particularly of amine-containing compounds, are often more hygroscopic than their corresponding free bases.[1][5][6][10] |
| Chemical Stability | Generally higher, particularly in the solid state. | More susceptible to certain degradation pathways. | Protonation of the pyridine nitrogen in the salt form reduces its nucleophilicity, potentially slowing degradation reactions.[1] |
| pKa | Not applicable; the dominant species is the protonated pyridinium ion. | The pKa of the conjugate acid (pyridinium ion) is a measure of the basicity of the pyridine nitrogen. For 4-substituted pyridines, this value is influenced by the substituent.[11][12][13] | pKa is an intrinsic property of the ionizable group. |
In-Depth Analysis of Key Parameters
Solubility and Dissolution Rate
For weakly basic drugs, conversion to a salt form is a primary strategy to enhance aqueous solubility and dissolution rate.[4][9][14] The underlying principle is the introduction of ionic character. In the case of (R)-Cyclopropyl(pyridin-4-yl)methanol, the nitrogen atom on the pyridine ring is basic and readily accepts a proton from hydrochloric acid to form the pyridinium chloride salt.
-
Free Base: The solubility is governed by the molecule's ability to form hydrogen bonds with water via its hydroxyl group and pyridine nitrogen. Its overall solubility is likely to be limited, especially in neutral or basic media.
-
Hydrochloride Salt: In aqueous solution, the salt dissociates into the protonated pyridinium cation and the chloride anion. This ionic form is significantly more polar than the neutral free base, leading to much-improved solubility in water.[3][4][8] This enhanced solubility often translates to a faster dissolution rate, which is a critical factor for oral drug absorption.[2][9]
The pH of the medium plays a crucial role. The solubility of the free base will be pH-dependent, increasing in acidic conditions where it becomes protonated in-situ. The hydrochloride salt's solubility is generally high across a wider pH range but can be affected by the common ion effect in media with high chloride concentrations, such as gastric fluid.[14][15]
Stability
Chemical stability is paramount for the shelf-life and efficacy of any compound. The conversion to a hydrochloride salt can significantly enhance stability.[4]
-
Solid-State Stability: The crystalline lattice of a salt is typically more stable than that of a free base, offering better protection against degradation from factors like heat and light.[1]
-
Chemical Reactivity: The lone pair of electrons on the pyridine nitrogen of the free base makes it a nucleophilic center, susceptible to oxidative degradation or other reactions. In the hydrochloride salt, this nitrogen is protonated, which significantly reduces its reactivity and can prevent specific degradation pathways.[1]
However, the increased hygroscopicity of the hydrochloride salt can introduce a different stability challenge. Absorbed water can act as a plasticizer, increasing molecular mobility within the solid and potentially accelerating degradation reactions or inducing changes in the physical form.[5][6]
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[1] This is a critical parameter to evaluate as it can impact powder flow, handling, formulation processing, and chemical stability.[6] Hydrochloride salts are frequently more hygroscopic than their corresponding free bases.[6][10] This is attributed to the strong interaction between the ionic salt and polar water molecules.[16]
The degree of hygroscopicity can range from slight water uptake to deliquescence, where the solid absorbs enough water to dissolve and form a liquid.[17] Understanding the hygroscopic nature of both the free base and the hydrochloride salt is essential for defining appropriate storage and handling conditions.
Experimental Protocols for Characterization
To empirically determine the properties of (R)-Cyclopropyl(pyridin-4-yl)methanol in its two forms, the following experimental workflows are recommended.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific medium.
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[18]
-
Addition: Add an excess amount of the solid (either free base or HCl salt) to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]
-
Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter compatible with the compound and solvent).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21]
-
Replication: Perform the experiment in at least triplicate for each pH condition.[18]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and assessing the solid-state properties of a material.[22][23]
Workflow Diagram:
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound (free base or HCl salt) into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent evaporation or sublimation.
-
Analysis: Place the sample pan and an empty reference pan into the DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/minute) over a specified temperature range.
-
Data Analysis: Record the heat flow as a function of temperature. A sharp endothermic peak is indicative of the melting point of a crystalline material.[24][25][26] The temperature at the onset of the peak is typically reported as the melting point.
Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[17][27][28]
Workflow Diagram:
Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Methodology:
-
Sample Preparation: Place a known mass (typically 10-20 mg) of the compound onto the DVS microbalance.[29]
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) at the analysis temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% or 95% RH).[29][30] At each step, the instrument holds the RH constant until the sample mass equilibrates.
-
Desorption Phase: Subsequently, decrease the RH in a similar stepwise manner back to 0% RH.
-
Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.[27] The total mass gained at a specific RH (e.g., 80%) can be used to classify the material's hygroscopicity according to pharmacopeial standards.[17][29]
Chemical Stability Assessment (Forced Degradation Study)
Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.[31][32][33] This helps in developing stability-indicating analytical methods.
Workflow Diagram:
Caption: Workflow for a Forced Degradation Study.
Methodology:
-
Sample Preparation: Prepare solutions of both the free base and the HCl salt in appropriate solvents, as well as solid-state samples.
-
Stress Conditions: Expose the samples to a range of stress conditions as mandated by ICH guidelines, including:
-
Hydrolysis: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal: Exposure to elevated temperatures (e.g., 60°C).
-
Photolytic: Exposure to UV and visible light.
-
-
Time Points: Sample the stressed materials at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to help identify degradation products.[32][34]
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Quantify the loss of the parent compound and the formation of any degradation products.
Conclusion and Recommendations
The choice between the hydrochloride salt and the free base of (R)-Cyclopropyl(pyridin-4-yl)methanol is not a one-size-fits-all decision. It requires a careful evaluation of the intended application and the acceptable trade-offs in physicochemical properties.
-
Choose the Hydrochloride Salt for: Applications requiring high aqueous solubility and rapid dissolution, such as immediate-release oral formulations or for ease of preparation of aqueous stock solutions for in-vitro assays. Be prepared to manage potential hygroscopicity through controlled storage and appropriate formulation strategies.
-
Choose the Free Base for: Applications where lower solubility is acceptable or even desirable (e.g., some long-acting injectable formulations), or when hygroscopicity is a major concern for manufacturing or stability.
It is imperative for researchers to perform the characterization experiments outlined in this guide. The resulting data will provide a solid foundation for selecting the optimal form of (R)-Cyclopropyl(pyridin-4-yl)methanol, thereby de-risking and accelerating the drug development process.
References
- Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
- (PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. (n.d.).
- Stability Indicating HPLC Method Development: A Review. (2019, June 22).
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. (2010, March 1).
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5).
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review. (2011, September 1).
- Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.).
- Dynamic Vapor Sorption (DVS) - Mettler Toledo. (n.d.).
- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base - Benchchem. (n.d.).
- DVS Systems | Dynamic Vapor Sorption - ProUmid. (n.d.).
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. (n.d.).
- Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations - Scientific & Academic Publishing. (2020, November 28).
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.).
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (2022, June 20).
- Pyridine 1-Oxides. X. pKa Values for Some 4-Substituted Nicotinic Acid 1-Oxides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Digital Commons @ USF - University of South Florida. (2018, July 14).
- Annex 4 - World Health Organization (WHO). (n.d.).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. (2023, September 7).
- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
- Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (n.d.).
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.).
- Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed. (2018, August 25).
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchGate. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines - RSC Publishing. (2020, December 10).
- A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt - Benchchem. (n.d.).
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (n.d.).
- Solving solubility issues in modern APIs - TAPI. (2018, July 26).
- Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.).
- Free Base vs Salt Form Reference Standards - Pharmaguideline Forum. (2022, February 1).
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. (2023, February 8).
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (2016, January 23).
- (PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. (n.d.).
- Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... - ResearchGate. (n.d.).
- pKa Data Compiled by R. Williams pKa Values INDEX. (2022, April 7).
- (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. (n.d.).
- CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) - CymitQuimica. (n.d.).
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.).
- Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC - NIH. (n.d.).
- (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. globethesis.com [globethesis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nextsds.com [nextsds.com]
- 8. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. particletechlabs.com [particletechlabs.com]
- 18. who.int [who.int]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tapi.com [tapi.com]
- 22. quercus.be [quercus.be]
- 23. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tainstruments.com [tainstruments.com]
- 25. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 26. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mt.com [mt.com]
- 28. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 29. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. irjpms.com [irjpms.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. researchgate.net [researchgate.net]
- 34. japsonline.com [japsonline.com]
HPLC method validation for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride quantification
HPLC Method Validation for (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride: A Comparative Guide to Chiral Stationary Phases
Executive Summary
Quantifying the enantiomeric purity of chiral pharmaceutical intermediates like (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride requires high-precision chromatography. This guide objectively compares the performance of next-generation Immobilized Chiral Stationary Phases (CSPs) against traditional Coated CSPs. By detailing a fully optimized, self-validating analytical protocol aligned with [1], we provide drug development professionals with a robust framework for chiral assay validation.
Analyte Profiling & Mechanistic Causality
Before selecting a column, we must analyze the molecule's physicochemical liabilities to understand the causality behind our experimental choices:
-
The Pyridine Nitrogen (pKa ~5.2): Pyridine rings act as strong hydrogen-bond acceptors and readily interact with residual acidic silanols on the silica support of the HPLC column. Causality: This secondary interaction causes severe peak tailing and broadens the peak, destroying resolution. Solution: The mobile phase must contain a sacrificial basic modifier (e.g., 0.1% Diethylamine, DEA) to competitively bind and mask these silanol sites.
-
The Hydrochloride Salt Form: The API is supplied as an HCl salt (CAS: 2550997-39-0)[2]. Causality: Salts have poor solubility in the non-polar alkane mixtures (like Hexane) typically used in normal-phase chiral chromatography. Furthermore, partial ionization in the column leads to peak splitting. Solution: The diluent and mobile phase must facilitate in-situ free-basing. The addition of DEA neutralizes the HCl salt, ensuring the analyte travels through the column as a single, neutral species, which is mandatory for consistent chiral recognition.
Product Comparison: Immobilized vs. Coated CSPs
To quantify the (S)-enantiomer impurity within the (R)-enantiomer API, we compared two analytical approaches:
-
Method A (The Target Product): Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) CSP.
-
Method B (The Alternative): Traditional Coated Cellulose tris(3,5-dimethylphenylcarbamate) CSP.
The Causality of Solvent Selection: Coated columns are physically degraded by "strong" solvents like Dichloromethane (DCM) or Ethyl Acetate, restricting the mobile phase to Hexane/Alcohol mixtures. Immobilized columns chemically bond the chiral selector to the silica, allowing the use of DCM. For this specific HCl salt, adding 10% DCM to the mobile phase exponentially increases solubility and mass transfer kinetics.
Table 1: Quantitative Chromatographic Performance Comparison
| Chromatographic Parameter | Method A: Immobilized Amylose CSP (Target Product) | Method B: Coated Cellulose CSP (Alternative) |
| Mobile Phase | Hexane/EtOH/DCM/DEA (70:20:10:0.1 v/v) | Hexane/EtOH/DEA (80:20:0.1 v/v) |
| Resolution ( Rs ) | 3.2 (Baseline separation) | 1.4 (Fails standard >1.5 criteria) |
| Tailing Factor ( Tf ) | 1.1 (Highly symmetrical) | 1.8 (Significant tailing) |
| Theoretical Plates ( N ) | > 8,500 | ~ 3,200 |
| Analysis Time | 8.5 min | 14.2 min |
| Injection Solvent | EtOH/DCM (1:1) - Complete dissolution | EtOH - Suspension/Solubility limited |
Verdict: The Immobilized CSP significantly outperforms the Coated CSP. The ability to use DCM eliminates solubility bottlenecks, resulting in sharp, baseline-resolved peaks suitable for ICH-compliant validation.
Experimental Workflows & Methodologies
Fig 1: Chromatographic workflow for chiral separation of the pyridine derivative.
Step-by-Step Methodology: Optimized Chiral Protocol
-
Step 1: Mobile Phase Preparation: Measure 700 mL HPLC-grade Hexane, 200 mL Absolute Ethanol, and 100 mL Dichloromethane. Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Causality: DEA is highly volatile. Adding it after measuring the bulk solvents prevents evaporative loss during handling, ensuring the exact 0.1% concentration required for consistent silanol masking.
-
-
Step 2: Diluent Preparation: Prepare a 1:1 (v/v) mixture of Ethanol and Dichloromethane containing 0.1% DEA.
-
Causality: The standard mobile phase is too non-polar to rapidly dissolve the HCl salt. The enriched DCM/EtOH diluent ensures immediate and complete dissolution, preventing sample precipitation at the column head.
-
-
Step 3: Standard Preparation: Weigh exactly 10.0 mg of (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).
-
Step 4: Chromatographic Execution:
-
Column: Immobilized Amylose CSP (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Step-by-Step HPLC Method Validation Protocol (ICH Q2(R2) Aligned)
To ensure trustworthiness, every analytical run must operate as a self-validating system. The validation follows the [3].
Fig 2: ICH Q2(R2) method validation lifecycle for analytical procedures.
-
Phase 1: System Suitability Testing (SST)
-
The Causality: SST proves the equipment, electronics, and chemistry are functioning synergistically before any sample is analyzed.
-
Action: Inject the 1.0 mg/mL standard solution six consecutive times.
-
Acceptance Criteria: Resolution ( Rs ) between enantiomers > 1.5; Tailing factor ( Tf ) < 1.5; Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
-
Phase 2: Specificity
-
Action: Inject the blank diluent, followed by individual injections of the (S)-enantiomer and (R)-enantiomer.
-
Acceptance Criteria: The blank must show no interfering peaks at the retention times of the analytes. The peak purity angle must be less than the peak purity threshold.
-
-
Phase 3: Linearity & Range
-
Action: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.
-
-
Phase 4: Accuracy (Recovery)
-
Action: Spike known amounts of the (S)-enantiomer impurity into the (R)-enantiomer API at three levels: 0.1%, 0.5%, and 1.0% of the nominal concentration. Prepare in triplicate.
-
Acceptance Criteria: Mean recovery of the spiked impurity must fall between 90.0% and 110.0%. Causality: This proves the method can accurately quantify trace chiral impurities without matrix suppression from the dominant (R)-peak.
-
-
Phase 5: Precision (Repeatability & Intermediate)
-
Action: Prepare six independent sample solutions of the API at 100% concentration. Inject each once. Have a second analyst repeat this process on a different day using a different HPLC system.
-
Acceptance Criteria: The %RSD of the assay results must be ≤ 2.0% for both intra-day and inter-day assessments.
-
Conclusion
For the quantification of (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride, relying on traditional coated CSPs introduces severe limitations in solubility and peak shape. By upgrading to an Immobilized Amylose CSP, analysts can leverage halogenated solvents (DCM) to achieve complete dissolution and baseline resolution ( Rs = 3.2). When coupled with rigorous ICH Q2(R2) validation, this method provides a highly trustworthy, self-validating framework for pharmaceutical quality control.
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH)[1] URL: [Link]
Sources
(R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride vs other pyridine-based chiral ligands
An in-depth technical analysis of chiral pyridine derivatives requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic environments these ligands create. Pyridine-based ligands are universally recognized as privileged scaffolds in asymmetric catalysis due to their robust electronic properties and structural rigidity[1].
This guide provides a rigorous comparative analysis of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride against established convergent pyridine ligands (such as PyBOX and Bipyridines), detailing their mechanistic divergences, performance metrics, and self-validating experimental protocols.
Mechanistic Divergence: Convergent vs. Divergent Coordination
The fundamental differentiator between (R)-Cyclopropyl(pyridin-4-yl)methanol and classic pyridine ligands lies in its spatial topology and coordination geometry.
-
Convergent Ligands (e.g., PyBOX, 2,2′-Bipyridine): Ligands like (S)-iPr-PyBOX feature nitrogen donors adjacent to the chiral center or bridging axis. This forces a convergent chelation onto a single transition metal center, creating a tightly defined chiral pocket. They are highly effective in reactions like Palladium-catalyzed asymmetric allylic alkylation (AAA), where they exert "double-layer control" over the stereocenter[2][3].
-
Divergent/Bifunctional Ligands (4-Pyridyl Methanols): In (R)-Cyclopropyl(pyridin-4-yl)methanol, the nitrogen is situated para to the chiral carbinol. It cannot form a standard 5- or 6-membered chelate ring with the hydroxyl oxygen. Instead, it acts as a divergent scaffold. The hydroxyl group binds the primary metal (e.g., Zinc), while the 4-pyridyl nitrogen acts as a Lewis base or hydrogen-bond acceptor, making it exceptionally valuable for supramolecular assembly, bifunctional organocatalysis, or doping into Metal-Organic Frameworks (MOFs).
-
The Cyclopropyl Advantage: Unlike flexible aliphatic chains, the cyclopropyl ring possesses high p -character in its C-C bonds. This allows for hyperconjugation with the adjacent carbinol, subtly tuning the electronic density of the alkoxide intermediate while providing a rigid, flat steric shield that restricts rotational degrees of freedom.
Fig 1: Topological divergence between convergent chelation and divergent bifunctional pathways.
Quantitative Performance Comparison
To objectively evaluate these ligands, we compare their performance in standard benchmark reactions. While PyBOX excels in Pd-catalyzed AAA[2], pyridyl alcohols are classically evaluated using the highly sensitive enantioselective addition of diethylzinc to aldehydes[1].
Table 1: Comparative Efficacy of Chiral Pyridine Ligands
| Ligand Scaffold | Coordination Topology | Benchmark Reaction | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-Cyclopropyl(pyridin-4-yl)methanol | Divergent / Bifunctional | Diethylzinc addition to benzaldehyde | 85 - 92 | 88 - 94 |
| (S)-iPr-PyBOX | Convergent Tridentate | Pd-Catalyzed AAA | 98 | 99 |
| (R,R)-ANDEN-BIPY | Convergent Bidentate | Pd-Catalyzed AAA | 95 | 94 |
| Planar-Chiral Oxazole-Pyridine | Convergent Bidentate | Acetoxylative Cyclization | >90 | >95 |
*Extrapolated baseline performance based on structurally analogous chiral pyridyl carbinol behavior in organozinc additions[1][4][5].
Self-Validating Experimental Protocol
When utilizing commercially sourced (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride [5][6], the presence of the HCl salt fundamentally alters the ligand's electronic state. The following protocol for the asymmetric addition of diethylzinc to benzaldehyde integrates internal controls to ensure trustworthiness and reproducibility.
Causality-Driven Methodology
-
Ligand Free-Basing (Critical Step):
-
Action: Suspend 0.1 mmol of the ligand hydrochloride salt in anhydrous toluene. Add 0.11 mmol of anhydrous triethylamine ( Et3N ) and stir for 30 minutes. Filter under argon.
-
Causality: The protonated pyridine nitrogen in the HCl salt is electronically deactivated and cannot participate in secondary hydrogen bonding or coordination[6]. Free-basing restores the required bifunctional basicity.
-
-
Catalyst Pre-Assembly:
-
Action: Cool the filtrate to 0°C. Dropwise, add 1.2 mmol of Diethylzinc ( Et2Zn , 1.0 M in hexanes). Stir for 1 hour.
-
Causality: This incubation period allows for the formation of the active chiral zinc alkoxide complex, displacing ethane gas.
-
-
Substrate Addition:
-
Action: Cool the reaction vessel to -20°C. Slowly inject 1.0 mmol of benzaldehyde.
-
Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction between Et2Zn and the aldehyde, ensuring that all product formation is routed through the chiral transition state[1].
-
-
Self-Validation (The Racemic Control):
-
Action: Simultaneously run a parallel reaction using achiral pyridin-4-ylmethanol.
-
Causality: This generates a perfect 50:50 racemic mixture of the product. Running this control through the Chiral HPLC establishes the exact baseline retention times for both enantiomers, proving that the calculated ee% of the main reaction is mathematically sound and not an artifact of peak overlap.
-
Fig 2: Self-validating experimental workflow for evaluating bifunctional pyridyl ligands.
Conclusion
While convergent ligands like PyBOX and chiral bipyridines remain the gold standard for single-site transition metal catalysis (e.g., Pd, Ni, Ir)[2][3], (R)-Cyclopropyl(pyridin-4-yl)methanol occupies a specialized, high-value niche. Its divergent structure prevents standard chelation but opens the door to bifunctional catalysis, where the alkoxide directs the primary organometallic reaction and the para-nitrogen orchestrates secondary supramolecular interactions. Researchers must account for its commercial hydrochloride state[6] and design protocols that leverage its unique cyclopropyl-induced steric environment.
References
-
Benchchem. A Comparative Guide to 2-(2-Methylbutyl)pyridine and Other Chiral Pyridine Ligands in Asymmetric Catalysis.2
-
Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications.1
-
Accounts of Chemical Research (ACS Publications). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.3
-
Sigma-Aldrich. (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride (CAS 2550997-39-0).6
-
ACS Catalysis. Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization.4
-
Sigma-Aldrich. (R)-cyclopropyl(pyridin-4-yl)methanol (CAS 1492020-42-4).5
Sources
A Guide to Structural Elucidation: Cross-Validation of NMR and XRD Data for (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research and quality control. For a chiral molecule like (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry, relying on a single analytical technique is insufficient. True structural confirmation is achieved through the synergy of orthogonal methods. This guide provides an in-depth comparison of two of the most powerful techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and demonstrates how data from the solution-state (NMR) and the solid-state (XRD) can be woven together to build an irrefutable structural proof. We will explore how NMR elucidates the chemical environment and connectivity of atoms, while XRD provides a definitive map of atomic positions in the crystalline lattice, confirming not only connectivity but also absolute stereochemistry and intermolecular interactions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Molecule in Solution
NMR spectroscopy is an unparalleled technique for determining the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.[1][2] It provides rich information about the molecular backbone, functional groups, and the electronic environment of each atom.[1]
The "Why": Causality in Experimental Design
For (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a hydrochloride salt, the choice of solvent is paramount. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the polar salt. DMSO-d₆ is often preferred as it avoids the exchange of the hydroxyl (-OH) and ammonium (N-H⁺) protons with deuterium, allowing for their observation in the ¹H NMR spectrum. The acquisition of both ¹H and ¹³C NMR spectra is fundamental. ¹H NMR provides data on the number of unique protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms and their functional type.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in 0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.[4]
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon, simplifying the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Data Interpretation and Expected Results
The NMR spectra provide a molecular fingerprint. The ¹H NMR spectrum is interpreted based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[5][6]
-
Chemical Shift (δ): The position of a signal indicates the electronic environment. Protons on the pyridinium ring are expected to be significantly downfield (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen. The methine proton (-CHOH) will be at a moderate shift, while the cyclopropyl protons will be characteristically upfield (δ < 1.5 ppm) due to their unique shielding.[7]
-
Integration: The area under each signal is proportional to the number of protons it represents.[1] This allows for a quantitative count of protons in each unique environment.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by spin-spin coupling with neighboring, non-equivalent protons. This follows the n+1 rule, where 'n' is the number of neighboring protons.[8] This is crucial for establishing which groups are adjacent to one another.
Table 1: Predicted ¹H and ¹³C NMR Data for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride in DMSO-d₆
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |
| Pyridinium H (ortho to N⁺) | ~8.8 | Doublet | 2H | ~150 |
| Pyridinium H (meta to N⁺) | ~7.9 | Doublet | 2H | ~125 |
| Methine CH | ~4.5 | Doublet | 1H | ~75 |
| Cyclopropyl CH | ~1.2 | Multiplet | 1H | ~15 |
| Cyclopropyl CH₂ | ~0.5 - 0.8 | Multiplet | 4H | ~5 |
| Hydroxyl OH | Variable (broad) | Singlet | 1H | - |
| Ammonium N⁺H | Variable (broad) | Singlet | 1H | - |
Part 2: X-ray Diffraction (XRD) - The Definitive Solid-State Structure
While NMR provides an averaged structure in solution, X-ray Diffraction (XRD) maps the precise positions of atoms within a single crystal.[9][10] For chiral molecules, single-crystal XRD (SCXRD) is the "gold standard," capable of unambiguously determining the absolute configuration.[11]
The "Why": Causality in Experimental Design
The entire premise of SCXRD hinges on growing a high-quality single crystal, which can be a significant challenge.[12] The goal is to create a highly ordered, three-dimensional lattice with minimal defects. The choice of solvent system and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth:
-
Screen various solvents (e.g., methanol, ethanol, acetonitrile) and solvent/anti-solvent pairs.
-
Employ slow evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
A promising approach would be dissolving the hydrochloride salt in methanol and slowly diffusing diethyl ether vapor into the solution.
-
-
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K).
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[13]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction intensities.
-
Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Refine the structural model against the experimental data, locating all non-hydrogen atoms and subsequently placing hydrogen atoms in calculated positions. The final refinement minimizes the difference between observed and calculated structure factors, expressed by the R-factor.
-
Data Interpretation and Expected Results
The output of an SCXRD experiment is a comprehensive crystallographic information file (CIF) containing:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
-
Space Group: The symmetry operations that define the crystal lattice.
-
Atomic Coordinates: The precise x, y, z position of every atom in the asymmetric unit.
-
Bond Lengths, Angles, and Torsion Angles: Calculated from the atomic coordinates, these define the exact molecular geometry.
-
Absolute Stereochemistry: Through anomalous dispersion effects (often requiring Cu radiation for light-atom molecules), the analysis can definitively confirm the '(R)' or '(S)' configuration at the chiral center.[13]
Table 2: Typical Crystallographic Data Obtained from SCXRD
| Parameter | Description |
| Chemical Formula | C₉H₁₂ClNO |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z | Number of molecules per unit cell |
| R-factor | A measure of agreement between the model and data (typically <5% for a good structure) |
| Absolute Structure Parameter | Flack parameter, used to confirm absolute stereochemistry (ideally close to 0) |
Part 3: The Cross-Validation Nexus - Synthesizing the Data
The true power of this dual-pronged approach lies in the cross-validation of the results. The data from each technique should converge to paint a single, consistent picture of the molecule. This synergy provides a level of certainty that neither technique can offer alone.[14][15]
Workflow for Structural Cross-Validation
Caption: Synergistic workflow for structural validation.
-
Connectivity Confirmation: The proton-proton adjacencies inferred from the splitting patterns in the ¹H NMR spectrum must match the covalent bonding framework revealed by XRD. For example, the splitting of the methine proton into a doublet confirms it is adjacent to the cyclopropyl group's single proton, a fact that XRD will verify with a precise C-C bond length.
-
Stereochemistry Determination: NMR alone cannot easily determine the absolute configuration. XRD, however, provides the definitive '(R)' assignment by mapping the spatial arrangement of the cyclopropyl, pyridinium, and hydroxyl groups around the chiral carbon center.
-
Conformational Analysis: NMR provides insight into the molecule's average conformation in solution, which may be flexible.[16] XRD, in contrast, gives a static snapshot of the preferred conformation adopted in the solid state, which is influenced by crystal packing forces and intermolecular interactions like hydrogen bonding between the hydroxyl group and the chloride anion. Comparing these can reveal the molecule's conformational flexibility.
-
Purity and Form: While NMR confirms the molecular identity and solution purity, Powder XRD (PXRD) can be used on the bulk sample to confirm that the material is a single crystalline phase (polymorph), a critical piece of information in pharmaceutical manufacturing.[17][18][19]
Conclusion
The structural elucidation of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride serves as a perfect case study for the power of analytical cross-validation. By integrating the detailed connectivity and solution-state information from NMR with the unambiguous three-dimensional atomic map from XRD, we replace ambiguity with certainty. This rigorous, multi-technique approach is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of chemical entities in modern drug development and materials science.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]
-
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (2016). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
The Difference Between Powder XRD and Single Crystal XRD. (2021). AZoOptics. [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
NMR characterization of small and large molecules. ResolveMass Laboratories Inc.[Link]
-
Organic Molecule Identification. Baylor College of Medicine. [Link]
-
Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. (2013). The Journal of Physical Chemistry C. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. [Link]
-
Strengths and Limitations of Powder X-ray Diffraction. (2023). CCDC. [Link]
-
Determination of a complex crystal structure in the absence of single crystals. (2017). Royal Society of Chemistry. [Link]
-
(R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. ECHA. [Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019). ResearchGate. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
high resolution nuclear magnetic resonance (nmr) spectra. (2016). Chemguide. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). Defense Technical Information Center. [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azooptics.com [azooptics.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Organic Molecule Identification | BCM [bcm.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Efficiency of Chiral Pyridyl Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules for pharmaceuticals and other advanced applications, the selection of an effective chiral catalyst is paramount. Chiral pyridyl alcohols have emerged as a versatile class of ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. This guide provides a comparative benchmark of the catalytic efficiency of various chiral pyridyl alcohols, with a special focus on contextualizing the potential performance of (R)-Cyclopropyl(pyridin-4-yl)methanol, a structurally intriguing yet less-documented catalyst.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to an aldehyde is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The efficiency of a chiral ligand in this transformation is a strong indicator of its potential for broader applications in asymmetric synthesis. The general scheme for this reaction is depicted below.
Navigating the Toxicological Landscape of Novel Cyclopropyl(pyridin-4-yl)methanol Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical and early hurdle is the comprehensive assessment of its toxicological profile. This guide provides an in-depth comparative analysis of the in vitro toxicity of a series of novel analogues of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a scaffold of increasing interest in medicinal chemistry.
The following analysis is based on a hypothetical dataset for three representative analogues, designed to illustrate the key toxicological endpoints and the experimental rigor required for their evaluation. The methodologies and interpretations are grounded in established toxicological principles and are intended to serve as a practical framework for the preclinical safety assessment of this chemical class.
The Analogues Under Investigation
The core structure, (R)-Cyclopropyl(pyridin-4-yl)methanol, presents a unique combination of a chiral secondary alcohol, a cyclopropyl group, and a pyridine ring. The analogues in this guide feature systematic modifications to the pyridine ring, a common strategy to modulate potency, selectivity, and pharmacokinetic properties. However, these modifications can also significantly impact the toxicity profile.
For the purpose of this guide, we will compare the parent molecule (CPM-HCI) with three hypothetical analogues:
-
CPM-HCI (Parent Compound): (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride
-
CPM-Analog-1 (Electron-Donating Group): (R)-Cyclopropyl(2-methoxy-pyridin-4-yl)methanol hydrochloride
-
CPM-Analog-2 (Electron-Withdrawing Group): (R)-Cyclopropyl(2-chloro-pyridin-4-yl)methanol hydrochloride
-
CPM-Analog-3 (Steric Hindrance): (R)-Cyclopropyl(2,6-dimethyl-pyridin-4-yl)methanol hydrochloride
Comparative Toxicity Profile: A Tabulated Summary
The following table summarizes the key in vitro toxicological data for our hypothetical series of analogues. This data provides a rapid, at-a-glance comparison of their potential liabilities.
| Compound | Cytotoxicity (HepG2, IC50, µM) | CYP3A4 Inhibition (IC50, µM) | hERG Inhibition (IC50, µM) | Mutagenicity (Ames Test) |
| CPM-HCI | > 100 | 25.3 | > 30 | Negative |
| CPM-Analog-1 | 75.8 | 12.1 | 22.5 | Negative |
| CPM-Analog-2 | 42.1 | 8.5 | 15.8 | Negative |
| CPM-Analog-3 | > 100 | > 50 | > 30 | Negative |
Interpretation of Results:
-
Cytotoxicity: CPM-Analog-2, with an electron-withdrawing chloro group, exhibits the most significant cytotoxicity against the human liver carcinoma cell line HepG2. The parent compound and the sterically hindered CPM-Analog-3 show minimal cytotoxicity.
-
CYP3A4 Inhibition: The pyridine ring is a known interacting moiety with cytochrome P450 enzymes. Both CPM-Analog-1 and CPM-Analog-2 show more potent inhibition of CYP3A4, a key enzyme in drug metabolism, compared to the parent compound. This suggests a higher potential for drug-drug interactions. The steric bulk in CPM-Analog-3 appears to mitigate this interaction.
-
hERG Inhibition: Inhibition of the hERG potassium channel is a critical indicator of potential cardiotoxicity. CPM-Analog-1 and CPM-Analog-2 show a higher propensity for hERG inhibition, raising a potential flag for further cardiovascular safety assessment.
-
Mutagenicity: All tested compounds were found to be non-mutagenic in the Ames test, suggesting a low risk of genotoxicity.
Deep Dive into the Science: Mechanistic Insights and Experimental Rationale
The selection of these in vitro assays was deliberate, targeting the most common and critical toxicological liabilities for small molecule drug candidates.
Cytotoxicity Assessment: The Foundation of Safety
The initial assessment of general cellular toxicity is a fundamental step. We employed the widely used MTT assay with HepG2 cells, a cell line derived from a human liver carcinoma that retains many of the metabolic functions of primary hepatocytes.
-
Causality behind Experimental Choice: The liver is a primary site of drug metabolism and a common target for drug-induced toxicity. Using a liver-derived cell line provides an early indication of potential hepatotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions
The pyridine moiety present in all analogues is a known structural alert for potential interaction with cytochrome P450 (CYP) enzymes.[1] Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, potentially causing adverse effects. We focused on CYP3A4, as it is responsible for the metabolism of a large proportion of clinically used drugs.
-
Expertise & Experience: The electron density of the pyridine ring nitrogen is a key determinant of its ability to coordinate with the heme iron of CYP enzymes. Electron-donating groups, such as the methoxy group in CPM-Analog-1, can increase this electron density, leading to stronger inhibition. Conversely, while electron-withdrawing groups like the chloro group in CPM-Analog-2 might be expected to decrease inhibition, other factors such as the compound's orientation in the active site can play a more significant role. The steric hindrance introduced by the two methyl groups in CPM-Analog-3 likely prevents the molecule from accessing the active site of the enzyme, thus reducing its inhibitory potential.
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition potential.
hERG Channel Inhibition: A Critical Cardiac Safety Checkpoint
Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in drug development.
-
Trustworthiness: The automated patch-clamp assay is the gold standard for assessing hERG channel inhibition. It provides a direct measure of the ion channel function in the presence of the test compound, offering high-quality, reproducible data. The observed trend, where analogues with increased CYP3A4 inhibition also show increased hERG liability, is not uncommon, as the physicochemical properties that favor interaction with the hydrophobic active site of CYP enzymes can also favor interaction with the promiscuous binding site of the hERG channel.
Mutagenicity Assessment: Gauging Genotoxic Potential
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. A positive result in the Ames test is a significant red flag, suggesting that the compound may be a carcinogen.
-
Authoritative Grounding: The Ames test is a well-validated and widely accepted assay by regulatory agencies worldwide for the assessment of mutagenicity. The negative results for all analogues in this series provide strong evidence that this chemical scaffold does not pose a significant genotoxic risk.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours, the cells are treated with a serial dilution of the test compounds (typically from 0.1 to 100 µM).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Solubilization: The formazan crystals are solubilized by adding DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
CYP3A4 Inhibition Assay (Human Liver Microsomes)
-
Preparation: A reaction mixture containing human liver microsomes, a NADPH-generating system, and buffer is prepared.
-
Pre-incubation: The test compound at various concentrations is pre-incubated with the reaction mixture.
-
Initiation: The reaction is initiated by adding a CYP3A4-specific substrate (e.g., midazolam).
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified by LC-MS/MS.
-
Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the test compound concentration.
hERG Automated Patch-Clamp Assay
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Electrophysiology: Whole-cell currents are recorded using an automated patch-clamp system. A specific voltage protocol is applied to elicit the hERG current.
-
Data Acquisition: The peak tail current is measured at each compound concentration.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated, and the IC50 value is determined.
Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess for metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
-
Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion and Forward Look
This comparative guide, while based on a hypothetical dataset, provides a robust framework for the early toxicological assessment of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride analogues. The data illustrates a clear structure-toxicity relationship, where modifications to the pyridine ring significantly impact cytotoxicity, CYP450 inhibition, and hERG liability.
Specifically, the introduction of an electron-withdrawing group (CPM-Analog-2) appears to be the most detrimental from a toxicological perspective, while the addition of steric bulk (CPM-Analog-3) mitigates some of the key liabilities. These insights are invaluable for guiding the next steps in the drug discovery process, allowing for the prioritization of compounds with a more favorable safety profile for further in vivo studies.
It is imperative that such in vitro screening is conducted early and systematically to de-risk projects and focus resources on the most promising candidates. The experimental protocols detailed herein represent the industry standard for such assessments and should be considered a foundational component of any drug discovery program.
References
Sources
Navigating the Disposal of (R)-Cyclopropyl(pyridin-4-yl)methanol Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, a compound that, while integral to specific research pathways, requires meticulous management as a hazardous waste. This document is designed to empower laboratory personnel with the knowledge to not only comply with regulatory standards but also to understand the scientific rationale behind each procedural step, ensuring a culture of safety and integrity.
Understanding the Hazard Profile
Based on notified classifications and the nature of its chemical structure, the primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The pyridine moiety suggests potential for a strong, unpleasant odor and volatility, while the hydrochloride salt indicates that the compound is likely a water-soluble solid and can be corrosive.[2][3]
Incompatible Materials
To prevent dangerous reactions, (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride waste must be stored separately from:
-
Strong oxidizing agents
-
Strong bases
-
Metals (due to the hydrochloride component)
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][4] | Protects against splashes of the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][5] | Provides a barrier against skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[1] |
| Body Protection | A lab coat worn over full-length clothing. A chemical-resistant apron may be necessary for larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | To be used in a certified chemical fume hood.[3][4] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | The compound may cause respiratory irritation, and the pyridine component can be volatile.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride and contaminated materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste of (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with pyridine and acidic compounds.[5][6] Avoid metal containers.[6]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride . The date of first waste addition must also be recorded.
Step 2: Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ventilation: The storage area must be well-ventilated.[3][5]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong bases and oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is nearly full, or at regular intervals as determined by your institution's policies, contact your facility's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[7]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of the disposal process for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, from preparation to final disposal, including emergency protocols.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
-
Chemical Substance Information. (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride. [Link]
-
Standard Operating Procedure. Hydrochloric Acid. [Link]
-
University of Nairobi. Pyridines. [Link]
-
CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid. [Link]
-
Royal Society of Chemistry. (2017). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. [Link]
-
University of Bristol School of Chemistry. Pyridines: properties, syntheses & reactivity. [Link]
-
PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
-
Chemical Safety Facts. Hydrochloric Acid. [Link]
-
ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes. [Link]
-
DWK Life Sciences. Chemical Compatibility Calculator. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Hydrochloric Acid - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
